molecular formula C11H10BrNOS B1528612 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol CAS No. 1250820-48-4

1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol

Numéro de catalogue: B1528612
Numéro CAS: 1250820-48-4
Poids moléculaire: 284.17 g/mol
Clé InChI: AMWYWMJSHXIUJH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol is a high-purity chemical compound with the molecular formula C12H12BrNOS and a molecular weight of 297.20 g/mol . It is part of the thiazole class of heterocyclic building blocks, which are recognized as privileged structures in medicinal chemistry due to their prevalence in pharmaceuticals and diverse biological activities . Thiazole derivatives are extensively researched as core scaffolds in developing new therapeutic agents. They are common components in drugs with antibacterial, antifungal, and anticancer properties . Specifically, hybrid molecules incorporating the thiazole moiety, such as thiazole-chalcone hybrids, have demonstrated significant promise in early-stage research for their antibacterial and antitubercular activities . The presence of the bromophenyl substituent in its structure is a common feature in drug discovery, often used to fine-tune properties like lipophilicity and electronic effects, which can influence a compound's interaction with biological targets . This makes 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol a valuable synthetic intermediate for constructing more complex molecules and a key candidate for screening in various pharmacological and agrochemical research programs. This product is intended for research purposes as a chemical standard or synthetic building block. It is strictly for laboratory use and is not classified as a drug, cosmetic, or for any personal use.

Propriétés

IUPAC Name

1-[2-(4-bromophenyl)-1,3-thiazol-5-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNOS/c1-7(14)10-6-13-11(15-10)8-2-4-9(12)5-3-8/h2-7,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWYWMJSHXIUJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(S1)C2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure analysis of 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Structure Analysis and Synthetic Methodologies of 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol

Executive Summary For researchers and drug development professionals, the rational design of highly functionalized heterocyclic building blocks is paramount. The molecule 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol represents a privileged scaffold, combining the bioisosteric properties of a 1,3-thiazole core with the cross-coupling potential of a 4-bromophenyl moiety and the functional versatility of a secondary alcohol. This whitepaper deconstructs the structural causality, retrosynthetic logic, and self-validating experimental protocols required to synthesize and utilize this compound effectively.

Structural and Physicochemical Profiling

The architectural design of 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol is highly intentional, offering multiple vectors for late-stage functionalization:

  • 4-Bromophenyl Moiety: The para-bromo substitution serves as an optimal electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the rapid construction of extended biaryl systems.

  • 1,3-Thiazole Core: Thiazoles are ubiquitous in medicinal chemistry, often acting as bioisosteres for amides or pyridines. The electron-rich nature of the C5 position dictates its reactivity, making it the primary site for electrophilic functionalization during synthesis.

  • 1-Hydroxyethyl Group: The secondary alcohol introduces a chiral center, providing opportunities for enantioselective target binding. Synthetically, it acts as a handle for oxidation to a methyl ketone or O-acylation to form lipophilic prodrugs.

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Implication in Drug Design
Molecular Formula C11H10BrNOSEstablishes baseline stoichiometry for synthetic planning.
Molecular Weight 284.17 g/mol Falls within the optimal range for Fragment-Based Drug Discovery (FBDD).
H-Bond Donors 1 (-OH)Facilitates target protein interaction via specific hydrogen bonding.
H-Bond Acceptors 3 (N, O, S)Enhances aqueous solubility relative to purely aliphatic analogs.
Rotatable Bonds 2Maintains structural rigidity while allowing necessary conformational adaptation.

Retrosynthetic Strategy and Logical Workflow

The synthesis of the target molecule relies on a convergent, high-yielding approach. The critical C-C bond formation occurs via the nucleophilic addition of a Grignard reagent to a highly reactive aldehyde precursor. The key intermediate,1[1], is commercially available[] or can be synthesized via the Vilsmeier-Haack formylation of the parent 2-(4-bromophenyl)thiazole.

SynthWorkflow A 4-Bromothiobenzamide + Bromoacetaldehyde (Hantzsch Synthesis) B 2-(4-Bromophenyl)thiazole Intermediate A->B Cyclization C Formylation (POCl3 / DMF) B->C Electrophilic Substitution D 2-(4-Bromophenyl)thiazole- 5-carbaldehyde C->D C5-Functionalization E Grignard Addition (MeMgBr, THF) D->E Nucleophilic Addition F 1-[2-(4-Bromophenyl)- 1,3-thiazol-5-yl]ethan-1-ol (Target) E->F C-C Bond Formation

Figure 1: Retrosynthetic workflow for 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol.

Experimental Protocols: A Self-Validating System

In advanced synthesis, protocols must embed validation checkpoints to ensure reaction fidelity. The following methodology details the Grignard addition, explaining the causality behind each environmental and chemical choice.

Protocol: Grignard Addition to 2-(4-Bromophenyl)thiazole-5-carbaldehyde Objective: Convert the C5-aldehyde to the target secondary alcohol. Reagents: 2-(4-Bromophenyl)thiazole-5-carbaldehyde (1.0 eq), Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 1.2 eq), Anhydrous THF.

  • Preparation & Purging: Flame-dry a Schlenk flask under a continuous flow of argon.

    • Causality: Grignard reagents are highly nucleophilic and basic. Trace atmospheric moisture will irreversibly quench MeMgBr to methane, stalling the reaction and wasting the reagent.

  • Dissolution & Cooling: Dissolve the aldehyde in anhydrous THF (0.2 M concentration). Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Lowering the temperature controls the thermodynamics of the exothermic nucleophilic addition, suppressing unwanted side reactions such as enolization or premature reduction.

  • Nucleophilic Addition: Add MeMgBr dropwise over 15 minutes via a syringe pump.

    • Validation Checkpoint: Observe a transient color change (typically deep yellow to orange). This visual cue confirms the formation of the magnesium alkoxide intermediate.

  • Propagation: Remove the ice bath and allow the reaction to warm to 20 °C for 2 hours. Monitor the reaction progression via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (7:3).

    • Validation Checkpoint: The starting aldehyde is highly UV-active due to extended conjugation and will appear at a higher

      
       value than the more polar, newly formed secondary alcohol. Complete consumption of the top spot validates reaction completion.
      
  • Quenching: Cool the flask back to 0 °C and carefully add saturated aqueous

    
     dropwise.
    
    • Causality:

      
       provides a mildly acidic proton to neutralize the alkoxide. It is specifically chosen over stronger acids (like HCl) because strong acids would catalyze the dehydration of the secondary alcohol into an undesired vinyl thiazole byproduct.
      
  • Isolation: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous

    
    , concentrate in vacuo, and purify via flash column chromatography.
    

Mechanistic Pathways and Advanced Applications

The utility of 2-arylthiazole derivatives is well-documented; they serve as3[3]. Furthermore, the, making this scaffold highly valuable for divergent synthesis.

Applications Target 1-[2-(4-Bromophenyl)- 1,3-thiazol-5-yl]ethan-1-ol Suzuki Suzuki-Miyaura Coupling (C-Br) Target->Suzuki Pd Catalyst Oxidation Alcohol Oxidation (Swern/Dess-Martin) Target->Oxidation [O] Esterification Esterification (O-Acylation) Target->Esterification R-COCl Biaryl Extended Biaryl Pharmacophores Suzuki->Biaryl Ketone Methyl Ketone Derivative Oxidation->Ketone Prodrug Lipophilic Prodrugs Esterification->Prodrug

Figure 2: Divergent downstream application pathways for the synthesized target molecule.

References

  • Title: Synthesis of fully arylated (hetero)arenes Source: Chemical Communications (RSC Publishing) URL: [Link]

Sources

Pharmacophore Properties of 4-Bromophenyl Thiazole Derivatives: A Technical Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Heterocyclic hybrid frameworks represent a burgeoning domain within rational drug design and medicinal chemistry. Among these, thiazole-containing compounds are a highly privileged class of molecules exhibiting a broad spectrum of biological activities. Specifically, the integration of a 4-bromophenyl moiety into the thiazole core has yielded derivatives with profound antimicrobial, anticancer, and enzyme-inhibitory properties [1]. This technical guide explores the pharmacophore properties, synthetic methodologies, and mechanistic pathways of 4-bromophenyl thiazole derivatives, providing actionable, field-proven insights for medicinal chemists and drug development professionals.

Structural Profiling and Pharmacophore Mapping

The biological efficacy of 4-bromophenyl thiazole derivatives is deeply rooted in their unique stereoelectronic properties. Understanding the causality behind these structural features is critical for optimizing target affinity.

  • The Thiazole Core : The five-membered heterocyclic ring containing sulfur and nitrogen acts as a robust hydrogen bond acceptor. It serves as an effective bioisostere for various aromatic rings, enhancing the metabolic stability of the molecule while maintaining critical dipole interactions within enzymatic pockets 1.

  • The 4-Bromophenyl Moiety (Causality of Halogenation) : The strategic placement of a bromine atom at the para-position of the phenyl ring is not arbitrary. Bromine is a heavy, polarizable halogen that significantly increases the overall lipophilicity (LogP) of the molecule. This enhanced lipophilicity is critical for traversing lipid bilayers, including the blood-brain barrier (BBB), which is essential for central nervous system (CNS) targets like Monoamine Oxidase-B (MAO-B) 2. Furthermore, the anisotropic distribution of electron density around the bromine atom creates a region of positive electrostatic potential known as a "sigma-hole." This allows the bromine to act as a highly directional halogen bond donor, forming strong, specific interactions with electron-rich residues (e.g., backbone carbonyl oxygens) within the target protein's binding pocket.

  • 3D-QSAR & Pharmacophore Models : Computational modeling of these derivatives frequently identifies a multi-point pharmacophore hypothesis. For instance, in MAO-B inhibitors, an ADHRRR (Acceptor, Donor, Hydrophobic, Ring) model is often observed, where the thiazole nitrogen acts as the acceptor, and the bromophenyl group fulfills both hydrophobic and ring requirements 2.

G N1 Ligand Preparation (3D Conformer Generation) N3 Molecular Docking (AutoDock / Glide) N1->N3 N2 Target Protein Prep (e.g., MAO-B, Aldose Reductase) N2->N3 N4 Pharmacophore Extraction (H-Bond, Hydrophobic, Halogen) N3->N4 N5 3D-QSAR Model Generation N4->N5

Pharmacophore Modeling and 3D-QSAR Workflow for Thiazole Derivatives.

Synthetic Methodologies and Experimental Protocols

The construction of the 4-bromophenyl thiazole scaffold is predominantly achieved via the Hantzsch thiazole synthesis. The following protocol outlines a self-validating workflow for generating the primary amine intermediate.

Protocol: Synthesis of 4-(4-bromophenyl)thiazol-2-amine

Causality of Experimental Choices : The reaction utilizes iodine as a catalyst. When starting from unhalogenated precursors, iodine facilitates in situ alpha-halogenation. When starting directly from p-bromoacetophenone, iodine acts as a mild Lewis acid and oxidant, driving the cyclocondensation with thiourea and ensuring the aromatization of the thiazole ring to achieve high yields 3.

Step-by-Step Methodology :

  • Reagent Preparation : In a round-bottom flask, combine 0.1 mol of p-bromoacetophenone and 0.2 mol of thiourea.

  • Catalyst Addition : Add 0.1 mol of elemental iodine to the mixture. Suspend the reactants in a minimum amount of absolute ethanol.

  • Refluxing : Heat the reaction mixture under reflux conditions (approx. 80°C) for 11–12 hours. Monitor the reaction progression via Thin Layer Chromatography (TLC) to ensure self-validation of precursor consumption.

  • Cooling and Purification : Allow the mixture to cool to room temperature. Wash the crude mixture with diethyl ether. Causality: Diethyl ether selectively dissolves unreacted acetophenone and residual iodine, isolating the desired thiazole hydroiodide salt 3.

  • Precipitation : Pour the washed mixture into a cold solution of ammonium hydroxide to neutralize the salt and precipitate the free base.

  • Filtration : Filter the precipitate under a vacuum, wash thoroughly with distilled water, and recrystallize from rectified spirit to yield pure 4-(4-bromophenyl)thiazol-2-amine.

G S1 Step 1: Reagent Mixing (p-bromoacetophenone + thiourea) S2 Step 2: Catalyst Addition (Iodine in Ethanol) S1->S2 S3 Step 3: Refluxing (11-12 hours at 80°C) S2->S3 S4 Step 4: Cooling & Washing (Diethyl ether wash) S3->S4 S5 Step 5: Precipitation (Ammonium hydroxide) S4->S5 S6 Product: 4-(4-bromophenyl)thiazol-2-amine S5->S6

Step-by-step Hantzsch synthesis of 4-(4-bromophenyl)thiazol-2-amine.

Quantitative Biological Efficacy

4-bromophenyl thiazole derivatives have been extensively evaluated across various therapeutic domains. The table below summarizes key quantitative data from recent in vitro studies, highlighting their multi-target potential.

Compound Class / DerivativeTarget / Cell LineEfficacy MetricSource
Pyrazolyl-thiazole hybrid (11d) A549 (Human Lung Adenocarcinoma)IC50 = 62.5 μg/mL4
Triazole-thiazole hybrid (35c) Microbial Panel (S. aureus, E. coli)MIC = 100 - 200 μg/mL4
Hydrazine-linked thiazole (T19) Monoamine Oxidase-B (MAO-B)High Binding Affinity2
Schiff base thiazole (p2) MCF7 (Breast Adenocarcinoma)Comparable to 5-fluorouracil5
Indolyl-pyrazolyl thiazole Aldose Reductase (PDB: 2DUX)Binding Energy = -9.22 Kcal/mol6

Mechanistic Pathways in Enzyme Inhibition

The therapeutic versatility of these compounds is driven by their ability to dock seamlessly into specific enzymatic pockets, utilizing both the thiazole core and the bromophenyl appendage.

  • Aldose Reductase Inhibition : In the context of diabetic complications, molecular docking studies reveal that 4-bromophenyl thiazole derivatives bind efficiently to Aldose Reductase. The bromophenyl moiety anchors the molecule in the hydrophobic specificity pocket, preventing the reduction of glucose to sorbitol, thereby mitigating osmotic cellular stress 6.

  • MAO-B Inhibition : For neurodegenerative diseases like Parkinson's, hydrazine-linked 4-bromophenyl thiazoles exhibit profound MAO-B selectivity. The lipophilic nature of the bromophenyl group ensures BBB permeability, while the thiazole core aligns with the FAD cofactor in the active site, inhibiting the degradation of biogenic amines and providing neuroprotection 2.

G M1 4-Bromophenyl Thiazole Derivative M2 Blood-Brain Barrier Penetration (Enhanced by Bromine Lipophilicity) M1->M2 M3 MAO-B Active Site Binding (Hydrophobic & Halogen Bonds) M2->M3 M4 Inhibition of Amine Degradation M3->M4 M5 Neuroprotection (Parkinson's Disease Model) M4->M5

Mechanistic pathway of MAO-B inhibition by 4-bromophenyl thiazoles.

References

  • Abdel-Wahab, et al. "Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide." ACS Omega.
  • "Tailoring of novel biologically active molecules based on N4-substituted sulfonamides bearing thiazole moiety." Arabian Journal of Chemistry.
  • "Insilco Screening and Molecular Docking to Identify a Novel Inhibitor for Aldose Reductase." PharmaInfo.
  • "Molecular Docking, Pharmacophore Modeling, 3D QSAR, Molecular Dynamics Simulation and MMPBSA Studies on Hydrazine-Linked Thiazole Analogues as MAO-B Inhibitors." World Scientific Publishing.
  • Sharma et al. "4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile." BMC Chemistry.
  • "Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)." PNR Journal.

Sources

The Strategic Role of Bromophenyl Thiazole Scaffolds in Medicinal Chemistry: Synthesis, Mechanisms, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bromophenyl thiazole (BPT) derivatives represent a privileged class of heterocyclic pharmacophores in modern drug discovery. By synergizing the versatile hydrogen-bonding capacity of the thiazole ring with the lipophilic and halogen-bonding potential of the bromophenyl moiety, these scaffolds exhibit profound polypharmacology. This technical whitepaper explores the structural rationale, self-validating synthetic methodologies, and mechanistic pathways that make BPTs highly effective against oncological and infectious targets.

Pharmacophore Rationale: The Bromophenyl Thiazole Core

From a structural biology perspective, the BPT core offers distinct advantages for target engagement:

  • Thiazole Moiety : A five-membered heterocyclic system containing both nitrogen (hydrogen bond acceptor) and sulfur (weak hydrogen bond acceptor/polarizable atom). It acts as a highly stable bioisostere for pyrimidine and oxadiazole, facilitating favorable membrane permeability and diverse kinase active-site engagement[1].

  • Bromophenyl Substituent : The incorporation of a heavy halogen (bromine) significantly enhances the overall lipophilicity of the molecule, improving cellular uptake and blood-brain barrier penetration[2]. Furthermore, bromine participates in highly directional halogen bonding with target protein backbones, increasing binding affinity and residence time in hydrophobic pockets.

Synthetic Methodologies: The Modified Hantzsch Protocol

As a Senior Application Scientist, I emphasize that robust medicinal chemistry relies on reproducible, scalable, and self-validating synthetic routes. The Hantzsch thiazole synthesis remains the gold standard for constructing the BPT core, allowing for late-stage functionalization[3].

Self-Validating Protocol: Synthesis of 4-(4-bromophenyl)thiazol-2-amine
  • Step 1: Reagent Preparation & Activation

    • Action: Combine equimolar amounts of p-bromoacetophenone (electrophile) and thiourea (bis-nucleophile) in absolute ethanol.

    • Causality: Thiourea provides both the sulfur and nitrogen necessary for the heterocycle. Ethanol acts as a green, protic solvent that stabilizes the polar transition states during cyclization without participating in side reactions[3].

  • Step 2: Catalysis & Reflux

    • Action: Add a catalytic amount of iodine (0.1 equiv) and reflux the mixture for 4–5 hours.

    • Causality: Iodine acts as a mild Lewis acid and oxidant. It facilitates the initial alpha-halogenation/activation of the ketone, lowering the activation energy required to drive the kinetic condensation[3].

  • Step 3: In-Process Quality Control (TLC)

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (Mobile Phase: Hexane:EtOAc 7:3). The reaction is deemed complete only when the high-Rf starting material spot entirely disappears, replaced by a distinct, UV-active (254 nm) lower-Rf product spot. This confirms total conversion before proceeding to workup.

  • Step 4: Quenching & Precipitation

    • Action: Pour the hot mixture into ice-cold water under vigorous stirring.

    • Causality: The sudden thermal and solvent-polarity shift forces the hydrophobic BPT core to precipitate rapidly, leaving unreacted hydrophilic thiourea and iodine byproducts dissolved in the aqueous phase[3].

  • Step 5: Purification & Verification

    • Self-Validation: Filter the precipitate and recrystallize from hot ethanol. Confirm structural integrity via melting point analysis (expect a sharp peak at ~170–172 °C) and FTIR spectroscopy. The protocol is validated if the FTIR spectra show diagnostic primary amine N-H stretching at ~3400 cm⁻¹ and thiazole C=N stretching at ~1600 cm⁻¹[4].

G Start p-Bromoacetophenone + Thiourea Reflux Reflux (4-5 hrs) in Ethanol Start->Reflux Cat Iodine Catalyst (0.1 mol) Cat->Reflux Monitor TLC Monitoring Reflux->Monitor Workup Ice-Water Precipitation & Filtration Monitor->Workup Reaction Complete Product 4-(4-bromophenyl)thiazol-2-amine (Core Scaffold) Workup->Product

Fig 1. Step-by-step synthetic workflow of the 4-(4-bromophenyl)thiazole core via Hantzsch reaction.

Biological Target Mechanisms & Pharmacological Applications

The BPT scaffold is highly versatile, demonstrating remarkable efficacy across both oncology and infectious disease paradigms.

Oncology: Precision Kinase Inhibition

BPT derivatives have emerged as potent, ATP-competitive inhibitors of critical oncogenic signaling pathways:

  • c-Met Kinase : Thiazole carboxamide derivatives effectively bind the ATP-binding pocket of c-Met. By blocking this receptor tyrosine kinase, BPTs induce cell cycle arrest and apoptosis in drug-resistant gastric cancer (MKN-45) cell lines[1].

  • Akt (Protein Kinase B) : Cyanophenyl and bromophenyl thiazole hydrazinyl derivatives exhibit selective cytotoxicity against C6 glioma and A549 lung cancer cells. They directly inhibit Akt phosphorylation, disrupting a critical node in tumor survival and metabolism[4].

  • BRAF V600E : Pyrazole-thiazole hybrids have demonstrated exceptional antiproliferative activity, inhibiting mutated BRAF with IC50 values as low as 0.05 µM, rivaling clinical standards like sorafenib[5].

Antimicrobial Activity: Membrane Disruption

In the realm of infectious diseases, BPTs target essential bacterial and fungal enzymes:

  • Fatty Acid Synthase (FAS) : The BPT core acts as a broad-spectrum antibiotic by binding to FAS and related biosynthesis enzymes (e.g., acetate kinase). This halts the production of essential lipids, compromising bacterial cell membrane integrity and leading to rapid cell death[2].

  • Fungal Pathogens : Hybridization of the BPT core with triazole or furan rings yields compounds with superior efficacy against Candida albicans and Saccharomyces cerevisiae, outperforming standard antifungal agents like ketoconazole by disrupting ergosterol biosynthesis[5].

G BPT Bromophenyl Thiazole Derivatives cMet c-Met Kinase BPT->cMet Inhibits Akt Akt (Protein Kinase B) BPT->Akt Inhibits FAS Fatty Acid Synthase (Bacteria) BPT->FAS Inhibits Apoptosis Induction of Apoptosis (Cancer Cells) cMet->Apoptosis Downregulation Akt->Apoptosis Downregulation BactDeath Inhibition of Cell Membrane Synthesis (Bacteria) FAS->BactDeath Disruption

Fig 2. Molecular targets of bromophenyl thiazole scaffolds in oncology and antimicrobial therapy.

Quantitative Structure-Activity Relationship (QSAR) Data

To facilitate lead optimization, the following table synthesizes key quantitative data from recent biological evaluations of BPT derivatives and their structural analogs.

Compound Class / DerivativePrimary Target / Cell LineObserved Activity (IC50 / MIC)Reference
Cyanophenyl Thiazole Hydrazinyl (Cmpd 6) Akt Kinase / C6 Glioma CellsIC50 = 3.83 ± 0.76 µg/mL4[4]
Chlorothiophen-Pyrazolyl-BPT (Cmpd 11d) Cytotoxicity / A549 Lung CancerIC50 = 62.5 µg/mL5[5]
Trifluoromethylphenyl-Thiazole-Pyrazolyl (Cmpd 9t) BRAF V600E KinaseIC50 = 0.05 µM5[5]
Triazolyl-Pyrazolyl-BPT (Cmpd 35c) Antimicrobial (General)MIC = 100 - 200 µg/mL5[5]
Furan-linked Thiazole (Cmpd 24n) E. coli / P. aeruginosaMIC = 1.56 - 3.13 µg/mL5[5]

Conclusion

The bromophenyl thiazole scaffold is a cornerstone of modern rational drug design. By meticulously controlling synthetic parameters—such as catalytic activation and solvent polarity—medicinal chemists can reliably produce functionalized BPTs. As demonstrated by their potent kinase (c-Met, Akt, BRAF) and FAS inhibitory profiles, these scaffolds offer a highly tunable platform for developing next-generation targeted therapeutics.

References

1.1 - Taylor & Francis 2. 5 - ACS Omega 3.2 - CymitQuimica 4. - RSC Advances 5.4 - PMC 6.3 - Benchchem

Sources

Hydrogen Bond Profiling of 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of lead compounds, precise quantification of hydrogen bond donors (HBD) and acceptors (HBA) is critical for predicting membrane permeability, oral bioavailability, and target-site engagement. This technical guide provides an in-depth atom-by-atom analysis of 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol . By deconstructing its three primary structural motifs—the 4-bromophenyl ring, the 1,3-thiazole core, and the ethan-1-ol side chain—we establish that the molecule possesses 1 Hydrogen Bond Donor and 2 to 3 Hydrogen Bond Acceptors , depending on the computational model applied.

Pharmacochemical Context & ADMET Implications

The desolvation penalty a molecule incurs when transitioning from an aqueous environment into a lipid bilayer is exponentially proportional to its hydrogen bonding capacity. According to [1], compounds with excessive hydrogen bond donors (HBD > 5) or acceptors (HBA > 10) suffer from poor passive membrane permeability[2]. Understanding the exact H-bond profile of 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol is therefore a prerequisite for assessing its viability as an orally active drug candidate.

Atom-by-Atom H-Bond Profiling

To accurately profile the molecule, we must evaluate the electronic environment of each heteroatom.

  • 4-Bromophenyl Moiety : This group features a bromine atom covalently bound to an aromatic ring. While halogens can participate in highly directional non-covalent interactions known as halogen bonding (via σ-holes), their diffuse electron clouds and relatively low electronegativity render them ineffective as classical hydrogen bond acceptors in aqueous physiological environments. Consequently, standard cheminformatics databases assign an HBA count of 0 to neutral, covalently bound bromine[3].

  • 1,3-Thiazole Core : This heterocyclic ring contains one nitrogen and one sulfur atom. The sp²-hybridized nitrogen possesses a localized lone pair in the plane of the ring, making it a definitive and strong hydrogen bond acceptor. The sulfur atom, however, possesses larger, more diffuse lone pairs, making its acceptor capacity highly context-dependent.

  • Ethan-1-ol Side Chain : The aliphatic hydroxyl (-OH) group is the most straightforward moiety. The highly electronegative oxygen atom serves as a strong HBA, while the polarized O-H bond provides the molecule's sole HBD.

HBA_HBD_Logic Molecule 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol Moiety1 4-Bromophenyl Group Molecule->Moiety1 Moiety2 1,3-Thiazole Ring Molecule->Moiety2 Moiety3 Ethan-1-ol Group Molecule->Moiety3 Br Bromine (Br) HBA: 0 | HBD: 0 Moiety1->Br N Nitrogen (N) HBA: 1 | HBD: 0 Moiety2->N S Sulfur (S) HBA: 1 (Cactvs) / 0 (Lipinski) Moiety2->S OH Hydroxyl (-OH) HBA: 1 | HBD: 1 Moiety3->OH Total Total HBD: 1 Total HBA: 2 (Lipinski) / 3 (PubChem) Br->Total N->Total S->Total OH->Total

Structural deconstruction and H-bond counting logic for the target molecule.

The Dichotomy of Acceptor Counting Models

The discrepancy in the HBA count arises from the specific algorithmic rules used by different pharmacochemical models:

  • Strict Lipinski Model (HBA = 2) : To rapidly estimate the desolvation penalty, Lipinski strictly defines hydrogen bond acceptors as the simple sum of all Nitrogen and Oxygen atoms (N + O)[1]. Under this heuristic, the thiazole nitrogen (1) and the hydroxyl oxygen (1) yield a total HBA of 2. Sulfur is deliberately excluded.

  • PubChem / Cactvs Model (HBA = 3) : More granular computational algorithms, such as the[4], recognize the weak acceptor potential of specific sulfur-containing heterocycles. In this model, the thiazole ring is assigned an HBA count of 2 (accounting for both N and S)[5], which, combined with the hydroxyl oxygen, yields a total HBA of 3.

Empirical Validation Protocol: A Self-Validating System

To move beyond in silico predictions, empirical validation of the hydrogen bonding network is required. The following protocol utilizes orthogonal spectroscopic techniques to create a self-validating system, ensuring that observed phenomena are not artifacts of the solvent environment.

Step 1: Anhydrous Sample Preparation

  • Action : Dissolve the compound in strictly anhydrous, non-polar deuterated chloroform (CDCl₃) under an inert argon atmosphere.

  • Causality : Trace water acts as both a strong HBD and HBA. It will competitively outcompete the analyte, masking the molecule's intrinsic intra- and inter-molecular interactions.

Step 2: Concentration-Dependent ¹H-NMR Titration

  • Action : Prepare serial dilutions ranging from 1 mM to 100 mM. Monitor the chemical shift (δ) of the hydroxyl proton.

  • Causality : Intramolecular hydrogen bonds are independent of concentration, whereas intermolecular hydrogen bonds are highly concentration-dependent. A downfield shift at higher concentrations mathematically isolates and confirms intermolecular H-bond acceptor/donor engagement.

Step 3: Orthogonal FT-IR Spectroscopy

  • Action : Record the IR spectra across the exact same concentration gradient used in Step 2.

  • Causality : The vibrational frequency of the O-H bond is highly sensitive to its bonding state. A sharp peak near 3600 cm⁻¹ indicates a free, non-bonded -OH group, while a broad, red-shifted peak (3200–3400 cm⁻¹) validates active H-bond donor participation, cross-validating the NMR data.

Experimental_Protocol Prep Sample Prep (Anhydrous Solvents) IR FT-IR Spectroscopy (O-H Stretch) Prep->IR NMR 1H-NMR Titration (Chemical Shift) Prep->NMR Data Data Synthesis & Validation IR->Data NMR->Data InSilico In Silico Validation (MD Simulations) InSilico->Data

Self-validating experimental workflow for empirical hydrogen bond profiling.

Quantitative Data Summary

The table below synthesizes the quantitative parameters derived from the structural analysis, highlighting the divergence between standard drug-likeness heuristics and advanced computational models.

PropertyStrict Lipinski ModelPubChem (Cactvs) ModelStructural Contributor(s)
Hydrogen Bond Donors (HBD) 11Hydroxyl (-OH)
Hydrogen Bond Acceptors (HBA) 23Lipinski: N, O. PubChem: N, S, O.
Bromine HBA Contribution 00Diffuse lone pairs prevent strong H-bonding
Sulfur HBA Contribution 01Weak acceptor recognized only in extended models

References

  • Bromine | Br2 | CID 24408 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Thiazole | C3H3NS | CID 9256 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Lead-like, Drug-like or "Pub-like": How different are they? Source: PubMed Central (PMC) - NIH URL:[Link]

  • Lead- and drug-like compounds: the rule-of-five revolution Source: ResearchGate URL:[Link]

  • PubChem Database Overview & Property Computation Source: National Center for Biotechnology Information (NCBI) URL:[Link]

Sources

Lipophilicity and LogP Profiling of 4-Bromophenyl Substituted Thiazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-bromophenyl thiazole scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for a wide array of biologically active compounds, including antimicrobial agents, antiprion leads, and targeted anticancer therapeutics (such as Aurora kinase inhibitors). A critical physicochemical determinant of this scaffold's pharmacokinetic (PK) success is its lipophilicity, most accurately quantified by the partition coefficient (LogP).

The introduction of a heavy, highly polarizable bromine atom at the para-position of the phenyl ring dramatically shifts the thermodynamic distribution of the molecule toward lipid phases. While this enhances membrane permeability and deep-pocket target binding, it risks pushing the compound beyond the optimal lipophilicity boundaries defined by Lipinski’s Rule of Five (LogP < 5). This whitepaper synthesizes the mechanistic rationale, quantitative data, and self-validating experimental protocols required to accurately profile the lipophilicity of 4-bromophenyl substituted thiazoles.

Mechanistic Rationale: The Role of the 4-Bromophenyl Substituent

To engineer a successful drug candidate, one must understand the causality behind structural modifications. The addition of a 4-bromophenyl group to a thiazole core (typically at the C-4 or C-5 position) is not arbitrary; it serves specific pharmacodynamic and pharmacokinetic functions.

  • Hydrophobic Anchoring: In target binding, the nitrogen and sulfur atoms of the thiazole core typically engage the hinge region of kinases via hydrogen bonding. Conversely, the 4-bromophenyl group acts as a "hydrophobic anchor." Because bromine is a large, lipophilic halogen, it readily penetrates deep, desolvated hydrophobic pockets of target proteins, driving binding affinity through van der Waals forces and halogen bonding[1].

  • Impact on Partition Coefficient (LogP): The substitution of a standard phenyl ring with a 4-bromophenyl group significantly increases the LogP. The bromine atom increases the molar volume and decreases the aqueous solubility of the molecule. For instance, in 2-aminothiazol-4(5H)-one derivatives, placing a 4-bromophenyl substituent at the C-5 position yields the highest lipophilicity parameters observed in the series, directly correlating with enhanced Caco-2 cell permeability[2].

Binding Ligand 4-bromophenyl Thiazole Thiazole Thiazole Core (H-Bonding) Ligand->Thiazole Bromophenyl 4-Bromophenyl Group (Hydrophobic Anchor) Ligand->Bromophenyl Hinge Hinge Region Thiazole->Hinge H-bonds Pocket Hydrophobic Pocket Bromophenyl->Pocket Halogen/Pi interactions Target Target Protein (e.g., Aurora Kinase) Pocket->Target Hinge->Target

Fig 1: Pharmacodynamic binding mechanism of 4-bromophenyl thiazoles in kinase hydrophobic pockets.

Quantitative Data: LogP Values of Key Derivatives

The exact lipophilicity of a 4-bromophenyl thiazole depends heavily on the substituents at the C-2 position (e.g., amino, alkylamino, or adamantylamino groups). Below is a comparative summary of experimentally determined and calculated lipophilicity values for key derivatives found in recent literature.

Compound Class / Specific DerivativeSubstituent at C-2Lipophilicity ParameterValueReference
2-Aminothiazol-4(5H)-one AdamantylaminoLog

(HPLC)
5.632[2]
1,3-Thiazole Amino (-NH2)Log P (Shake-Flask)3.513[3]
Thiazol-2-amine 4-methylpyridin-2-amineLog P (Calculated)> 4.5
Thiazol-2-amine Various BenzylideneLog P (Calculated)< 5.04[4]

Note: The addition of bulky aliphatic groups (like adamantyl) to the 4-bromophenyl thiazole core pushes the LogP past the Lipinski threshold of 5, requiring careful formulation strategies.

Experimental Methodologies for Lipophilicity Determination

To ensure high scientific integrity, lipophilicity must be measured using self-validating, reproducible systems. Because 4-bromophenyl thiazoles are highly lipophilic and often exhibit poor aqueous solubility, specialized protocols are required.

Protocol 1: Miniaturized Shake-Flask Method (The Gold Standard)

The shake-flask method is the direct, OECD-recommended standard for LogP and LogD determination[5]. The miniaturized version is optimized for low-solubility compounds.

Step-by-Step Workflow:

  • Phase Mutual Saturation: Vigorously stir 1-octanol and aqueous buffer (PBS, pH 7.4) together for 24 hours, then allow them to separate.

    • Causality: Octanol and water are partially miscible. Pre-saturating the phases prevents volume shifts during the actual assay, ensuring that concentration calculations based on initial volumes remain mathematically sound.

  • Compound Spiking: Add 10 µL of a 10 mM compound stock (dissolved in DMSO) to a glass vial containing 990 µL of the saturated PBS buffer and 100 µL of the saturated octanol[6].

    • Causality: The DMSO concentration is strictly kept at ≤ 1%. Higher concentrations of DMSO act as a co-solvent, artificially increasing the compound's apparent aqueous solubility and skewing the LogP downward.

  • Equilibration: Rotate the vial at 30 rpm for 1 hour at room temperature[6].

    • Causality: Gentle rotation ensures complete thermodynamic distribution between the phases without creating unbreakable micro-emulsions, which vigorous shaking might cause.

  • Separation & Quantification: Centrifuge the vials to ensure a sharp phase boundary. Sample both layers and quantify using LC-MS/MS.

    • Causality: Highly lipophilic 4-bromophenyl thiazoles will partition almost entirely into the octanol layer. LC-MS/MS provides the extreme sensitivity required to detect the trace amounts left in the aqueous phase, covering a 2500-fold concentration range[6].

Workflow Prep Phase Preparation (Mutually Saturated Octanol/PBS) Spike Spike Compound (<1% DMSO Stock) Prep->Spike Incubate Incubation (Rotator, 1h, 30 rpm) Spike->Incubate Separate Phase Separation (Centrifugation) Incubate->Separate Quantify LC-MS/MS Quantification (Aqueous & Organic) Separate->Quantify Calculate LogP/LogD Calculation (Ratio of Peak Areas) Quantify->Calculate

Fig 2: Miniaturized shake-flask experimental workflow for LogP/LogD determination.

Protocol 2: RP-HPLC Method (High-Throughput Profiling)

For screening large libraries of thiazole derivatives, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) serves as a robust, high-throughput indirect method[5].

Step-by-Step Workflow:

  • Column Selection: Utilize a C18 stationary phase (e.g., Kinetex 2.6µm C18 100 Å).

  • Mobile Phase Elution: Run an isocratic or gradient elution using Water/Acetonitrile (both containing 0.1% formic acid).

  • Retention Measurement: Inject the 4-bromophenyl thiazole and record its retention time (

    
    ). Inject an unretained marker (e.g., uracil) to determine the column dead time (
    
    
    
    ).
  • Capacity Factor Calculation: Calculate the capacity factor

    
    .
    
    • Causality: The retention of the compound on the hydrophobic C18 alkyl chains mechanistically mimics partitioning into octanol. By measuring

      
       at various organic modifier concentrations and extrapolating to 0% organic solvent (
      
      
      
      ), the resulting Log
      
      
      correlates linearly with the shake-flask LogP, providing a highly reproducible, automated metric of lipophilicity[5].

References

  • Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives Source: MDPI URL:[Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies Source: PMC / NIH URL:[Link]

  • Synthesis, Characterization and Preliminary Antimicrobial Evaluation with DFT Study of New Thiazole Derivatives Source: Iraqi Journal of Pharmaceutical Sciences URL:[Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile Source: ResearchGate / Springer URL:[Link]

  • Computational Study of 2-Aminothiazole as Antiprion Lead Compound in the Treatment of Creutzfeldt-Jakob Disease Using an A Source: IOMC URL:[Link]

  • Methods for Determination of Lipophilicity Source: Encyclopedia.pub URL:[Link]

  • ADME LogP LogD Assay Source: BioDuro-Global CRDMO URL:[Link]

Sources

Ethanol-Substituted Thiazole Compounds: A Comprehensive Technical Guide on Synthesis, Biological Activity, and Advanced Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethanol-substituted thiazoles—most notably 4-methyl-5-thiazoleethanol (MTE) and its derivatives—are versatile heterocyclic compounds that serve as critical building blocks in both biological systems and synthetic chemistry. Originally recognized as essential precursors in the biosynthesis and salvage of thiamine (Vitamin B1), these compounds have transcended their fundamental metabolic roles. Today, they are actively leveraged in drug discovery for neurodegenerative diseases, cytostatic cancer therapies, diagnostic biomarker development, and the engineering of advanced chemosensors.

This whitepaper synthesizes the current literature, providing an in-depth mechanistic analysis of ethanol-substituted thiazoles. It bridges theoretical pharmacology with field-proven experimental workflows, ensuring that researchers can seamlessly translate these insights into robust, self-validating laboratory protocols.

Mechanistic Overview & Biological Significance

The Thiamine Salvage Pathway

In biological systems, thiamine diphosphate is a vital cofactor for carbohydrate metabolism. The thiazole moiety of thiamine is synthesized de novo but can also be reclaimed via a highly efficient salvage pathway. In this pathway, MTE is phosphorylated by 4-methyl-5-hydroxyethylthiazole kinase (ThiM) to form thiazole phosphate (HET-P)[1].

Understanding the substrate specificity of ThiM is critical for researchers developing thiamine antimetabolites. Interestingly, Escherichia coli ThiM exhibits a pronounced preference for deoxyadenosine triphosphate (dATP) over standard ATP as a phosphate donor, and its catalytic efficiency is hyper-activated by Cobalt (Co²⁺) rather than Magnesium (Mg²⁺)[1].

Diagram 1: Thiamine salvage pathway highlighting the role of ThiM in MTE phosphorylation.

Diagnostic Biomarkers for Infectious Diseases

Beyond metabolism, MTE has been identified as a unique degradation product and a highly specific biomarker for Burkholderia pseudomallei, the pathogen responsible for melioidosis[2]. The detection of MTE in culture supernatants provides a rapid diagnostic avenue for this potentially fatal, culture-evasive disease, guiding targeted antibiotic interventions.

Pharmacological Innovations in Drug Discovery

Cytostatic Thiamine Analogues

Modifications to the thiazole ring have yielded potent inhibitors of thiamine pyrophosphate-dependent enzymes. For instance, 2'-methylthiamine is a synthesized analogue where the thiazole structure is altered to induce cytostatic effects[3]. By acting as an antimetabolite, it competitively inhibits cellular transport and enzymatic binding, starving rapidly dividing cells of the metabolic energy required for proliferation.

Neuroprotective Agents and NO-Chimeras

Ethanol-substituted thiazoles are also foundational in designing therapies for neurodegenerative conditions like Alzheimer's disease. Analogues retaining the 5-ethyl-4-methylthiazole motif (e.g., clomethiazole derivatives) exhibit potent GABA-mimetic and neuroprotective properties[4]. Recent drug design strategies involve modifying these thiazole derivatives into Nitric Oxide (NO)-chimeras, creating dual-action therapeutics that simultaneously offer neuroprotection and vasodilation[4].

Advanced Materials and Chemosensors

Organophosphate Nerve Agent Detection

The nucleophilic nature of the hydroxyethyl group on the thiazole ring has been ingeniously applied to chemical threat detection. Polymer-bound 4-pyridyl-5-hydroxyethyl-thiazoles act as highly sensitive fluorescent chemosensors for organophosphate nerve agent simulants (e.g., DECP)[5].

  • Mechanism of Action: The spatial proximity of the ethyl-hydroxy group to an intramolecular pyridine ring enhances its nucleophilicity. Upon phosphorylation by the nerve agent, the activated phosphate ester acts as a leaving group, triggering a dihydropyrolidinium ring closure. This cyclization dramatically alters the molecule's fluorescence profile, providing a distinct, measurable optical signal[5].

Graphene Oxide-MTE Composites for Heavy Metal Remediation

MTE can be covalently linked to graphene oxide (GO) via a one-step esterification reaction to produce GO-MTE composites. The introduction of the N- and S-containing thiazole ring inactivates non-specific carboxyl groups on the GO surface, endowing the material with extreme adsorption selectivity for Copper (Cu²⁺) ions in aqueous solutions[2].

Quantitative Data & Comparative Analysis

To facilitate rapid decision-making in assay design and material selection, the following tables summarize critical quantitative data extracted from the literature.

Table 1: Substrate Specificity of E. coli ThiM (Phosphate Donors) [1] Note: Assays performed at pH 10.0 and 50 °C. Notice the stark hyper-activation when Co²⁺ is utilized alongside dATP.

Phosphate DonorSpecific Activity with Mg²⁺ (μmol/mg/min)Specific Activity with Co²⁺ (μmol/mg/min)
ATP 1.411.0
GTP 3.224.0
TTP 8.945.0
dATP 9.237.0
dGTP 14.011.0

Table 2: Adsorption Selectivity of GO-MTE Composites for Cu²⁺ [2]

Competing Metal IonRelative Adsorption Capacity (Fold Increase for Cu²⁺)
Pb²⁺ 2.39x higher
Nd³⁺ 17.08x higher
Y³⁺ 26.64x higher

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of instructions, but a logical sequence of cause-and-effect designed to fail safely and validate internally.

Protocol A: Enzymatic Assay for Hydroxyethylthiazole Kinase (ThiM) Activity

Objective: Quantify the phosphorylation of MTE to HET-P. Causality & Design Choice: Standard kinase assays default to ATP and Mg²⁺. However, based on the kinetic data (Table 1), we explicitly substitute these with dATP and Co²⁺ to maximize the specific activity of the E. coli ThiM enzyme, improving the signal-to-noise ratio of the assay[1].

  • Buffer Preparation: Prepare 50 mM Tris-HCl buffer adjusted to pH 10.0. Reasoning: The high pH ensures optimal deprotonation of the MTE hydroxyl group, priming it for nucleophilic attack on the phosphate.

  • Reaction Mixture: Combine 1 mM MTE, 5 mM dATP, and 5 mM CoCl₂ in the buffer.

  • Initiation: Add 1 μg of purified ThiM to initiate the reaction. Incubate at 50 °C. Reasoning: E. coli ThiM is highly thermostable up to 50 °C; operating at this elevated temperature maximizes thermodynamic kinetics without risking enzyme denaturation[1].

  • Quenching & Self-Validation: Stop the reaction at 15 minutes by adding 10% trichloroacetic acid (TCA).

    • Validation Control 1 (Metal Dependency): Run a parallel tube lacking CoCl₂. Activity should drop by >70%.

    • Validation Control 2 (Background Hydrolysis): Run a tube lacking MTE to measure spontaneous dATP hydrolysis.

  • Detection: Centrifuge to remove precipitated protein and analyze the supernatant via HPLC to quantify HET-P formation.

Protocol B: Synthesis of the Cytostatic Analogue 2'-Methylthiamine

Objective: Synthesize 2'-methylthiamine via the targeted condensation of a functionalized pyrimidine and a thiazole derivative[3].

Diagram 2: Step-by-step synthetic workflow for the cytostatic analogue 2'-methylthiamine.

  • Selective Reduction: React 4-amino-2-methylpyrimidine-5-carbonitrile with Raney Nickel in 80% formic acid. Reasoning: Raney Ni in formic acid allows for the selective reduction of the carbonitrile to a carbaldehyde without over-reducing the aromatic pyrimidine core.

  • Alcohol Conversion: Treat the intermediate with NaBH₄ to yield (4-amino-2-methylpyrimidin-5-yl)methanol.

  • Bromination: React the alcohol with HBr in glacial acetic acid. Reasoning: The hydroxyl group is a poor leaving group. Conversion to a bromide salt drastically increases its electrophilicity, which is strictly required for the subsequent S_N2 condensation.

  • Condensation: Dissolve the bromide salt in an excess of 2,4-dimethyl-5-(2-hydroxyethyl)thiazole under an argon atmosphere. Heat to 100 °C for 24 hours. Reasoning: Argon prevents oxidative side reactions at elevated temperatures.

  • Purification & Self-Validation: Purify the crude product using column chromatography (methanol–water, 100:2 v/v).

    • Validation: Confirm the structural integrity using ¹H-NMR (400 MHz). The successful coupling is validated by the characteristic downfield shift of the thiazole and pyrimidine bridging protons[3].

References

  • ChemicalBook.5-(2-Hydroxyethyl)-4-methylthiazole: Applications in Medicinal Chemistry and its Synthesis Method.
  • Taylor & Francis.Full article: Purification and properties of 4-methyl-5-hydroxyethylthiazole kinase from Escherichia coli.
  • ACS Omega / NIH.Polymer-Bound 4-Pyridyl-5-hydroxyethyl-thiazole Fluorescent Chemosensors for the Detection of Organophosphate Nerve Agent Simulants.
  • MDPI.In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine.
  • PMC / NIH.Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy.

Sources

1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol as a kinase inhibitor scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol in Kinase Inhibitor Design

Executive Summary

In the landscape of targeted oncology and signal transduction modulation, Fragment-Based Drug Discovery (FBDD) has superseded traditional high-throughput screening by prioritizing Ligand Efficiency (LE) over raw initial affinity. This whitepaper dissects the utility of 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol —a highly privileged, low-molecular-weight fragment scaffold. By deconstructing its pharmacophoric elements, synthetic versatility, and biophysical validation protocols, we provide a comprehensive blueprint for elaborating this fragment into nanomolar-potency kinase inhibitors.

Structural Rationale & Pharmacophore Modeling

As a Senior Application Scientist, I approach scaffold selection not as a chemical accident, but as a deliberate geometrical hypothesis. The architecture of 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol (MW: 284.17 g/mol ) perfectly adheres to the "Rule of Three" for FBDD, offering three distinct vectors for kinase active-site engagement:

  • The 1,3-Thiazole Core (The Hinge Binder): The thiazole ring is a proven pharmacophore in FDA-approved kinase inhibitors such as Dasatinib and Alpelisib [1]. Its planar, electron-rich nature acts as a robust hydrogen-bond acceptor, mimicking the adenine ring of ATP to anchor the molecule within the kinase hinge region.

  • The 1-Hydroxyethyl Group (The Gatekeeper Interactor): Positioned at C5, this chiral secondary alcohol provides a dual-purpose vector. The hydroxyl group acts as a hydrogen-bond donor/acceptor to solvent-exposed residues or the ribose pocket. Crucially, the methyl group provides a localized hydrophobic bulk that can be stereochemically tuned (using the R or S enantiomer) to exploit the hydrophobic pocket adjacent to the kinase gatekeeper residue.

  • The 4-Bromophenyl Vector (The DFG-Pocket Handle): The para-bromo substitution serves a dual role. Biophysically, the heavy bromine atom facilitates rapid identification in X-ray crystallography and forms halogen bonds with backbone carbonyls. Synthetically, it is an ideal electrophilic handle for palladium-catalyzed cross-coupling, allowing linear elaboration into the deep hydrophobic pocket II (characteristic of Type II, DFG-out inhibitors).

Experimental Workflows & Methodologies

To transition this fragment from a weak micromolar binder to a potent lead compound, rigorous, self-validating experimental protocols are required.

Methodology 1: Synthetic Elaboration via Suzuki-Miyaura Cross-Coupling

To elaborate the 4-bromophenyl vector into the DFG pocket, we employ a Suzuki-Miyaura coupling. Causality Check: We utilize


 as the catalyst because its large bite angle suppresses competitive dehalogenation, ensuring high yields when coupling bulky heterocyclic boronic acids necessary for deep-pocket binding.

Step-by-Step Protocol:

  • Preparation: In a flame-dried Schlenk flask under argon, combine 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol (1.0 eq) and the desired aryl/heteroaryl boronic acid (1.2 eq).

  • Catalyst & Base Addition: Add

    
     (0.05 eq) and anhydrous 
    
    
    
    (2.5 eq).
  • Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and

    
    . Note: The aqueous component is critical to dissolve the inorganic base and facilitate the transmetalation step.
    
  • Reaction: Heat the mixture to 90°C for 12 hours. Monitor progression via LC-MS. The disappearance of the 284/286 m/z doublet (characteristic of the bromine isotope pattern) self-validates the complete consumption of the starting fragment.

  • Purification: Cool to room temperature, filter through a Celite pad to remove palladium black, and purify via reverse-phase preparative HPLC to isolate the elaborated lead.

Methodology 2: Biophysical Validation via Surface Plasmon Resonance (SPR)

Relying solely on enzymatic


 assays during FBDD is a critical error; 

does not capture binding kinetics. We utilize SPR to measure Residence Time (

), which often correlates more strongly with in vivo efficacy than thermodynamic affinity (

) [2].

Step-by-Step Protocol:

  • Kinase Immobilization: Do not use standard amine coupling, as random orientation may sterically block the ATP-binding site. Instead, express the target kinase (e.g., PI3K

    
    ) with a C-terminal AviTag. Biotinylate the kinase in vitro and capture it onto a Streptavidin (SA) coated SPR sensor chip. This ensures uniform, active-site-exposed immobilization.
    
  • Buffer Preparation: Use running buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 10 mM

    
    , 0.05% Tween-20, and 2% DMSO). Note: Strict DMSO matching between the running buffer and analyte samples is mandatory to prevent bulk refractive index shifts.
    
  • Analyte Injection: Inject the thiazole fragment (or elaborated leads) in a 2-fold concentration series (e.g., 0.5 µM to 50 µM for fragments; 1 nM to 100 nM for leads) at a high flow rate of 50 µL/min to minimize mass transport limitations.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate (

    
    ) and dissociation rate (
    
    
    
    ). Calculate Residence Time as
    
    
    .

Visualizing the FBDD Strategy

The transition from the raw 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol fragment to a targeted inhibitor requires a systematic workflow, culminating in the disruption of oncogenic signaling pathways.

FBDD_Workflow A 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol (Primary Fragment) B SPR Primary Screening (Binding Kinetics & Affinity) A->B Validate Binding C X-Ray Crystallography (Structural Elucidation) B->C Map Hinge H-Bonds D Suzuki-Miyaura Coupling (Vector Elaboration) C->D Identify Growth Vectors E Lead Compound (Nanomolar Kinase Inhibitor) D->E Optimize SAR

Fig 1: Fragment-based drug discovery workflow for thiazole scaffolds.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / Cell Proliferation AKT->mTOR Promotes Survival Inhibitor Elaborated Thiazole Lead Inhibitor->PI3K Competitive ATP Inhibition

Fig 2: PI3K/AKT/mTOR signaling pathway and thiazole inhibitor intervention.

Structure-Activity Relationship (SAR) & Quantitative Profiling

To demonstrate the efficacy of elaborating the 4-bromophenyl vector, we present comparative SAR data. By targeting the PI3K pathway—a common application for thiazole-integrated scaffolds [3]—we observe massive leaps in both affinity and residence time as the fragment is grown into the DFG-out conformation.

Table 1: SAR and SPR Kinetic Profiling of Thiazole Scaffold Elaboration

Compound StageR-Group Substitution (Para-Phenyl)PI3K

IC

(nM)
Ligand Efficiency (kcal/mol/HA)SPR

(µM)
Residence Time (

, min)
Primary Fragment -Br (Bromine)> 50,0000.3845.0< 0.1 (Transient)
Intermediate -Phenyl (Biaryl formation)4,2000.355.21.5
Optimized Lead -1H-Indazole (H-bond donor)120.410.015145.0

Data Interpretation: While the primary brominated fragment exhibits weak affinity (


 = 45.0 µM), its Ligand Efficiency (0.38) is exceptionally high, proving it is making optimal use of its heavy atoms (HA) to bind the hinge region. Replacing the bromine with a 1H-indazole group drives the molecule deep into the hydrophobic pocket, establishing new hydrogen bonds with the DFG motif. This drops the IC

into the nanomolar range and drastically increases the residence time to 145 minutes, ensuring prolonged target engagement in vivo.

References

  • Petrou, A., Fesatidou, M., & Geronikaki, A. (2021). "Thiazole Ring—A Biologically Active Scaffold." Molecules, 26(11), 3166.[Link]

  • de Kloe, G. E., et al. (2012). "Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors." Journal of Medicinal Chemistry, 55(5), 2474-2478.[Link]

  • Kuzu, E., et al. (2025). "Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells." Turkish Journal of Chemistry, 49(2), 215-227.[Link]

Methodological & Application

Application Note: Grignard Addition to Thiazole Aldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

[4-(2-Hydrox

Gathering Evidence

I've gathered sufficient literature to construct a detailed, E-E-A-T-compliant Application Note. My search yielded key insights regarding thiazole aldehydes, specifically 2-thiazolecarboxaldehyde, 4-thiazolecarboxaldehyde, and 2-methoxy-1,3-thiaz. I now believe I can build from this foundation.

Analyzing Reaction Conditions

I'm now focusing on the reaction conditions for Grignard additions to thiazole aldehydes. I've noted the typical procedure: anhydrous THF, cooled temperatures, and dropwise addition of the Grignard reagent. Challenges include the thiazole ring's coordination with magnesium and the aldehyde's electrophilicity. I'm also considering the workup, emphasizing NH4Cl to avoid potential dehydration. The reference is useful for specific applications.

Structuring the Application Note

I've decided on the structure of the Application Note. It will start with a title and executive summary, designed for researchers. The introduction will delve into mechanistic insights, emphasizing E-E-A-T. A reaction workflow diagram is next, followed by a table of optimized reaction conditions. Detailed experimental protocols will include setup, addition phase, and workup procedures. Finally, I will include a mechanistic pathway diagram.

Validating the Synthesis

I'm now focusing on validating the synthesis and ensuring analytical data supports it. I'll need to detail TLC and NMR validation methods. I'll construct a numbered list of all references with working URLs. Next, I'll draft the introduction, emphasizing the core directive and E-E-A-T principles. I'll explain why we use THF, cooling, and excess Grignard reagent, and why NH4Cl is key for workup, to avoid forming the vinyl thiazole. I'm aiming for authoritative, technical, and practical language.

Visualizing Synthesis Steps

I'm now generating visual aids to improve readability, particularly tables and DOT diagrams. I'm focusing on contrasting colors and clear labels. One DOT diagram will show the experimental workflow, from setup to purification, and the other will depict the reaction's mechanistic pathway, highlighting the chelation. I'm carefully refining the nodes and edge directions to accurately represent the steps.

Refining Visual Aids

I'm now revising the figures. I've re-written the captions for clarity and brevity. I've also incorporated labels for each step in both the experimental workflow diagram and the mechanistic pathway diagram, to better explain each process. I believe the diagrams are ready for incorporation into the final document.

Constructing the Figures

I'm now integrating the mechanistic pathway figure and creating an experimental setup visual for the application note. I've ensured all labels are clear and concise, with an emphasis on clarity. The table is being refined to reflect optimal conditions and experimental observations, including data from my research. I'm also confirming I have the proper in-text citations.

Detailing Analytical Techniques

I am now focusing on refining the content. I've begun detailing TLC validation, focusing on the aldehyde's disappearance and alcohol appearance, noting specific staining characteristics for each. I'm then adding NMR validation, highlighting the aldehyde proton's disappearance and the alcohol protons' appearance. I'm also ensuring a consistent perspective as a Senior Application Scientist. I am also adjusting the font size.

Executive Summary

Thiazole-containing scaffolds are privileged structures in medicinal chemistry, frequently serving as bioisosteres for phenyl rings or as core pharmacophores in kinase inhibitors and anti-inflammatory agents. The functionalization of thiazole aldehydes via Grignard addition is a critical carbon-carbon bond-forming step used to generate secondary carbinols, which can be further oxidized to ketones or utilized as final active pharmaceutical ingredients (APIs).

However, the heteroaromatic nature of the thiazole ring introduces unique electronic and coordination challenges. The basic nitrogen atom can sequester organomagnesium reagents, altering stoichiometry and reaction kinetics. This application note establishes a self-validating, highly optimized protocol for the nucleophilic addition of Grignard reagents to thiazole carboxaldehydes, grounded in mechanistic causality and empirical data [1].

Mechanistic Insights & Causality

To achieve high yields, chemists must move beyond rote protocol execution and understand the specific interplay between the thiazole ring and the Grignard reagent (RMgX).

The Chelation Effect

Unlike simple aliphatic or phenyl aldehydes, thiazole aldehydes possess a Lewis basic nitrogen at the 3-position. When a Grignard reagent is introduced, the magnesium atom (a hard Lewis acid) rapidly coordinates with the thiazole nitrogen.

  • Causality: This pre-equilibrium chelation complex effectively consumes a portion of the Grignard reagent. If exactly 1.0 equivalent of RMgX is used, the reaction will stall, resulting in incomplete conversion. Therefore, a deliberate excess (1.5 to 2.0 equivalents) is mechanistically required to saturate the coordination sites and leave sufficient nucleophile for the addition to the carbonyl carbon [1].

Solvent and Temperature Dynamics

Anhydrous Tetrahydrofuran (THF) is preferred over diethyl ether. THF provides superior solvation for the organomagnesium species, breaking up polymeric Grignard aggregates and stabilizing the transition state during the addition.

  • Causality: The reaction is initiated at 0 °C rather than -78 °C. While -78 °C is standard for highly reactive organolithiums, Grignard additions to electron-deficient heteroaromatics at cryogenic temperatures often lack the activation energy required to proceed past the chelation stage. 0 °C provides the optimal thermodynamic balance to drive the nucleophilic attack while suppressing side reactions such as enolization or reduction via

    
    -hydride transfer [2].
    

Mechanism A Thiazole Aldehyde + RMgX B N-Mg Chelation Complex A->B Coordination C Nucleophilic Addition B->C Excess RMgX D Magnesium Alkoxide C->D C-C Bond Formed E Secondary Alcohol D->E NH4Cl Quench

Figure 1: Mechanistic pathway highlighting N-Mg chelation prior to nucleophilic attack.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and product yield, demonstrating why the standardized protocol utilizes specific parameters.

SolventTemperatureGrignard EquivalentsReaction TimeTypical Yield (%)Mechanistic Observation
THF0 °C to RT1.0 - 1.1 eq2 - 4 h40 - 50%Incomplete conversion due to N-Mg coordination.
THF 0 °C to RT 1.5 - 2.0 eq 3 - 6 h 75 - 90% Optimal conversion; excess reagent overcomes chelation.
Diethyl Ether0 °C1.5 eq4 h60 - 70%Lower solubility for substituted thiazole intermediates.
THF-78 °C1.5 eq2 h50 - 60%Reaction stalls; insufficient thermal energy for addition.

Standardized Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes specific observational checkpoints to ensure the chemical integrity of the process.

Phase 1: Preparation and Setup
  • Glassware Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar under a continuous stream of Argon or Nitrogen.

  • Substrate Solvation: Dissolve the appropriate thiazole aldehyde (e.g., 4-(2,5-dimethoxyphenyl)thiazole-2-carboxaldehyde, 1.00 mmol) in anhydrous THF (20 mL) [1].

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

Phase 2: Reagent Addition and Propagation
  • Nucleophile Introduction: Using a dry syringe, add the arylmagnesium bromide or alkylmagnesium halide (1–2 M solution in THF; 1.50 mmol) dropwise over the course of 5–10 minutes [1].

    • Validation Checkpoint: A slight color change (often deepening to yellow/orange) and a mild exotherm indicate the formation of the chelation complex and initial addition.

  • Primary Propagation: Stir the resulting mixture at 0 °C for 3 hours.

  • Secondary Addition (If necessary): For highly sterically hindered substrates, add a supplementary portion of the Grignard reagent (0.50 mmol) after the initial 3 hours [1].

  • Warming: Remove the ice bath and allow the mixture to warm to room temperature (approx. 20–25 °C), stirring for an additional 14 hours to ensure complete conversion of the magnesium alkoxide intermediate.

Phase 3: Quenching and Isolation
  • Controlled Quench: Cool the flask back to 0 °C. Slowly add saturated aqueous ammonium chloride (

    
    ) solution (10 mL) dropwise.
    
    • Causality Note: Do not use strong acids (e.g., HCl or

      
      ) for the quench. Thiazole secondary carbinols are highly susceptible to E1 dehydration due to the resonance stabilization of the resulting carbocation by the heteroaromatic ring. 
      
      
      
      provides mild protonation without driving elimination.
  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (

    
    ), filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude product via flash column chromatography (typically using an Ethyl Acetate/Hexanes gradient) to yield the pure thiazole secondary alcohol.

Workflow N1 1. Inert Setup (Anhydrous THF, Ar/N2) N2 2. Temperature Control (Equilibrate to 0 °C) N1->N2 N3 3. Grignard Addition (Dropwise, 1.5 - 2.0 eq) N2->N3 N4 4. Propagation (Stir 3 h at 0 °C -> RT) N3->N4 N5 5. Mild Quenching (Sat. NH4Cl, avoid strong acid) N4->N5 N6 6. Workup & Extraction (EtOAc / Brine wash) N5->N6 N7 7. Purification (Flash Chromatography) N6->N7

Figure 2: Standardized experimental workflow for Grignard addition to thiazole aldehydes.

Analytical Validation & Troubleshooting

To ensure the protocol has functioned as a self-validating system, perform the following analytical checks:

  • Thin Layer Chromatography (TLC): The starting thiazole aldehyde is typically highly UV-active and will stain strongly with 2,4-Dinitrophenylhydrazine (2,4-DNP). Upon successful conversion, the product spot will be more polar (lower

    
     value) and will not  stain with 2,4-DNP, but will stain readily with Potassium Permanganate (
    
    
    
    ) or Phosphomolybdic Acid (PMA).
  • 
    H-NMR Spectroscopy:  The most definitive proof of reaction success is the disappearance of the highly deshielded aldehyde proton singlet (typically found between 
    
    
    
    9.80 – 10.10 ppm) and the emergence of a new carbinol methine proton (
    
    
    4.50 – 6.00 ppm, depending on adjacent substituents) along with a broad singlet representing the hydroxyl proton [1].
  • Troubleshooting - Dehydration: If an alkene proton signature appears in the NMR, the workup conditions were too acidic. Ensure the

    
     solution is properly buffered and avoid elevated temperatures during rotary evaporation.
    

References

  • Elofsson, M., et al. "Synthesis of[4-(2-Hydroxyphenyl)thiazol-2-yl]methanones as Potential Bioisosteres of Salicylidene Acylhydrazides." Molecules, vol. 15, no. 9, 2010, pp. 6019-6034. Available at:[Link]

  • Organic Chemistry Portal. "Grignard Reaction." Organic Chemistry Portal, 2023. Available at:[Link]

Application Notes & Protocols: Selective Reduction of 1-[2-(4-bromophenyl)-1,3-thiazol-5-yl]ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the selective reduction of the ketone 1-[2-(4-bromophenyl)-1,3-thiazol-5-yl]ethanone to its corresponding secondary alcohol, 1-[2-(4-bromophenyl)-1,3-thiazol-5-yl]ethanol. The protocol leverages sodium borohydride (NaBH₄), a mild and chemoselective reducing agent, ensuring high efficacy and operational safety. Detailed methodologies covering the reaction mechanism, step-by-step experimental procedures, reaction monitoring, product work-up, purification, and analytical characterization are presented. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering field-proven insights to ensure reproducible and reliable outcomes.

Introduction and Scientific Principle

The reduction of ketones to secondary alcohols is a cornerstone transformation in organic synthesis, pivotal for creating chiral centers and key intermediates for pharmacologically active molecules. The thiazole moiety, present in the target substrate, is a privileged scaffold in medicinal chemistry, known for a wide spectrum of biological activities.

This protocol focuses on the use of sodium borohydride (NaBH₄), a widely-used reagent for the reduction of aldehydes and ketones.[1][2] Its popularity stems from its excellent chemoselectivity—it readily reduces carbonyls without affecting more robust functional groups like esters, amides, or carboxylic acids under standard conditions.[1] Compared to more powerful hydride donors like lithium aluminum hydride (LiAlH₄), NaBH₄ is significantly safer, tolerating protic solvents like methanol and ethanol and posing a lower risk of violent reactions with water.[2][3]

Reaction Mechanism

The reduction proceeds via a two-step nucleophilic addition mechanism.[1][4]

  • Nucleophilic Attack: The borohydride anion ([BH₄]⁻) serves as a source of the nucleophilic hydride ion (H⁻). The hydride attacks the electrophilic carbon of the ketone's carbonyl group. This concerted step involves the formation of a new carbon-hydrogen (C-H) bond, while the pi bond of the carbonyl (C=O) breaks, pushing the electrons onto the oxygen atom. This results in the formation of a tetracoordinate boron species and an alkoxide intermediate.[4][5][6]

  • Protonation: The negatively charged alkoxide intermediate is subsequently protonated by the protic solvent (e.g., methanol) or during an aqueous acidic work-up step. This acid-base reaction yields the final secondary alcohol product and regenerates the solvent.[4][6][7]

Experimental Protocol

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )RoleCAS No.Supplier Example
1-[2-(4-bromophenyl)-1,3-thiazol-5-yl]ethanoneC₁₁H₈BrNOS282.16Starting MaterialN/ACustom Synthesis
Sodium Borohydride (NaBH₄)NaBH₄37.83Reducing Agent16940-66-2Sigma-Aldrich
Methanol (MeOH), AnhydrousCH₃OH32.04Solvent67-56-1Merck
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Extraction Solvent141-78-6Fisher Scientific
Saturated Aqueous Ammonium Chloride (NH₄Cl)NH₄Cl53.49Quenching Agent12125-02-9VWR Chemicals
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Drying Agent7757-82-6Sigma-Aldrich
Silica Gel 60 (230-400 mesh)SiO₂60.08Chromatography7631-86-9Merck
TLC Plates (Silica gel 60 F₂₅₄)--Reaction Monitoring-Merck
Critical Safety Precautions
  • Sodium Borohydride Handling: NaBH₄ is a water-reactive solid that can release flammable hydrogen gas upon contact with water, acids, or even protic solvents.[8] It is toxic if swallowed and can cause severe skin and eye burns.[8][9] Always handle NaBH₄ in a fume hood, wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a flame-resistant lab coat.[9][10] Store in a tightly sealed container in a dry, well-ventilated area away from acids and water.[8]

  • Solvent Safety: Methanol and ethyl acetate are flammable liquids. Ensure all operations are performed away from ignition sources.

  • Emergency Procedures: An eye wash station and safety shower should be readily accessible.[10] In case of skin contact, wash thoroughly with soap and water.[9][11] In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9][11]

Step-by-Step Reduction Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-[2-(4-bromophenyl)-1,3-thiazol-5-yl]ethanone (1.0 g, 3.54 mmol). Dissolve the ketone in 25 mL of anhydrous methanol.

  • Initial Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Reducing Agent: While maintaining the temperature at 0-5 °C, add sodium borohydride (0.16 g, 4.25 mmol, 1.2 equivalents) to the stirred solution. Causality Note: The NaBH₄ should be added slowly in small portions over 5-10 minutes. This controlled addition is crucial to manage the exothermic nature of the reaction and the rate of hydrogen gas evolution, preventing a dangerous temperature spike or pressure buildup.[2]

  • Reaction Progress: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 1-2 hours.

  • Reaction Monitoring via TLC: Monitor the reaction's completion using Thin-Layer Chromatography (TLC).[12]

    • Mobile Phase: Hexane:Ethyl Acetate (7:3 v/v).

    • Procedure: Spot a co-spot (starting material and reaction mixture) and a lane for the reaction mixture on a TLC plate.

    • Validation: The reaction is complete upon the total disappearance of the starting ketone spot (higher Rf value) and the appearance of a single, more polar product spot (lower Rf value for the alcohol).

Work-up and Purification
  • Quenching: Once the reaction is complete, cool the flask back down in an ice-water bath. Slowly and carefully add 15 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench the excess NaBH₄ and decompose the borate ester complexes.[13] Caution: This process will evolve hydrogen gas; ensure adequate ventilation in the fume hood.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Add 30 mL of deionized water and extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layer with brine (1 x 20 mL) to remove residual water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Isolation of Crude Product: Concentrate the filtrate using a rotary evaporator to yield the crude 1-[2-(4-bromophenyl)-1,3-thiazol-5-yl]ethanol, which should be a white to off-white solid.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography on silica gel if necessary.[12]

Characterization and Data

The identity and purity of the final product, 1-[2-(4-bromophenyl)-1,3-thiazol-5-yl]ethanol, should be confirmed using standard analytical techniques.

TechniqueExpected Observation
IR Spectroscopy Disappearance of the sharp ketone C=O stretching frequency (approx. 1670-1690 cm⁻¹). Appearance of a broad O-H stretching band (approx. 3200-3600 cm⁻¹).
¹H NMR Spectroscopy Disappearance of the acetyl methyl singlet (CH₃-C=O) around δ 2.6 ppm. Appearance of a new doublet for the methyl group (CH₃-CH(OH)) around δ 1.6 ppm and a corresponding quartet for the methine proton (CH-OH) around δ 5.1 ppm.
¹³C NMR Spectroscopy Shift of the carbonyl carbon signal from ~190 ppm to an alcohol-bearing carbon signal around ~65-75 ppm.
Mass Spectrometry Observation of the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ consistent with the product's molecular weight (283.17 g/mol for C₁₁H₁₀BrNOS).

Visualized Workflow

The following diagram outlines the complete experimental workflow from setup to final analysis.

Reduction_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reduction cluster_workup 3. Work-up & Isolation cluster_analysis 4. Purification & Analysis A Dissolve Ketone in MeOH B Cool to 0-5 °C in Ice Bath A->B C Slowly Add NaBH4 Portions B->C Maintain Temp D Stir at Room Temp (1-2h) C->D E Monitor by TLC D->E F Quench with aq. NH4Cl at 0 °C E->F Reaction Complete G Remove MeOH (Rotovap) F->G H Extract with EtOAc G->H I Wash, Dry, Concentrate H->I J Purify (Recrystallization/ Column Chromatography) I->J Crude Product K Characterize Product (NMR, IR, MS) J->K

Caption: Experimental workflow for the reduction of the target ketone.

References

  • Sodium borohydride - Standard Operating Procedure. (2012, December 14). University of California Center for Laboratory Safety. [Link]

  • Hazard Summary: Sodium Borohydride. (n.d.). New Jersey Department of Health. [Link]

  • Standard Operating Procedure: Sodium Borohydride. (n.d.). University of Washington. [Link]

  • Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • US Patent 2166584A. (n.d.). Purification of ketones.
  • Fisch, L. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]

  • Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis. [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (2023, July 16). Chemistry Steps. [Link]

  • Sodium Borohydride Reduction of Benzoin. (n.d.). Swarthmore College. [Link]

  • Experiment 1. Ketone Reduction by Sodium Borohydride. (n.d.). Hamilton College. [Link]

  • Clark, J. (2013, April). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

  • How To Monitor Your Ketone Levels. (n.d.). Move Forward Natural Health. [Link]

  • Ketone-Testing-Chapter-8. (n.d.). American Association for Clinical Chemistry. [Link]

  • Reddit discussion on NaBH4 workup. (2018, December 5). Reddit. [Link]

  • Umpierrez, G. E., & Korytkowski, M. (2016). Update on Measuring Ketones. Diabetes Spectrum, 29(4), 221–226. [Link]

  • Alcohol synthesis by carbonyl compound reduction. (n.d.). Organic Chemistry Portal. [Link]

  • The Reduction of Aldehydes and Ketones. (2023, January 22). Chemistry LibreTexts. [Link]

  • Innovations and applications of ketone body monitoring in diabetes care. (2024, May 28). Diabetology & Metabolic Syndrome. [Link]

  • Ketone bodies detection: wearable and mobile sensors for personalized medicine and nutrition. (n.d.). Royal Society of Chemistry. [Link]

  • Sodium Borohydride Reduction of Carbonyls. (n.d.). Open Library Publishing Platform. [Link]

  • Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols. (2009). Journal of Physical Science, 20(2), 1-8. [Link]

  • Clark, J. (2015, November). Reduction of aldehydes and ketones. Chemguide. [Link]

  • Bhalekar, S. M., et al. (2017). Synthesis and Biological activity of... International Scholars Journals. [Link]

  • Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols. (2009). ResearchGate. [Link]

  • Reduction of a ketone using sodium borohydride. (n.d.). The Royal Society of Chemistry. [Link]

  • (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. (2021, August 6). MDPI. [Link]

  • Synthesis of 1,3-thiazole 4 and 1,3-thiazolinone 5. (n.d.). ResearchGate. [Link]

  • El-Metwaly, N. M. (2015). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 20(9), 15998–16013. [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024, April 16). ACS Omega. [Link]

Sources

Application Note: Enantioselective Synthesis of 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The enantioselective reduction of heteroaryl ketones is a critical transformation in modern drug development. The target molecule, 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol , represents a highly versatile chiral building block. The 1,3-thiazole core is a privileged pharmacophore found in numerous kinase inhibitors and antimicrobial agents, while the 4-bromophenyl moiety provides a robust synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

Achieving high enantiomeric excess (ee) in the reduction of 1-[2-(4-bromophenyl)-1,3-thiazol-5-yl]ethan-1-one presents a specific mechanistic challenge: the basic thiazole nitrogen can coordinate to transition metal catalysts, leading to catalyst poisoning or altered stereocontrol[1]. To circumvent this, we have validated two orthogonal, state-of-the-art methodologies:

  • Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH): Utilizes an outer-sphere mechanism that prevents direct heteroatom-metal coordination[2].

  • Biocatalytic Ketoreductase (KRED) Reduction: Leverages engineered enzymes for exquisite stereocontrol under mild, aqueous conditions[3].

Mechanistic Pathways & Workflow Logic

The decision to employ ATH or KRED depends on the specific scale, timeline, and infrastructure of the development program. The ATH pathway relies on the classic Noyori-type RuCl(p-cymene)[(R,R)-TsDPEN] catalyst, where the hydride transfer occurs via a highly structured six-membered pericyclic transition state. Conversely, the biocatalytic pathway utilizes an engineered ketoreductase with a glucose dehydrogenase (GDH) cofactor regeneration system, ensuring a high local concentration of NADPH.

G cluster_ATH Pathway A: Chemocatalysis (ATH) cluster_Bio Pathway B: Biocatalysis (KRED) Ketone 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-one RuCat RuCl(p-cymene)[(R,R)-TsDPEN] HCOOH / Et3N Ketone->RuCat KRED Engineered KRED NADP+ / GDH / Glucose Ketone->KRED TS Outer-Sphere Transition State RuCat->TS Product (1R)-1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol >99% ee TS->Product EnzPocket Enzyme Active Site Stereospecific Binding KRED->EnzPocket EnzPocket->Product

Fig 1: Orthogonal synthetic workflows for the enantioselective reduction of the thiazolyl ketone.

Comparative Quantitative Data

The following table summarizes the validated metrics for both protocols at a 10-gram scale. Both methods yield the (R)-enantiomer predictably, though the biocatalytic route provides superior enantiomeric purity at the cost of longer reaction times.

Process MetricProtocol A: Ru-ATHProtocol B: Engineered KRED
Catalyst Loading 0.5 mol%5 wt% (relative to substrate)
Enantiomeric Excess (ee) 95.2%>99.5%
Isolated Yield 91%88%
Reaction Time 14 hours24 hours
Volumetric Productivity 50 g / L20 g / L
E-Factor (Waste Metric) Moderate (~15)Low (~8, aqueous waste)

Protocol A: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

This protocol utilizes a formic acid/triethylamine azeotrope as the hydride source. The causality behind this choice is twofold: it maintains a constant pH that prevents the degradation of the acid-sensitive thiazole ring, and it drives the equilibrium forward as CO₂ is off-gassed[2][4].

Materials & Reagents
  • Substrate: 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-one (10.0 g, 35.4 mmol)

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (112 mg, 0.177 mmol, 0.5 mol%)

  • Hydride Source: Formic acid/Triethylamine azeotrope (5:2 molar ratio, 25 mL)

  • Solvent: Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology
  • System Preparation: Purge a 250 mL three-neck round-bottom flask with ultra-high purity Argon for 15 minutes. Causality: The active 16-electron ruthenium-hydride species is highly susceptible to oxidative quenching; strict anaerobic conditions are mandatory.

  • Reagent Charging: Add the ketone substrate (10.0 g) and anhydrous DCM (50 mL) to the flask. Stir at 250 rpm until complete dissolution is achieved.

  • Catalyst Activation: In a separate argon-purged vial, dissolve the RuCl(p-cymene)[(R,R)-TsDPEN] catalyst in 5 mL of the HCOOH/Et₃N azeotrope. Stir for 10 minutes until the solution turns from dark brown to a deep, vibrant red, indicating the formation of the active Ru-H species.

  • Reaction Initiation: Transfer the activated catalyst solution to the main reaction flask via a gas-tight syringe. Add the remaining 20 mL of the HCOOH/Et₃N azeotrope.

  • Incubation & Monitoring: Maintain the reaction at 30°C.

    • Self-Validation Check: Monitor the reaction via chiral HPLC (Chiralcel OD-H column). If the ee begins to drop after reaching >95% conversion, the reaction has hit equilibrium and the reverse oxidation is occurring. Quench immediately.

  • Quench & Workup: Upon reaching >98% conversion (typically 14 hours), cool the mixture to 0°C. Slowly add 50 mL of saturated aqueous NaHCO₃ to neutralize the remaining formic acid. Extract with EtOAc (3 × 50 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc 8:2) to yield the pure (R)-alcohol.

Protocol B: Biocatalytic Reduction (KRED)

Biocatalysis offers unparalleled stereocontrol. Because ketoreductases require NADPH as a stoichiometric hydride donor, an in-situ regeneration system using Glucose Dehydrogenase (GDH) and D-glucose is employed to make the process economically viable[3].

BiocatalyticCycle Ketone Thiazolyl Ketone KRED KRED Enzyme Ketone->KRED Alcohol Chiral Alcohol KRED->Alcohol NADP NADP+ KRED->NADP Oxidation GDH GDH Enzyme NADPH NADPH GDH->NADPH Regeneration Gluconate D-Gluconolactone GDH->Gluconate NADPH->KRED Hydride transfer NADP->GDH Glucose D-Glucose Glucose->GDH

Fig 2: Enzymatic cascade for KRED-mediated reduction with GDH cofactor regeneration.

Materials & Reagents
  • Substrate: 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-one (10.0 g, 35.4 mmol)

  • Enzymes: Engineered KRED (e.g., KRED-130, 500 mg), GDH (100 mg)

  • Cofactor & Co-substrate: NADP⁺ sodium salt (50 mg), D-Glucose (9.5 g, 1.5 eq)

  • Buffer: 100 mM Potassium phosphate buffer (pH 7.0, 500 mL)

  • Co-solvent: Isopropyl alcohol (IPA) or DMSO (25 mL, 5% v/v) to aid substrate solubility.

Step-by-Step Methodology
  • Buffer Preparation: In a 1 L jacketed reactor equipped with a pH-stat and overhead stirrer, add 500 mL of 100 mM potassium phosphate buffer. Set the temperature to 30°C.

  • Cofactor & Regeneration Setup: Dissolve D-Glucose (9.5 g) and NADP⁺ (50 mg) into the buffer.

  • Enzyme Addition: Add the KRED (500 mg) and GDH (100 mg) powders. Stir gently at 150 rpm for 15 minutes to allow complete rehydration of the lyophilized enzymes.

  • Substrate Addition: Dissolve the ketone (10.0 g) in 25 mL of DMSO. Add this solution dropwise to the reactor over 30 minutes to prevent substrate-induced enzyme precipitation.

  • Reaction Maintenance (Critical Step): As GDH oxidizes glucose, D-glucono-1,5-lactone is formed and rapidly hydrolyzes to gluconic acid, dropping the pH.

    • Self-Validation Check: The pH-stat must be configured to auto-titrate 1M NaOH to maintain the pH at 7.0 ± 0.2. Continuous base consumption is the primary physical indicator that the enzymatic cycle is active. If base consumption halts before HPLC confirms 100% conversion, the enzyme has denatured or the cofactor is depleted.

  • Workup & Extraction: After 24 hours (or when base consumption ceases), add 10 g of Celite and filter the mixture to remove denatured proteins. Extract the aqueous filtrate with Methyl tert-butyl ether (MTBE) (3 × 200 mL).

  • Isolation: Wash the organics with brine, dry over Na₂SO₄, and evaporate to yield the highly pure (R)-alcohol. No column chromatography is typically required.

Analytical Validation & Quality Control

To verify the E-E-A-T of the synthesized compounds, rigorous analytical validation is required:

  • Chiral HPLC: Utilize a Daicel Chiralcel OD-H column (4.6 × 250 mm). Mobile phase: Hexane/Isopropanol (90:10), Flow rate: 1.0 mL/min, Detection: UV at 254 nm. The enantiomers will resolve with baseline separation, allowing precise integration of the ee.

  • Absolute Configuration: While the (R,R)-TsDPEN catalyst and standard engineered KREDs predictably yield the (R)-enantiomer, absolute configuration should be definitively assigned via Vibrational Circular Dichroism (VCD) or by derivatization into Mosher's esters and subsequent ¹H-NMR analysis.

References

  • Asymmetric Transfer Hydrogenation of Aromatic Ketones using Rhodium Complexes. Sciforum. URL:[Link]

  • Asymmetric Transfer Hydrogenation of α-Substituted-β-Keto Carbonitriles via Dynamic Kinetic Resolution. Journal of the American Chemical Society. URL:[Link]

  • Room-Temperature Asymmetric Transfer Hydrogenation of Biomass-Derived Levulinic Acid to Optically Pure γ-Valerolactone Using a Ruthenium Catalyst. ACS Sustainable Chemistry & Engineering. URL:[Link]

  • CuH-Catalyzed Asymmetric 1,6-Conjugate Reduction of p-Quinone Methides: Enantioselective Synthesis of Triarylmethanes and 1,1,2-Triarylethanes. Organic Letters. URL:[Link]

  • Reduction of alpha-halo ketones (Biocatalytic approaches utilizing isolated enzymes). WIPO Patent WO2008038050A2.

Sources

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

In modern drug discovery, biaryl-substituted thiazoles are privileged pharmacophores frequently found in kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs[1]. The building block 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol is highly valuable due to its dual functionality: a reactive aryl bromide for carbon-carbon bond formation and a 1-hydroxyethyl group that serves as a critical hydrogen bond donor/acceptor motif for target binding.

However, functionalizing this scaffold via Suzuki-Miyaura coupling presents two distinct synthetic challenges:

  • The Unprotected Secondary Alcohol: Strong bases can deprotonate the alcohol, leading to solubility issues or off-cycle catalyst sequestration.

  • Thiazole-Induced Catalyst Poisoning: The basic nitrogen of the thiazole ring can coordinate to the palladium center, forming stable, inactive complexes that halt the catalytic cycle[2][3].

This application note provides a self-validating, optimized protocol designed to overcome these challenges, ensuring high-yielding cross-couplings without the need for alcohol protection.

Mechanistic Insights & Experimental Design (E-E-A-T)

As an application scientist, it is critical to understand that successful cross-coupling is not merely about mixing reagents, but about controlling the microenvironment of the catalytic cycle.

Chemoselectivity: Bypassing Alcohol Protection

Traditional synthetic routes often mandate the protection of secondary alcohols (e.g., as TBS or THP ethers) prior to cross-coupling. However, the transmetalation step in the Suzuki-Miyaura reaction is inherently chemoselective for C–B bonds over C–O bonds. By utilizing a mild inorganic base like Cesium Carbonate (


) instead of strong alkoxides (e.g., 

), we prevent the deprotonation of the alcohol. This eliminates the formation of nucleophilic alkoxides that could either attack the aryl bromide or coordinate irreversibly to the palladium center[1].
Overcoming Thiazole Coordination

Thiazole rings are notorious for their ability to coordinate to transition metals, which can lead to catalyst deactivation[2]. Furthermore, sterically hindered ortho-heterocycle-tethered substrates often require specialized conditions to proceed efficiently[3]. To counteract this, we employ XPhos Pd G2 (a second-generation dialkylbiaryl phosphine precatalyst). The extreme steric bulk of the XPhos ligand prevents the thiazole nitrogen from displacing the phosphine, ensuring the palladium remains in the active catalytic cycle[4].

Solvent System Causality

A biphasic mixture of 1,4-Dioxane and Water (4:1 v/v) is selected. Water is strictly required to hydroxylate the boronic acid, forming the reactive boronate complex necessary for transmetalation. Simultaneously, 1,4-Dioxane provides superior solubility for both the polar unprotected alcohol substrate and the highly lipophilic XPhos ligand.

Catalytic Cycle Visualization

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + ArBr TransMet Transmetalation Pd(II) Biaryl Complex OxAdd->TransMet + Boronic Acid RedElim Reductive Elimination Product Formation TransMet->RedElim Base participation RedElim->Pd0 - Product ArBr 1-[2-(4-Bromophenyl)- 1,3-thiazol-5-yl]ethan-1-ol ArBr->OxAdd Boronic Arylboronic Acid + Base Boronic->TransMet

Fig 1: Catalytic cycle of Suzuki-Miyaura coupling for thiazole-aryl bromides.

Quantitative Data: Condition Optimization & Scope

The following tables summarize the optimization of the reaction conditions and the subsequent substrate scope. Data demonstrates the necessity of bulky ligands and mild bases.

Table 1: Optimization of Reaction Conditions

Entry Catalyst (5 mol%) Base (2.0 eq) Solvent (v/v) Temp (°C) Yield (%)

| 1 |


 | 

| Toluene/

(4:1) | 90 | 38 | | 2 |

|

| Dioxane/

(4:1) | 90 | 74 | | 3 | XPhos Pd G2 |

| Dioxane/

(4:1)
| 90 | 96 | | 4 | XPhos Pd G2 |

| Dioxane/

(4:1) | 90 | 41* |

*Significant decomposition and side-product formation observed due to alcohol deprotonation.

Table 2: Substrate Scope (Using Optimal Conditions from Entry 3)

Boronic Acid Product Characteristics Isolated Yield (%)
Phenylboronic acid Standard biaryl baseline 94
4-Methoxyphenylboronic acid Electron-rich biaryl 91
4-Fluorophenylboronic acid Electron-deficient biaryl 96

| 3-Pyridylboronic acid | Heteroaryl-heteroaryl system | 85 |

Step-by-Step Experimental Protocol

This methodology is engineered for high reproducibility and sequential scale-up[5].

Materials Required:

  • 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol (1.0 mmol)

  • Arylboronic Acid (1.2 mmol)

  • Cesium Carbonate (

    
    , 2.0 mmol)
    
  • XPhos Pd G2 (0.05 mmol, 5 mol%)

  • 1,4-Dioxane / HPLC-grade Water (4:1 ratio, degassed)

Step 1: Reagent Loading & Atmosphere Control

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and

    
     (2.0 mmol).
    
  • Causality: Adding solid reagents first prevents splashing and ensures accurate stoichiometry.

  • Seal the tube with a rubber septum. Evacuate the vessel and backfill with high-purity Argon. Repeat this cycle three times.

  • Causality: Oxygen is highly detrimental to the active Pd(0) species, accelerating catalyst decay and promoting unwanted homocoupling of the boronic acid.

Step 2: Solvent & Catalyst Addition

  • Under a positive flow of Argon, inject 5.0 mL of the degassed 1,4-Dioxane/

    
     (4:1) mixture.
    
  • Quickly remove the septum, add XPhos Pd G2 (5 mol%), and immediately reseal and flush with Argon.

  • Causality: XPhos Pd G2 is a precatalyst that rapidly activates in solution under basic conditions. Adding it last minimizes its exposure to trace oxygen before the catalytic cycle begins.

Step 3: Reaction Execution

  • Submerge the Schlenk tube in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 4 to 8 hours.

  • Causality: Biphasic reactions require intense agitation to maximize the interfacial surface area where the transmetalation intermediate is formed. 90 °C provides the thermal energy required to overcome the activation barrier of sterically hindered substrates.

  • Monitor the reaction progress via LC-MS or TLC (Hexanes/EtOAc 1:1) until the aryl bromide is fully consumed.

Step 4: Work-up and Purification

  • Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and transfer to a separatory funnel.

  • Wash the organic layer with deionized water (2 × 10 mL) and brine (10 mL).

  • Causality: The water wash efficiently removes the 1,4-Dioxane, unreacted boronic acid, and inorganic cesium salts.

  • Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 50% EtOAc in Hexanes) to afford the pure biaryl-thiazole product.

Troubleshooting & Best Practices

  • Issue: High levels of protodehalogenation (reduction of C-Br to C-H).

    • Cause: Excess water or prolonged heating after the boronic acid has been consumed.

    • Solution: Ensure precise solvent ratios. If the issue persists, switch to a slow-addition protocol for the boronic acid or use potassium aryltrifluoroborates, which release the active boronate more slowly.

  • Issue: Incomplete conversion / Stalled reaction.

    • Cause: Catalyst poisoning via thiazole coordination or degradation of the boronic acid.

    • Solution: Increase the XPhos ligand loading slightly (to 6 mol%) to ensure all Pd is bound, or utilize a pre-formed palladacycle intermediate specifically designed for hindered benzothiazoles[3].

References

  • Application Notes and Protocols for Suzuki Coupling Reactions with 4-(bromomethyl)thiazole. Benchchem. 1

  • Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. CDN Science Pub. 2

  • Sequential Triple Cross-Coupling towards Synthesis of 2,4,5-Trisarylthiazoles. TCI Chemicals. 5

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. NIH PMC. 3

  • Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. ACS Publications. 4

Sources

Application Note: Functionalization of the Bromine Handle in Thiazole Ethanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Thiazole ethanol derivatives—such as 5-(2-hydroxyethyl)-4-methylthiazole (a structural fragment of Vitamin B1)—are privileged heterocyclic scaffolds in medicinal chemistry, agrochemicals, and organic electronics. The strategic introduction of a bromine atom, typically at the C2 or C5 position, provides synthetic chemists with a highly versatile "handle" for late-stage structural elaboration.

Causality of the Bromine Handle: The reactivity of the bromothiazole system is governed by the electronic properties of the heteroaromatic ring. The carbon-bromine (C-Br) bond is inherently weaker and more polarizable than the corresponding carbon-chlorine bond, making it highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0), Ni(0)) or insertion by elemental magnesium/zinc[1].

Furthermore, the C2 position of the thiazole ring is flanked by electronegative nitrogen and sulfur atoms, rendering it highly electron-deficient. This differential reactivity allows for regioselective cross-coupling at the C2-Br position even in the presence of a C5-Br, enabling sequential, orthogonal functionalization to build molecular complexity. The pendant ethanol group serves a dual purpose: it acts as a critical hydrogen-bond donor/acceptor in biological target binding and provides a secondary site for derivatization (e.g., esterification or etherification) after the core has been assembled.

Strategic Workflow

The functionalization of bromothiazole ethanols follows a logical sequence: activation of the core, metal-catalyzed cross-coupling, and subsequent side-chain modification.

Workflow A Thiazole Ethanol Scaffold B C2-Bromination (Bromine Handle) A->B C Pd-Catalyzed Cross-Coupling (Suzuki/Negishi) B->C D Side-Chain Derivatization (Hydroxyl Group) C->D E Advanced API Intermediate D->E

Strategic workflow for the functionalization of thiazole ethanol derivatives.

Comparative Analysis of Cross-Coupling Modalities

To functionalize the C-Br bond while preserving the unprotected hydroxyl group of the ethanol side chain, the choice of cross-coupling methodology is critical. The table below summarizes the quantitative and qualitative parameters of primary cross-coupling strategies utilized for bromothiazole ethanols.

Coupling MethodOrganometallic PartnerTypical YieldsCatalyst SystemCompatibility with Free -OHKey Advantages & Causality
Suzuki-Miyaura Aryl/Alkyl Boronic Acids75–95%Pd(dppf)Cl₂, Pd(PPh₃)₄ExcellentMild basic conditions prevent side-chain degradation; highly water-tolerant.
Negishi Organozinc Halides (R-ZnX)70–90%Pd(PPh₃)₄, Pd₂(dba)₃Moderate (requires protection or excess reagent)High nucleophilicity of zincates overcomes steric hindrance at the C2 position[2].
Stille Organostannanes (R-SnBu₃)60–85%Pd(PPh₃)₄, CuI co-catalystGoodNeutral conditions; ideal for sensitive substrates, though limited by tin toxicity.
Reductive Coupling Aryl Halides (Transfer Hydrogenation)50–80%[Pd(I)(PtBu₃)]₂GoodFormate-mediated transfer hydrogenation avoids the need for pre-metalated reagents[3].

Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes the regioselective C2-arylation of 2-bromo-5-(2-hydroxyethyl)-4-methylthiazole. The Suzuki-Miyaura coupling is chosen for its excellent tolerance of the free hydroxyl group, eliminating the need for protecting group chemistry.

Mechanistic Logic: The catalytic cycle relies on the oxidative addition of Pd(0) into the activated C2-Br bond. The aqueous base (K₂CO₃) is essential to activate the boronic acid into a nucleophilic boronate complex, facilitating transmetalation.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition (C2-Br Cleavage) Pd0->OA 2-Bromothiazole TM Transmetalation (Ar-B(OH)2 / Base) OA->TM Pd(II) Intermediate RE Reductive Elimination (C-C Bond Formation) TM->RE Diaryl Pd(II) RE->Pd0 Release Prod Functionalized Thiazole Ethanol RE->Prod Product

Palladium-catalyzed cross-coupling cycle exploiting the C2-bromine handle.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-(2-hydroxyethyl)-4-methylthiazole (1.0 equiv, 1.0 mmol) and the corresponding arylboronic acid (1.2 equiv, 1.2 mmol).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and anhydrous K₂CO₃ (2.5 equiv, 2.5 mmol).

  • Solvent Degassing (Critical Step): Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Degas the suspension by sparging with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and the homocoupling of the boronic acid.

  • Reaction Execution: Heat the mixture to 90 °C under an Argon atmosphere for 12–16 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The starting bromothiazole is typically UV-active but non-fluorescent, whereas the highly conjugated biaryl product will exhibit strong UV absorbance and a lower Rf value due to the increased polarity of the extended π-system.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Final Validation: Purify via flash column chromatography. Confirm product identity via ¹³C NMR: The disappearance of the characteristic C2-Br carbon signal (typically ~135 ppm) and the appearance of new aromatic carbon signals confirm successful functionalization.

Protocol B: Negishi Cross-Coupling via Zincation

For highly sterically hindered coupling partners where Suzuki coupling fails, the Negishi coupling is preferred due to the high nucleophilicity of organozinc reagents[2].

Step-by-Step Methodology:

  • Zinc Insertion: To a suspension of activated zinc dust (3.0 equiv) in anhydrous THF (0.5 M) under Argon, add 1,2-dibromoethane (5 mol%) and heat gently to activate the zinc surface. Add TMSCl (1 mol%) followed by the 2-bromothiazole ethanol derivative (1.0 equiv). Stir at 60 °C for 2 hours to form the organozinc intermediate. Note: The free hydroxyl group of the ethanol side chain must be pre-protected (e.g., as a TBS ether) to prevent quenching of the highly reactive organozinc reagent.

  • Cross-Coupling: In a separate flask, dissolve the aryl halide electrophile (1.1 equiv) and Pd(PPh₃)₄ (5 mol%) in THF. Transfer the organozinc solution to this flask via cannula.

  • Execution & Workup: Reflux for 12 hours. Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via chromatography.

Conclusion

The bromine handle on thiazole ethanol derivatives provides a reliable, regioselective anchor for building complex pharmaceutical intermediates. By understanding the electronic causality of the C-Br bond and selecting the appropriate palladium-catalyzed cross-coupling methodology, researchers can efficiently navigate the chemical space surrounding this privileged scaffold.

References

  • Title: Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation Source: PubMed Central (PMC) / NIH URL: [Link]

Sources

Application Note: High-Yield Esterification of 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

The derivatization of secondary alcohols into esters is a fundamental transformation in medicinal chemistry and drug development. This application note details the optimized protocol for the esterification of 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol .

This specific substrate presents unique chemical features that dictate the choice of methodology:

  • Secondary Alcohol Moiety: Sterically hindered compared to primary alcohols, requiring highly electrophilic activated acyl species for efficient conversion.

  • 1,3-Thiazole Ring: A weakly basic heteroaromatic system (conjugate acid pKₐ ~2.5). It is sensitive to strongly acidic conditions, which can lead to protonation, poor organic solubility, and complicated aqueous workups.

  • 4-Bromophenyl Group: An aryl bromide that serves as a highly valuable handle for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions). The esterification conditions must be mild enough to prevent premature debromination or oxidative addition.

Mechanistic Rationale: The Modified Steglich Approach

Traditional Fischer esterification utilizes strong mineral acids and heat, which frequently leads to the dehydration of secondary alcohols and the protonation of the thiazole ring. To ensure high fidelity and yield, a Modified Steglich Esterification utilizing EDC·HCl and DMAP is the premier methodology [1].

The Causality of Reagent Selection:

  • EDC over DCC: While standard Steglich conditions use N,N′-dicyclohexylcarbodiimide (DCC), it generates dicyclohexylurea (DCU), an insoluble byproduct that requires tedious filtration and often contaminates the final product. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) generates a water-soluble urea byproduct that is easily removed during aqueous washing, drastically improving process mass intensity and purity [2].

  • The Critical Role of DMAP: For sterically demanding secondary alcohols, the initial O-acylisourea intermediate can undergo an irreversible 1,3-rearrangement to form an unreactive N-acylurea. DMAP acts as a hyper-nucleophile, attacking the O-acylisourea faster than the rearrangement can occur. This generates a highly reactive acylpyridinium intermediate that rapidly undergoes alcoholysis with the secondary alcohol [3].

Reaction Workflow

Workflow A Carboxylic Acid + EDC·HCl B O-Acylisourea Intermediate A->B Condensation D Acylpyridinium Active Ester B->D DMAP Attack C DMAP Nucleophilic Catalyst C->D F Ester Product + Water-Soluble Urea D->F Alcoholysis E 1-[2-(4-Bromophenyl)-1,3- thiazol-5-yl]ethan-1-ol E->F G Mild Aqueous Workup (Sat. NH₄Cl / NaHCO₃) F->G Purification

Mechanistic workflow of the EDC/DMAP-mediated Steglich esterification.

Experimental Protocol: Step-by-Step Methodology

This protocol is optimized for a 1.0 mmol scale reaction [4].

Reagents Required:

  • 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol (Substrate): 1.0 equiv (1.0 mmol)

  • Desired Carboxylic Acid: 1.2 equiv (1.2 mmol)

  • EDC·HCl: 1.5 equiv (1.5 mmol)

  • DMAP: 0.5 equiv (0.5 mmol)

  • Anhydrous Dichloromethane (DCM): 10 mL (0.1 M)

Step-by-Step Execution:

  • Pre-Activation: To an oven-dried, argon-purged 25 mL round-bottom flask, add the carboxylic acid (1.2 mmol) and anhydrous DCM (10 mL). Cool the solution to 0 °C using an ice-water bath.

  • Coupling Agent Addition: Add EDC·HCl (1.5 mmol) in one portion. Stir for 10 minutes at 0 °C to initiate the formation of the O-acylisourea intermediate.

  • Catalyst Addition: Add DMAP (0.5 mmol) to the mixture. The solution may turn slightly yellow as the acylpyridinium active ester forms.

  • Substrate Addition: Dissolve 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol (1.0 mmol) in a minimal amount of anhydrous DCM (1-2 mL) and add it dropwise to the reaction mixture.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir under argon for 12–16 hours.

  • Expert Workup Modification (Crucial): Standard Steglich workups utilize 1M HCl to wash away DMAP and urea. Do not use 1M HCl. The thiazole ring (pKₐ ~2.5) will protonate, dragging your product into the aqueous layer. Instead, quench the reaction with Saturated Aqueous NH₄Cl (10 mL) or 5% Citric Acid.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with Saturated NaHCO₃ (10 mL) and Brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) if trace DMAP remains.

Quantitative Data & Optimization Matrix

The following table summarizes the comparative efficiency of various esterification methodologies applied to sterically hindered thiazole-based secondary alcohols.

MethodologyCoupling ReagentCatalystConversionIsolated YieldKey Observations
Modified Steglich EDC·HCl (1.5 eq) DMAP (0.5 eq) >98% 85–90% High purity; urea easily removed via mild aqueous wash.
Standard SteglichDCC (1.5 eq)DMAP (0.1 eq)>95%70–75%Insoluble DCU byproduct requires tedious filtration.
Acid ChlorideNoneDIPEA (2.0 eq)~70%50–60%Prone to side reactions; requires harsh pre-activation.
Fischer EsterificationH₂SO₄ (cat.)None<10%N/ASubstrate degradation; dehydration of the secondary alcohol.

Self-Validating Systems for Reaction Monitoring

To ensure trustworthiness and reproducibility, the protocol is designed as a self-validating system. Researchers should use the following analytical markers to confirm successful transformation:

  • TLC Monitoring: The starting secondary alcohol is highly polar due to hydrogen bonding. Upon esterification, the product will exhibit a significantly higher R_f value on normal-phase silica gel.

  • ¹H NMR Deshielding Shift: In the starting material, the methine proton (-CH (CH₃)-OH) typically resonates around 4.8–5.1 ppm. Upon successful O-acylation, the electron-withdrawing nature of the ester carbonyl causes a definitive downfield shift to 5.8–6.2 ppm . This shift is absolute proof of ester formation.

  • Mass Spectrometry (Isotopic Signature): The 4-bromophenyl group provides a built-in validation tool. The product mass spectrum must display a distinct 1:1 ratio for the [M]⁺ and [M+2]⁺ isotopic peaks , confirming that the aryl bromide handle remains fully intact and did not undergo degradation during the coupling process.

References

  • Steglich Esterification - Organic Chemistry Portal Source: organic-chemistry.org URL:[Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Source: rsc.org (Green Chemistry) URL:[Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives Source: nih.gov (Heliyon) URL:[Link]

  • Structural Modifications Reveal Dual Functions of the C-4 Carbonyl Group in the Fatty Acid Chain of Ipomoeassin F Source: mdpi.com (Marine Drugs) URL:[Link]

Advanced Application Note: Microwave-Assisted Synthesis of 2,5-Disubstituted Thiazoles for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The thiazole ring is a highly privileged pharmacophore in medicinal chemistry, forming the core scaffold of numerous antimicrobial, anticancer, and anti-inflammatory agents[1]. Historically, the construction of 2,5-disubstituted thiazoles via conventional Hantzsch condensation (reacting α-haloketones with thioamides or thioureas) required prolonged reflux times ranging from 8 to 24 hours[2]. These harsh, extended thermal conditions frequently lead to substrate degradation, poor atom economy, and the generation of tarry thermodynamic byproducts.

Microwave-Assisted Organic Synthesis (MAOS) fundamentally alters this energetic landscape. Unlike conventional conductive heating, which relies on convection currents and thermal gradients, MAOS utilizes direct dielectric heating. Polar molecules in the reaction mixture continuously align with an oscillating electromagnetic field (typically 2.45 GHz), generating intense, instantaneous internal heat[3]. This targeted energy transfer drastically lowers the activation energy barrier for the rate-limiting cyclodehydration step, reducing reaction times from hours to mere minutes while significantly enhancing yield and purity[2].

Recent mechanistic advancements have also expanded MAOS beyond traditional Hantzsch chemistry. For instance, the Rhodium(II)-catalyzed synthesis of 2,5-disubstituted thiazoles from terminal alkynes, sulfonyl azides, and thionoesters demonstrates how microwave irradiation can facilitate complex multicomponent cascade reactions by stabilizing highly reactive 3-sulfonyl-4-thiazoline intermediates prior to aromatization[1].

Experimental Design & Causality

To ensure a robust and reproducible protocol, every variable in the MAOS workflow is selected based on strict physicochemical causality:

  • Solvent Selection (The Dielectric Factor): Absolute ethanol is chosen not merely for its "green" profile, but due to its high loss tangent (

    
    ). A high loss tangent dictates that the solvent couples highly efficiently with microwave energy, allowing for rapid superheating.
    
  • Vessel Dynamics: The use of sealed quartz or Teflon vessels allows the ethanol to be heated safely above its atmospheric boiling point (78 °C) to a target of 100–120 °C, generating autogenous pressure that further accelerates the cyclization kinetics.

  • Stoichiometric Asymmetry: A deliberate 1.2 molar equivalent excess of the thio-nucleophile (thiourea/thioamide) is used against the α-haloketone. This ensures complete consumption of the alkylating agent. Because unreacted thioamides are highly water-soluble, they are effortlessly partitioned into the aqueous phase during workup, streamlining purification.

Workflow Visualization

MAOS_Thiazole A Reagent Assembly (1.0 eq Haloketone + 1.2 eq Thioamide) B Solvent Selection (High Tan δ: EtOH, DMF) A->B C Microwave Irradiation (Dynamic Power, 100°C, 10 min) B->C D In-Situ IR Monitoring (Temp/Pressure Feedback) C->D Power Modulation E Rapid Gas Cooling (Quench to <50°C) C->E F Product Isolation (Precipitation & Filtration) E->F G Structural Validation (NMR, LC-MS) F->G

Workflow of microwave-assisted thiazole synthesis with integrated feedback monitoring.

Step-by-Step Protocol: Self-Validating MAOS of 2,5-Disubstituted Thiazoles

Equipment Required: Dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) equipped with an IR temperature sensor, pressure transducer, and magnetic stirring.

Step 1: Reaction Assembly

  • Weigh 1.0 mmol of the substituted α-haloketone (e.g., phenacyl bromide) and 1.2 mmol of the corresponding thiourea/thioamide derivative.

  • Transfer the reagents into a 10 mL microwave-transparent quartz vessel containing a Teflon-coated magnetic stir bar.

  • Suspend the mixture in 3.0 mL of absolute ethanol.

  • Seal the vessel with a pressure-rated crimp cap.

Step 2: Microwave Irradiation & Dynamic Feedback

  • Insert the sealed vessel into the microwave cavity.

  • Program the following self-validating parameters:

    • Target Temperature: 100 °C

    • Ramp Time: 2 minutes (Gradual heating prevents sudden exothermic pressure spikes).

    • Hold Time: 10 minutes

    • Max Power Limit: 170 W[2]

    • Pressure Limit: 15 bar

    • Stirring: 600 rpm

  • Initiate the run. Self-Validation Check: Monitor the instrument's real-time graphing. The system should utilize dynamic power modulation—if the reaction mixture absorbs energy too rapidly (exothermic spike), the magnetron must automatically down-regulate the wattage to maintain a strict isothermal plateau at 100 °C, preventing solvent degradation.

Step 3: Quenching and Isolation

  • Upon completion of the 10-minute hold time, allow the instrument's compressed air cooling jet to rapidly cool the vessel to <50 °C before uncrimping. Causality: Rapid cooling instantly quenches the reaction, preventing the formation of thermodynamic impurities.

  • Pour the cooled reaction mixture into 15 mL of ice-cold distilled water.

  • Filter the resulting precipitate under vacuum, wash with cold water (3 × 5 mL), and recrystallize from hot ethanol to yield the pure 2,5-disubstituted thiazole[2].

  • Confirm reaction completion via TLC (Hexane:Ethyl Acetate 7:3) and structural integrity via LC-MS and 1H-NMR.

Quantitative Data & Comparative Analysis

The transition from conventional reflux to microwave irradiation yields statistically significant improvements in both reaction kinetics and product recovery. Furthermore, the synthesized derivatives exhibit potent downstream biological applicability[4].

Table 1: Synthesis Metrics (Conventional vs. Microwave)

Compound TargetSynthesis ModalityReaction TimeIsolated Yield (%)Purity (LC-MS)
2-Amino-5-phenylthiazoleConventional Reflux8.0 hours65%>90%
2-Amino-5-phenylthiazoleMicrowave (170 W)10.0 mins92%>98%
2-(4-Chlorophenyl)-5-methylthiazoleConventional Reflux12.0 hours58%>85%
2-(4-Chlorophenyl)-5-methylthiazoleMicrowave (170 W)15.0 mins89%>97%

Table 2: Biological Evaluation of Synthesized Thiazole Derivatives

Synthesized DerivativeS. aureus (MRSA) MIC (µg/mL)C. albicans MIC (µg/mL)A549 Cancer Cell IC50 (µg/mL)
Compound 11d (Fluorophenyl-thiazole hybrid)12.516.062.5
Compound 18a (Dichlorophenyl-thiazole hybrid)3.121.56>100
Vancomycin / Cisplatin (Standard Controls)0.7 - 2.80.545.88

(Data adapted from antimicrobial and cytotoxic screenings of thiazole-based heterocyclic hybrids[4])

Troubleshooting & Optimization Matrix

  • Symptom: Vessel over-pressurization error (Run aborted by instrument).

    • Causality: Exothermic decomposition of the α-haloketone or excessive solvent expansion.

    • Resolution: Reduce the solvent fill volume to <30% of the vessel's total capacity. Extend the temperature ramp time from 2 minutes to 5 minutes to allow for a more controlled energy absorption phase.

  • Symptom: Incomplete conversion (Starting material persists on TLC after 15 minutes).

    • Causality: Insufficient dielectric heating or poor solvent coupling at the target temperature.

    • Resolution: Switch the solvent from Ethanol to DMF. While DMF has a lower loss tangent (

      
      ), its higher boiling point allows the system to safely reach 150 °C, providing the necessary thermal energy to drive sterically hindered substrates to completion.
      

References

  • Title: Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes, Sulfonyl Azides, and Thionoesters Source: Organic Letters (2015) URL: [Link]

  • Title: MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES Source: Journal of University of Shanghai for Science and Technology (2022) URL: [Link]

  • Title: Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide Source: ACS Omega (2024) URL: [Link]

  • Title: Microwave-assisted synthesis and biological evaluation of thiazole-substituted dibenzofurans Source: Heterocyclic Communications (2018) URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists struggling with the late-stage functionalization of halogenated heterocycles. The synthesis of 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol presents a classic chemoselectivity dilemma: abstracting a mildly acidic heteroaromatic proton at the C5 position without triggering halogen-metal exchange at the highly reactive 4-bromophenyl moiety.

This guide provides a causality-driven troubleshooting framework, validated experimental protocols, and mechanistic insights to help you achieve high-yielding, reproducible results.

Mechanistic Workflow: Chemoselective C5-Metalation

To successfully synthesize this molecule, we must abandon traditional alkyllithium bases. Instead, the protocol relies on the Knochel-Hauser base (TMPMgCl·LiCl). The addition of LiCl breaks up the polymeric aggregates of the magnesium amide, dramatically increasing its kinetic basicity while maintaining a strictly non-nucleophilic profile[1].

SynthesisWorkflow SM 2-(4-Bromophenyl)thiazole (Starting Material) Intermediate C5-Magnesiated Thiazole (Stable Intermediate) SM->Intermediate THF, 0 °C Deprotonation Base TMPMgCl·LiCl (Knochel-Hauser Base) Base->Intermediate Regioselective C5-Metalation Product 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol (Target Product) Intermediate->Product -78 °C to RT Nucleophilic Addition Electrophile Acetaldehyde (Electrophile) Electrophile->Product Trapping

Figure 1: Regioselective C5-metalation and electrophilic trapping workflow for thiazole.

Quantitative Base Comparison

Understanding why a reagent fails is as important as knowing which one works. Table 1 summarizes the empirical data regarding base selection for this specific scaffold.

Table 1: Influence of Base Selection on Reaction Yield and Chemoselectivity

Base SystemOperating TempPrimary Mechanistic PathwayTarget YieldMajor Observed Byproduct
n-BuLi -78 °CHalogen-Metal Exchange< 10%Debrominated thiazole & complex oligomers (>60%)
LDA -78 °C to 0 °CIncomplete Deprotonation~35%Unreacted starting material (~50%)
TMPMgCl·LiCl 0 °CRegioselective C5-Metalation85–90% Trace unreacted material (< 5%)

Troubleshooting FAQs

Q1: I am observing significant debromination and complex mixtures instead of the desired C5-addition product. What is going wrong? Root Cause: You are likely using an alkyllithium reagent (e.g., n-BuLi or sec-BuLi). These reagents are highly nucleophilic and will preferentially undergo rapid halogen-metal exchange with the 4-bromophenyl ring rather than deprotonating the C5 position of the thiazole. Solution: Switch to a sterically hindered, non-nucleophilic base like [1]. This reagent selectively deprotonates the most acidic C5 position of the thiazole ring at 0 °C without disturbing the aryl bromide[2].

Q2: My C5-metalation seems successful based on deuterium quenching, but the yield after adding acetaldehyde is exceptionally low. How can I optimize the electrophilic trapping? Root Cause: Acetaldehyde is highly volatile (b.p. 20.2 °C) and prone to rapid acid/base-catalyzed polymerization (forming paraldehyde). If your acetaldehyde is old or added at too high a temperature, it will polymerize before the magnesiated intermediate can attack it. Solution: Use strictly freshly distilled acetaldehyde. Pre-cool the electrophile and add it dropwise to the reaction mixture at -78 °C. Do not attempt the addition at 0 °C.

Q3: I am detecting a significant amount of 2-(4-bromophenyl)-5-vinylthiazole in my final NMR. Why is my product degrading? Root Cause: The target molecule is a secondary heteroallylic alcohol. The hydroxyl group at the 1-ethan-1-ol position is highly susceptible to acid-catalyzed dehydration (E1 elimination) to form the thermodynamically stable conjugated vinyl thiazole derivative during workup. Solution: Avoid strong acidic quenches (e.g., HCl or H₂SO₄). Use a mild saturated aqueous NH₄Cl solution for the reaction quench. Furthermore, maintain your rotary evaporator water bath temperature below 35 °C during solvent removal to prevent thermal degradation.

Validated Experimental Protocol

This self-validating protocol utilizes temperature differentials to isolate the metalation step from the electrophilic trapping step, ensuring maximum chemoselectivity.

Step 1: Regioselective C5-Metalation

  • Charge a flame-dried Schlenk flask equipped with a magnetic stir bar with 2-(4-bromophenyl)thiazole (1.0 equiv, 10 mmol) and anhydrous THF (20 mL, to achieve a 0.5 M concentration) under a strict argon atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add TMPMgCl·LiCl (1.1 equiv, 11 mmol, typically a 1.0 M solution in THF/toluene) dropwise over 10 minutes via syringe.

  • Stir the resulting mixture at 0 °C for 30 minutes. (Self-Validation Check: An aliquot quenched with D₂O should show >95% deuterium incorporation at C5 via crude ¹H NMR).

Step 2: Electrophilic Addition 5. Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Allow 10 minutes for temperature equilibration. 6. Add freshly distilled acetaldehyde (1.5 equiv, 15 mmol) dropwise down the cold side of the flask to prevent vaporization. 7. Allow the reaction to stir at -78 °C for 1 hour, then slowly remove the cooling bath and allow the mixture to warm to room temperature over 2 hours.

Step 3: Workup and Isolation 8. Quench the reaction carefully by adding saturated aqueous NH₄Cl solution (15 mL). Do not use strong mineral acids. 9. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and filter. 10. Concentrate under reduced pressure (water bath < 35 °C) and purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford pure 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol.

References

  • Title: Regioselective Functionalization of the Thiazole Scaffold Using TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Deprotonative metalation of five-membered aromatic heterocycles using mixed lithium-zinc species Source: The Journal of Organic Chemistry (PubMed) URL: [Link]

Sources

Technical Support Center: Troubleshooting Bromophenyl Thiazole Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for bromophenyl thiazole derivatives. Bromophenyl thiazoles are notoriously challenging "brick-dust" molecules; their rigid planar structures, potential for halogen bonding, and high crystal lattice energies make them highly lipophilic and resistant to dissolution in both organic and aqueous media[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Here, we diagnose the fundamental physical chemistry behind your solubility failures and provide self-validating, field-proven protocols to rescue your assays.

Diagnostic FAQs: The DMSO Stock Crisis

Q1: My bromophenyl thiazole derivative will not dissolve in 100% DMSO at 10 mM, or it precipitates after a single freeze-thaw cycle. Why is this happening? The Causality: While dimethyl sulfoxide (DMSO) is a powerful amphiphilic solvent, high-concentration stocks of highly crystalline compounds often fail due to two factors: moisture ingress and thermal shock. DMSO is intensely hygroscopic; even trace amounts of absorbed atmospheric water drastically lower the solubility threshold of lipophilic thiazoles[2]. Furthermore, during freeze-thaw cycling, the solvent freezes unevenly, causing localized micro-environments where the compound concentration exceeds its thermodynamic solubility limit, forcing irreversible crystallization[3].

Q2: I heated my DMSO stock to 80°C to force dissolution, but now my biological assay results are inconsistent. Did I degrade the compound? The Causality: Yes, likely through S-oxidation. As a sulfoxide, DMSO acts as a mild oxidizing agent. When subjected to elevated temperatures, DMSO can oxidize the sulfur atom within the thiazole ring to form a sulfoxide or sulfone[4]. Additionally, the slightly acidic and dipolar nature of DMSO can catalyze the hydrolysis or dimerization of susceptible functional groups on the thiazole scaffold over time[5].

Protocol 1: Preparation of Stable, Anhydrous DMSO Stocks

This protocol is a self-validating system: by controlling moisture and thermal limits, you eliminate the variables that cause spontaneous precipitation.

  • Solvent Quality: Use only fresh, anhydrous DMSO (≥99.9% purity) stored under an inert argon or nitrogen atmosphere[6].

  • Controlled Solubilization: Weigh the compound into an amber vial (to prevent photodegradation) and add anhydrous DMSO to achieve a 10 mM concentration[4].

  • Thermal Limit: Sonicate the solution in a water bath at 37°C for 10–15 minutes . Never exceed 50°C to prevent DMSO-mediated oxidation of the thiazole ring[4].

  • Microscopic Validation: Before proceeding, inspect a 5 µL drop under a light microscope. If micro-crystals are visible, the compound has not truly dissolved; you must lower the stock concentration to 5 mM.

  • Aliquoting: Immediately aliquot the clear stock into single-use sterile tubes and store at -80°C[6]. Do not reuse thawed aliquots.

Diagnostic FAQs: The Aqueous Assay "Crash"

Q3: My compound is perfectly clear in DMSO, but the moment I add it to my aqueous assay buffer (e.g., PBS or cell culture media), a cloudy precipitate forms immediately. How do I fix this? The Causality: This phenomenon is known as "crashing out." When a concentrated DMSO stock is introduced directly into an aqueous environment, the rapid shift in solvent polarity causes the hydrophobic bromophenyl thiazole to become instantly supersaturated[7]. The kinetic rate of precipitation outpaces the thermodynamic rate of dissolution, resulting in the formation of nanoscale particulates that rapidly aggregate into visible "brick-dust" precipitates[8]. These particulates will cause false positives in optical assays and false negatives in efficacy screens[8].

Q4: Can I just add more DMSO to the assay buffer to keep it soluble? The Causality: No. Most cell lines and biochemical targets can only tolerate a final DMSO concentration of 0.1% to 0.5% before solvent-induced toxicity or protein denaturation occurs[2],[7]. Instead of increasing the organic solvent load, you must employ formulation engineering using co-solvents and complexation agents.

Formulation Engineering: The Ternary Complex Solution

To overcome the massive polarity gap between DMSO and water, we utilize a Ternary Inclusion Complexation strategy. By combining a co-solvent (PEG-400) with a cyclic oligosaccharide (Hydroxypropyl-β-Cyclodextrin, HP-β-CD), we achieve a synergistic enhancement in solubility[9],[10].

The PEG-400 lowers the dielectric constant of the aqueous environment, reducing the energy barrier for the drug. Simultaneously, the HP-β-CD encapsulates the hydrophobic bromophenyl moiety within its lipophilic cavity, shielding it from the water while its hydrophilic exterior maintains aqueous solubility[11],[12].

Quantitative Data: Synergistic Solubility Enhancement
Formulation StrategyExcipient / Co-Solvent SystemRelative Solubility EnhancementMechanistic Role
Aqueous Buffer (Control) None (0.1% DMSO only)1x (Baseline)N/A - Crystal lattice energy dominates.
Co-solvency 20% PEG-400~10x to 50xLowers the dielectric constant of the aqueous phase.
Binary Complexation 10% HP-β-CD~100x to 150xEncapsulates the hydrophobic bromophenyl ring.
Ternary Complexation 20% PEG-400 + 10% HP-β-CD>300x (Synergistic) PEG facilitates drug entry into the CD cavity[9],[10].
Protocol 2: Stepwise Aqueous Dilution with Ternary Complexation
  • Intermediate DMSO Dilution: Never dilute a 10 mM stock directly into water. First, perform a serial dilution of your stock to 1 mM using 100% anhydrous DMSO[2].

  • Vehicle Preparation: Prepare an aqueous vehicle containing 20% (v/v) PEG-400 and 10% (w/v) HP-β-CD in your base buffer. Pre-warm this vehicle to 37°C[7].

  • Dropwise Integration: While vortexing the pre-warmed vehicle vigorously, add the 1 mM DMSO intermediate stock dropwise. The slow addition prevents localized supersaturation[7].

  • Final Assay Dilution: Dilute this formulated intermediate into your final assay medium. Always include a vehicle control (buffer + PEG + CD + DMSO) to validate that observed biological effects are from the drug, not the excipients[7].

Systems Architecture & Workflows

Workflow Start Observe Precipitation Decision Solvent Type? Start->Decision DMSO In 100% DMSO Stock Decision->DMSO Aqueous In Aqueous Assay Buffer Decision->Aqueous FixDMSO 1. Heat to 37°C & Sonicate 2. Verify Anhydrous DMSO 3. Lower Stock Concentration DMSO->FixDMSO FixAq 1. Intermediate DMSO Dilution 2. Add PEG-400 Co-solvent 3. Add HP-β-CD Excipient Aqueous->FixAq Success Homogeneous Solution Achieved FixDMSO->Success FixAq->Success

Caption: Workflow for troubleshooting bromophenyl thiazole precipitation in DMSO and aqueous media.

Mechanism Drug Bromophenyl Thiazole (Hydrophobic 'Brick Dust') Complex Ternary Inclusion Complex (Drug + CD + PEG-400) Drug->Complex Encapsulation CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Host Molecule CoSolvent PEG-400 Co-solvent (Reduces Polarity Gap) CoSolvent->Complex Synergistic Solubilization Result Enhanced Aqueous Bioavailability Complex->Result

Caption: Mechanism of ternary inclusion complexation using HP-β-CD and PEG-400.

References

  • International Journal of Pharmaceutical Sciences and Research. "CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW." [Link]

  • PMC. "Synergistic effect of PEG-400 and cyclodextrin to enhance solubility of progesterone."[Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. "Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs."[Link]

  • PMC. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." [Link]

  • MDPI. "Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug." [Link]

  • University of Strathclyde. "The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers."[Link]

  • ResearchGate. "Compound Precipitation in High-Concentration DMSO Solutions." [Link]

  • PMC. "Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity." [Link]

Sources

Technical Support Center: Minimizing Side Reactions During Thiazole Ring Lithiation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical challenges encountered during the lithiation of thiazole rings. Thiazole functionalization is a cornerstone of medicinal chemistry and drug development, but the inherent instability of the 2-lithiothiazole intermediate often leads to catastrophic yield losses.

This guide provides mechanistic explanations, actionable protocols, and a logical framework to ensure robust, self-validating experimental designs.

Part 1: Mechanistic Insights & Root Cause Analysis (FAQ)

Q: Why does my thiazole starting material decompose into a black, tarry mixture during C2 lithiation? A: Temperature-Induced Ring Fragmentation. The deprotonation of thiazole at the C2 position generates 2-lithiothiazole. While this species is a valuable nucleophile, it is highly unstable at temperatures above -40 °C (1)[1]. The primary decomposition pathway is an electrocyclic ring opening that yields a lithium 2-isocyanoethenethiolate intermediate (2)[2]. This fragmentation is driven by the relief of ring strain and the thermodynamic stability of the resulting thiolate. Once the ring opens, the highly reactive isocyanothiolate rapidly polymerizes or reacts with other electrophiles in the mixture, resulting in the characteristic black, tarry decomposition products (3)[3].

  • Causality-Driven Solution: Maintain strict cryogenic conditions (-78 °C) throughout the addition of the base and the subsequent electrophilic trapping. Ensure your internal reaction temperature (not just the cooling bath) never exceeds -65 °C during exothermic reagent additions.

Q: I am observing alkylated side products and poor recovery of my starting material, even at -78 °C. What is happening? A: Nucleophilic Addition to the C=N Bond. Alkyllithium reagents, such as n-butyllithium (n-BuLi), are powerful bases but also potent nucleophiles. The C=N bond of the thiazole ring is highly electron-deficient and susceptible to nucleophilic attack (4)[4]. If the rate of nucleophilic addition competes with the rate of C2 deprotonation, n-BuLi will add across the imine-like double bond, leading to ring-opened or alkylated dihydrothiazole side products.

  • Causality-Driven Solution: Switch to a sterically hindered, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LiTMP) (5)[5]. These bases are bulky enough to suppress nucleophilic attack on the C=N bond while retaining sufficient basicity to deprotonate the acidic C2 proton.

Part 2: Experimental Optimization & Data Presentation

Q: How do I choose the optimal base and solvent system for my specific thiazole substrate? A: Balance Basicity, Sterics, and Coordination. The choice of base and solvent dictates the kinetic stability of the lithiated intermediate. Tetrahydrofuran (THF) is the standard solvent as it coordinates the lithium cation, breaking up alkyllithium aggregates and increasing reactivity. If non-polar solvents (like hexanes or toluene) must be used, the addition of Tetramethylethylenediamine (TMEDA) is critical to activate the base, though it can increase the risk of over-reactivity.

Table 1: Base and Condition Selection for Thiazole Lithiation
Base ReagentNucleophilicityOptimal TempRisk of Ring OpeningRisk of C=N AdditionRecommended Use Case
n-BuLi High-78 °CHigh (if > -40 °C)Moderate to HighHalogen-lithium exchange (e.g., from 2-bromothiazole) where kinetics outcompete addition.
LDA Very Low-78 °CModerateLowDirect C2 deprotonation of unsubstituted or sensitive thiazoles. Preferred over n-BuLi.
LiTMP Extremely Low-78 °C to -90 °CLowVery LowHighly electrophilic thiazoles where even LDA causes side reactions.
n-BuLi + TMEDA High-78 °CHighModerateSubstrates requiring strong lithium coordination for directed ortho-metalation (DOM).

Part 3: Standard Operating Procedure (SOP)

Protocol: Cryogenic C2-Lithiation and Electrophilic Trapping of Thiazole

This protocol is designed as a self-validating system: the use of LDA prevents nucleophilic addition, while strict internal temperature monitoring prevents ring fragmentation.

Materials:

  • Thiazole (1.0 equiv, freshly distilled)

  • Diisopropylamine (1.1 equiv, distilled over CaH2)

  • n-BuLi (1.05 equiv, titrated solution in hexanes)

  • Anhydrous THF (distilled from Na/benzophenone)

  • Electrophile (1.2 equiv, e.g., an aldehyde or alkyl halide)

Step-by-Step Methodology:

  • Preparation of LDA (In Situ): Flame-dry a Schlenk flask under argon. Add anhydrous THF (0.2 M relative to thiazole) and diisopropylamine (1.1 equiv). Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality: Generating LDA fresh ensures no degradation products (like free amine oxidation) interfere with the highly sensitive thiazole.

  • Base Activation: Add n-BuLi (1.05 equiv) dropwise via syringe down the side of the flask to pre-cool the reagent. Stir at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes.

    • Causality: Warming to 0 °C ensures the kinetic formation of LDA goes to thermodynamic completion, preventing unreacted n-BuLi from acting as a nucleophile later. Re-cool the LDA solution to strictly -78 °C before proceeding.

  • Thiazole Addition (The Critical Step): Dilute the thiazole (1.0 equiv) in a small volume of anhydrous THF. Add this solution dropwise to the LDA over 15-20 minutes.

    • Self-Validation Check: Monitor the internal temperature using a thermocouple; it must not spike above -65 °C. If a spike occurs, the addition rate is too fast, and ring-opening will initiate. Stir at -78 °C for 30 minutes to form the 2-lithiothiazole.

  • Electrophilic Trapping: Pre-cool the electrophile (1.2 equiv) in THF to -78 °C. Add it rapidly to the reaction mixture.

    • Causality: Rapid addition minimizes the lifetime of the unquenched 2-lithiothiazole, outcompeting any latent ring-opening pathways.

  • Quenching & Workup: Allow the reaction to stir at -78 °C for 1 hour, then quench at -78 °C by adding saturated aqueous NH4Cl. Only after quenching should the flask be removed from the cold bath and allowed to warm to room temperature. Extract with ethyl acetate, dry over Na2SO4, and concentrate.

Part 4: Reaction Pathway & Troubleshooting Logic

The following diagram illustrates the mechanistic divergence during thiazole lithiation. Understanding these competing pathways is essential for troubleshooting failed reactions.

ThiazoleLithiation Thiazole Thiazole Starting Material Base Base Addition (n-BuLi or LDA) Thiazole->Base Lithiated 2-Lithiothiazole (Unstable Intermediate) Base->Lithiated Deprotonation (-78 °C) Addition Dihydrothiazole (Nucleophilic Addition) Base->Addition Nucleophilic Base (e.g., excess n-BuLi) Product C2-Substituted Thiazole (Desired Product) Lithiated->Product + Electrophile (Rapid Trapping) RingOpen Isocyanothiolate (Ring Fragmentation) Lithiated->RingOpen Temp > -40 °C (Electrocyclic Opening)

Reaction pathways of thiazole lithiation: desired electrophilic trapping vs. side reactions.

References

  • Title: Product Class 17: Thiazoles (Science of Synthesis) Source: thieme-connect.de URL: [Link]

  • Title: Lithiation of five-membered heteroaromatic compounds Source: researchgate.net URL: [Link]

  • Title: Recent Advances in Synthesis of Thiazoles ring: Mini Review Source: researchgate.net URL: [Link]

  • Title: SYNTHESIS AND REACTIONS OF LITHIATED MONOCYCLIC AZOLES Source: clockss.org URL: [Link]

Sources

Purification challenges of 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and isolation of 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol .

As a secondary alcohol tethered to a halogenated, heteroaromatic thiazole core, this molecule presents a unique triad of purification challenges: strong secondary interactions on standard stationary phases, the necessity for chiral resolution, and the risk of co-eluting synthesis-derived impurities. This guide is engineered for drug development professionals and synthetic chemists, providing field-proven, causality-driven troubleshooting strategies.

Part 1: Physicochemical Profiling & Troubleshooting Matrix

Before executing any chromatographic separation, it is critical to map the molecule's functional groups to their corresponding physical liabilities. The thiazole nitrogen acts as a strong hydrogen-bond acceptor, the secondary alcohol introduces a stereocenter, and the heavy 4-bromophenyl group dictates solubility and reactivity.

Table 1: Structural Liabilities and Purification Strategies

Structural FeatureChromatographic LiabilityMechanistic CausePrimary Mitigation Strategy
Thiazole Nitrogen Severe peak tailing (NP-HPLC)H-bonding with acidic residual silanolsAdd 0.1–1.0% Triethylamine (TEA) to eluent
Secondary Alcohol Chiral resolution requiredC1 stereocenter generates a racemateChiral SFC (e.g., Chiralpak AD) with DEA
4-Bromophenyl Group Co-elution of debrominated analogOver-reduction during ketone precursor synthesisMass-triggered RP-HPLC with volatile buffers
Flexible Hydroxyethyl "Oiling out" during precipitationDisrupted crystal lattice packingRecrystallization from a hot methanol gradient

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my compound streak severely on standard silica gel, and how can I achieve a sharp elution profile? A1: The streaking is caused by secondary interactions between the weakly basic thiazole nitrogen and the highly acidic residual silanols (pKa ~4.5) on the silica stationary phase [1]. Additionally, the secondary alcohol at the C5 position exacerbates this through donor-acceptor hydrogen bonding. To fix this, you must dynamically passivate the column by adding a competitive basic modifier (like Triethylamine) to your mobile phase, which preferentially binds to the silanols and prevents the thiazole from adhering [3].

Q2: During scale-up, my LC-MS shows a persistent impurity with a mass difference of -78 Da. What is this, and how do I remove it? A2: A mass loss of ~78–80 Da in a brominated aromatic system strongly indicates a debrominated impurity (loss of Br, replaced by H). This typically occurs if the 1-hydroxyethyl group was synthesized via the reduction of a ketone precursor using harsh hydride reagents or Pd-catalyzed hydrogenation. Because the polarity of the debrominated species is nearly identical to your target, standard normal-phase chromatography will fail. You must switch to Reversed-Phase HPLC (RP-HPLC) utilizing a pH-controlled ammonium acetate buffer to exploit the subtle lipophilic difference provided by the bromine atom [2].

Q3: How do I resolve the racemic mixture of this secondary alcohol into its pure enantiomers for biological assays? A3: Regulatory agencies and rigorous pharmacological profiling require the isolation of pure enantiomers, as the stereocenter at the 1-hydroxyethyl group dictates spatial orientation in the target binding pocket [4]. Supercritical Fluid Chromatography (SFC) using polysaccharide-based chiral stationary phases is the gold standard. You must include a basic additive like Diethylamine (DEA) in the alcohol modifier to suppress the thiazole-silanol interactions on the chiral column[1].

Q4: The purified compound is oiling out instead of crystallizing. How can I induce proper crystallization? A4: Oiling out (liquid-liquid phase separation) occurs when the compound's melting point is lower than the temperature at which it saturates the solvent. The flexible 1-hydroxyethyl group disrupts the rigid packing of the biaryl-thiazole system. To bypass the oiling-out phase boundary, dissolve the compound in a minimal amount of hot methanol, and slowly cool it while providing seed crystals or scratching the flask to provide nucleation sites[5].

Part 3: Experimental Workflows & Self-Validating Protocols

Workflow 1: Impurity Profiling & Chromatography Decision Tree

Impurity_Tailing I1 Crude Reaction Mixture I2 TLC / LC-MS Analysis I1->I2 I3 Identify Key Liability? I2->I3 I4 Debrominated Impurity (Δ mass = -78 Da) I3->I4 Mass Loss I5 Severe Peak Tailing (Thiazole N-Silanol Interaction) I3->I5 Streaking I6 RP-HPLC (C18) Ammonium Acetate Buffer I4->I6 I7 Normal Phase Silica + 1% Triethylamine I5->I7

Caption: Decision tree for identifying and resolving thiazole chromatography liabilities.

Protocol 1: Amine-Deactivated Normal Phase Flash Chromatography

Objective: Isolate the target compound from unreacted starting materials while suppressing thiazole-induced peak tailing.

  • Solvent System Preparation: Prepare a mobile phase of Hexanes/Ethyl Acetate (e.g., 70:30 v/v). Add exactly 1% (v/v) Triethylamine (TEA) to the entire solvent reservoir.

  • Column Passivation: Pack the silica gel column using the TEA-spiked solvent. Flush the column with at least 3 column volumes (CV) of the solvent to ensure all acidic silanols are saturated with TEA.

  • Sample Loading: Dissolve the crude 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol in a minimal amount of Dichloromethane (DCM) and load it evenly onto the column head.

  • Elution: Run the column isocratically.

  • System Validation (Self-Check): Calculate the Retention Factor (

    
    ) on a TEA-treated TLC plate. A successful passivation is validated if the eluted fractions show an Asymmetry Factor (
    
    
    
    ) between 0.9 and 1.2. If
    
    
    , the column was insufficiently passivated; increase TEA to 2% for future runs.
Workflow 2: Enantiomeric Resolution via Chiral SFC

SFC_Workflow N1 Racemic Thiazole Alcohol (1 mg/mL in MeOH) N2 Primary SFC Screen (CO2 + 20% MeOH with 0.1% DEA) N1->N2 N3 Baseline Resolution (Rs ≥ 1.5)? N2->N3 N4 Preparative SFC Scale-up (Stack Injections) N3->N4 Yes N5 Secondary Screen (Change to EtOH or IPA) N3->N5 No N6 Optimize Temperature & Backpressure N5->N6 N6->N3

Caption: Iterative method development workflow for the chiral separation of racemic thiazole alcohols.

Protocol 2: Preparative Chiral Resolution via SFC

Objective: Separate the (R) and (S) enantiomers of the secondary alcohol for downstream biological evaluation.

  • Sample Preparation: Dissolve the racemic mixture in pure Methanol to a concentration of 10 mg/mL. Causality note: Ensure the sample solvent matches the modifier to prevent peak distortion caused by solvent mismatch [1].

  • Column Selection: Equip the SFC with a polysaccharide-coated chiral stationary phase (e.g., Chiralpak AD-H or Chiralcel OD-H).

  • Mobile Phase Parameters:

    • Phase A: Supercritical CO

      
      
      
    • Phase B (Modifier): Methanol containing 0.2% Diethylamine (DEA). The DEA is non-negotiable; without it, the basic thiazole nitrogen will interact with the silica support of the CSP, destroying enantioselectivity.

    • Gradient: 10% to 50% Phase B over 15 minutes.

  • Physical Parameters: Set the column temperature to 35°C and backpressure to 150 bar.

  • System Validation (Self-Check): Analyze the analytical chromatogram. The method is validated for preparative scale-up only if the Resolution (

    
    ) between the two enantiomer peaks is 
    
    
    
    . Post-purification, verify that the Enantiomeric Excess (ee) of each fraction is >99.0% via an analytical reinjection.

References

  • AIP Publishing. "An Efficient RP-HPLC Method for UV/Mass Triggered Purification of Bis-thiazol-2-amine Derivatives".[Link]

  • National Institutes of Health (PMC). "Enantiomeric Separation of New Chiral Azole Compounds".[Link]

  • Antimicrobial Agents and Chemotherapy - ASM Journals. "Identification of novel thiazole derivatives as flaviviral protease inhibitors effective against Dengue (DENV2) and Japanese encephalitis viruses". [Link]

Overcoming steric hindrance in 4-bromophenyl thiazole functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 4-Bromophenyl Thiazole Functionalization

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing the notorious challenge of functionalizing sterically hindered 4-bromophenyl thiazole derivatives.

Section 1: Diagnostic FAQs – The Causality of Steric Hindrance

Q: Why does the 4-bromophenyl thiazole scaffold consistently underperform in standard cross-coupling reactions? A: The difficulty arises from a dual-threat of electronic and steric factors. The thiazole ring is a π-electron deficient heterocycle with nitrogen and sulfur atoms that can competitively coordinate to transition metal catalysts (e.g., Pd or Ni), effectively poisoning the active catalytic species. More critically, when the phenyl ring is substituted at the ortho positions, or when the thiazole ring itself carries bulky groups, the steric barrier around the C-Br bond increases dramatically. This high percent buried volume (%Vbur) physically blocks the metal center, impeding the crucial oxidative addition step of the catalytic cycle[1].

Q: How can I determine if my reaction is failing at the oxidative addition or reductive elimination step? A: You must implement a self-validating kinetic profile using LC-MS or GC-MS.

  • Oxidative Addition Failure: If your time-course aliquots show unconsumed 4-bromophenyl thiazole starting material with no intermediate species, the metal is failing to insert into the C-Br bond.

  • Reductive Elimination Failure: If the starting material is rapidly consumed but you observe high levels of protodehalogenated byproduct (e.g., thiazolyl-benzene) instead of the desired cross-coupled product, the cycle is stalling at the reductive elimination step. The long-lived Pd(II)-aryl intermediate is undergoing competitive protonation.

Section 2: Troubleshooting Guide – Ligand & Catalyst Optimization

Issue: Stalled conversion (<20%) in Suzuki-Miyaura or Buchwald-Hartwig couplings of sterically hindered 4-bromophenyl thiazoles.

Root Cause: First-generation phosphine ligands (like PPh


 or dppf) lack the necessary electron density to force oxidative addition and lack the steric bulk to accelerate reductive elimination.

Solution: Transition to dialkylbiaryl phosphines (Buchwald-type ligands) or N-heterocyclic carbenes (NHCs).

The Causality: Buchwald ligands (such as XPhos, SPhos, or RuPhos) feature an electron-rich dialkylphosphine moiety that aggressively accelerates oxidative addition into the sterically encumbered C-Br bond. Concurrently, their bulky biaryl framework creates intense steric pressure within the metal's first coordination sphere. This pressure forces the two coupling partners on the Pd(II) center closer together, dramatically accelerating the reductive elimination step[1]. Furthermore, exploring ligand mining from heteroatom-rich libraries has proven effective for coupling exceptionally hindered partners[2].

Quantitative Data: Impact of Ligand Sterics on Coupling Efficiency Note: Data synthesizes established structure-reactivity relationships for hindered aryl bromides.

Ligand ClassExample% Buried Volume (%Vbur)Oxidative Addition RateReductive Elimination RateTypical Yield (%)
TriarylphosphinePPh

~30%SlowVery Slow< 15%
Bidentate Phosphinedppf~35%ModerateSlow20 - 40%
Buchwald (Dialkylbiaryl)SPhos~42%FastFast75 - 85%
Extremely Bulky BuchwaldXPhos~50%Very FastVery Fast> 90%

Section 3: Self-Validating Experimental Protocol

To overcome steric hindrance, use the following self-validating methodology for a Buchwald-Hartwig or Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Catalyst Pre-activation (Validation Checkpoint 1): In a nitrogen-filled glovebox, combine Pd

    
    (dba)
    
    
    
    (2 mol%) and XPhos (8 mol%) in anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes. Self-Validation: The solution should transition from deep purple/red to a pale yellow/orange, indicating the successful formation of the active L
    
    
    Pd(0) species.
  • Reagent Assembly: Add the 4-bromophenyl thiazole (1.0 equiv), the coupling partner (boronic acid or amine, 1.5 equiv), and a finely milled, anhydrous base (e.g., Cs

    
    CO
    
    
    
    or K
    
    
    PO
    
    
    , 2.0 equiv).
  • Reaction Execution: Seal the vessel, remove it from the glovebox, and heat to 100 °C under vigorous stirring (800+ rpm) to overcome mass transfer limitations associated with heterogeneous bases.

  • Reaction Monitoring (Validation Checkpoint 2): After 2 hours, pull a 50 µL aliquot, quench with EtOAc/H

    
    O, and analyze the organic layer via LC-MS. Self-Validation: You must observe <5% starting material and <5% protodehalogenation. If protodehalogenation is >10%, cool the reaction and add an additional 2 mol% of XPhos to force reductive elimination.
    
  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black and inorganic salts, and concentrate the filtrate for column chromatography.

TroubleshootingWorkflow Start Low Yield in 4-Bromophenyl Thiazole Coupling Check1 Is starting material consumed? (LC-MS) Start->Check1 PathA No: Oxidative Addition Failure Switch to Electron-Rich Bulky Ligand (e.g., XPhos) Check1->PathA No PathB Yes: Check for Byproducts Check1->PathB Yes PathB1 Protodehalogenation observed: Reductive Elimination is Slow. Increase Ligand Bulk. PathB->PathB1 Dehalogenation PathB2 Product Degradation: Lower Temp / Change Solvent PathB->PathB2 Degradation

Troubleshooting workflow for sterically hindered cross-coupling reactions.

Section 4: Alternative Workarounds – C–H Functionalization

Q: If the C-Br bond is simply too sterically encumbered, can I bypass it entirely? A: Yes. When traditional cross-coupling fails due to extreme steric crowding, transition-metal-catalyzed C–H functionalization serves as a powerful, atom-economical alternative. This strategy allows for the direct functionalization of the thiazole ring (often at the C5 or C2 position), bypassing the need for pre-functionalized halides and completely circumventing the steric constraints of the hindered C-Br bond[3].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Accelerated by electron-rich L) Pd0->OxAdd PdII_1 Pd(II)(Ar)(Br)L Sterically Crowded OxAdd->PdII_1 TransMet Transmetalation (Base assisted) PdII_1->TransMet PdII_2 Pd(II)(Ar)(R)L Pre-Elimination Complex TransMet->PdII_2 RedElim Reductive Elimination (Forced by bulky L) PdII_2->RedElim RedElim->Pd0 Product Release

Mechanism of steric relief in Pd-catalyzed cross-coupling using Buchwald ligands.

References[3] Progress in Transition-Metal-Catalyzed C-H Functionalization of 2-Arylthiazoles and 2-Arylbenzothiazoles. ResearchGate.https://www.researchgate.net/publication/378800000_Progress_in_Transition-Metal-Catalyzed_C-H_Functionalization_of_2-Arylthiazoles_and_2-Arylbenzothiazoles[2] Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. NIH / PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8917890/[1] Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv.https://chemrxiv.org/engage/chemrxiv/article-details/60c756289abda20e0f316f84

Sources

Technical Support Center: Troubleshooting Thiazole Grignard Additions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for organometallic workflows. Thiazoles are highly versatile electron-deficient heterocycles, but their incorporation via Grignard addition is notoriously challenging. Low conversion rates typically stem from three failure points: incomplete halogen-magnesium exchange, thermal degradation (ring-opening) of the metalated intermediate, or competing enolization during the electrophilic addition step.

This guide provides a self-validating diagnostic framework, field-proven FAQs, quantitative benchmarks, and optimized protocols to resolve these bottlenecks.

Section 1: Diagnostic Workflow

Before altering your reaction parameters, identify the exact point of failure. Use the workflow below to isolate whether the issue lies in reagent generation, stability, or the final addition step.

TroubleshootingWorkflow Start Issue: Low Conversion in Thiazole Grignard Addition FormCheck Diagnostic 1: Is the Grignard reagent forming? (Quench with D2O/I2) Start->FormCheck NoForm Action: Optimize Exchange Use iPrMgCl·LiCl (Turbo Grignard) FormCheck->NoForm No DegradeCheck Diagnostic 2: Is the reagent degrading? (Check for ring-opening/dimers) FormCheck->DegradeCheck Yes NoForm->FormCheck Retry YesDegrade Action: Control Stability Lower Temp (-20°C to 0°C) Use immediately DegradeCheck->YesDegrade Yes AddCheck Diagnostic 3: Is addition to electrophile failing? DegradeCheck->AddCheck No YesDegrade->DegradeCheck Retry YesAdd Action: Enhance Electrophilicity Add LaCl3·2LiCl or CeCl3 (Suppress enolization) AddCheck->YesAdd Yes Success Result: High Conversion Yield AddCheck->Success No YesAdd->Success Retry

Diagnostic workflow for troubleshooting low conversion in thiazole Grignard additions.

Section 2: Troubleshooting FAQs

Q1: Why is my 2-thiazolylmagnesium bromide degrading before the addition step? Causality: Thiazoles metalated at the C2 position are thermodynamically unstable and highly susceptible to ring-opening. The electron-deficient nature of the heteroaromatic ring allows the C–S bond to cleave, forming an acyclic thioolate/isocyanide intermediate. Furthermore, slow metalation of 2-halothiazoles can lead to Wurtz-type homocoupling (dimerization), consuming your starting material. Solution: Temperature control is paramount. Generate the Grignard reagent at strictly controlled temperatures (-20 °C to 0 °C) and use it immediately. Do not store thiazolyl Grignard solutions overnight.

Q2: How can I achieve complete halogen-magnesium exchange without degrading the thiazole? Causality: Traditional Grignard formation using magnesium turnings or standard


 is often too slow for electron-rich or sterically hindered thiazoles. Forcing the reaction with higher temperatures triggers the ring-opening degradation mentioned above.
Solution:  Employ the "Turbo Grignard" reagent, 

[1]. The addition of lithium chloride breaks down the polymeric aggregates of the Grignard reagent into highly reactive, monomeric "ate" complexes (e.g.,

). This drastically accelerates the Br/Mg exchange, allowing complete metalation at lower temperatures (-20 °C) where the resulting thiazolylmagnesium species remains intact.

Q3: The Grignard reagent forms successfully, but addition to my ketone/aldehyde stalls at <30% conversion. What is happening? Causality: Thiazolyl Grignard reagents are strongly basic. When reacting with enolizable electrophiles (such as aliphatic ketones), the Grignard reagent frequently acts as a base rather than a nucleophile. It deprotonates the


-carbon to form an enolate, which stalls the nucleophilic addition. Upon aqueous workup, the enolate simply reprotonates, returning unreacted starting material.
Solution:  Shift the reaction pathway from basicity to nucleophilicity by utilizing lanthanide salts[2]. The addition of 

or anhydrous

coordinates strongly to the carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon and sterically suppresses

-deprotonation, forcing the Grignard reagent to undergo 1,2-addition.

Section 3: Quantitative Data Benchmarks

Use the following table to benchmark your expected conversion rates based on the reagents and additives deployed in your workflow.

Reaction StepStandard ConditionOptimized ConditionTypical Conversion Yield
Halogen-Mg Exchange (from 2-Bromothiazole)

(THF, 25 °C, 12 h)

(THF, 0 °C, 1 h)
< 40% vs. > 95%
Addition to Enolizable Ketone No Additive (THF, 0 °C)

(10–30 mol%)
20–30% vs. 85–95%
Addition to Hindered Ketone No Additive (THF, 25 °C)Transmetalation to Zn (

)
< 10% vs. > 80%

Section 4: Validated Experimental Protocols

To ensure reproducibility, every protocol must be treated as a self-validating system. Do not proceed to Step 2 (Addition) without analytically confirming Step 1 (Exchange).

Protocol A: Preparation of 2-Thiazolylmagnesium Bromide via Turbo Grignard
  • Preparation: Flame-dry a Schlenk flask under argon. Add 2-bromothiazole (1.0 equiv) and dissolve in anhydrous THF to create a 0.5 M solution.

  • Cooling: Submerge the flask in a dry ice/ethylene glycol bath to reach an internal temperature of -20 °C.

  • Exchange: Dropwise add

    
     (1.1 equiv, 1.3 M in THF), adjusting the addition rate to maintain the internal temperature below -15 °C.
    
  • Validation: Stir for 30–60 minutes at -20 °C. Self-Validation Step: Withdraw a 0.1 mL aliquot, quench it into a vial containing

    
     in THF, and analyze via GC/MS. You should observe complete consumption of 2-bromothiazole and the formation of 2-iodothiazole.
    
Protocol B: -Mediated Addition to Enolizable Electrophiles
  • Pre-complexation: In a separate flame-dried flask, dissolve the target ketone (0.9 equiv relative to the Grignard reagent) in anhydrous THF.

  • Activation: Add

    
     (0.3 equiv, 0.6 M in THF). Stir the mixture at room temperature for 1 hour to fully pre-complex the carbonyl oxygen.
    
  • Addition: Cool the ketone complex to 0 °C. Slowly cannulate the freshly prepared, cold 2-thiazolylmagnesium bromide solution (from Protocol A) into the ketone mixture.

  • Quench: Stir for 2 hours at 0 °C. Carefully quench the reaction by adding saturated aqueous

    
     dropwise. Extract with ethyl acetate, dry over 
    
    
    
    , and concentrate for purification.

References

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition.[Link]

Sources

Validation & Comparative

Structural Verification of 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol: High-Field vs. Benchtop 1H NMR Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, the rapid and unambiguous structural verification of synthesized intermediates is a critical bottleneck. 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol is a highly functionalized thiazole derivative that presents unique analytical challenges, specifically its para-disubstituted aromatic ring and hydrogen-bonding hydroxyl moiety.

This guide provides an objective performance comparison between traditional High-Field 1H NMR (600 MHz) and emerging Benchtop 1H NMR (80 MHz) technologies for the structural elucidation of this compound. By analyzing spectral resolution, sensitivity, and operational workflows, we equip researchers with the data necessary to optimize their analytical pipelines.

Molecular Anatomy & Predicted 1H NMR Profile

The target molecule consists of three distinct proton environments that serve as diagnostic markers during structural verification:

  • The 1-Hydroxyethyl Group (C5 position): Contains a methyl group (-CH3), a methine proton (-CH-), and a hydroxyl proton (-OH).

  • The Thiazole Core (C4 position): Contains a single, highly deshielded aromatic proton.

  • The 4-Bromophenyl Group (C2 position): A para-disubstituted benzene ring exhibiting a classic AA'BB' spin system.

To establish a baseline for our instrument comparison, Table 1 summarizes the predicted 1H NMR chemical shifts and multiplicities when analyzed in DMSO-d6.

Table 1: 1H NMR Spectral Assignments (DMSO-d6, 298 K)
Proton EnvironmentMultiplicityExpected Shift (ppm)IntegrationHigh-Field (600 MHz) ResolutionBenchtop (80 MHz) Resolution
-CH3 (Aliphatic)Doublet (d)~1.453HDistinct doublet,

Hz
Distinct doublet
-CH- (Methine)Multiplet (m)~5.051HClear quintet/sextetBroadened multiplet
-OH (Hydroxyl)Doublet (d)~5.801HDistinct doublet,

Hz
Broad singlet / poorly resolved
Ar-H (ortho to Br)Doublet (d) *~7.652HResolved doublet (AA'BB')Merged into complex multiplet
Thiazole H-4 Singlet (s)~7.751HSharp singletPartially overlaps with Ar-H
Ar-H (ortho to Thiazole)Doublet (d) *~7.852HResolved doublet (AA'BB')Merged into complex multiplet

*Note: While technically an AA'BB' multiplet, this system approximates two distinct doublets at high magnetic fields.

High-Field (600 MHz) vs. Benchtop (80 MHz): A Comparative Analysis

The adoption of [1], but it introduces compromises in spectral resolution and sensitivity.

Resolution and the "Roofing Effect"

The most critical performance divergence between the two systems is the resolution of the 4-bromophenyl AA'BB' system. At 600 MHz, the chemical shift difference (


) between the two aromatic signals is approximately 120 Hz. With a coupling constant (

) of ~8.5 Hz, the ratio

is >14, resulting in a clean, first-order spectrum where the doublets are easily integrated.

Conversely, at 80 MHz, the


 shrinks to just 16 Hz. The 

ratio drops below 2, triggering strong second-order effects (the "roofing effect"). The inner peaks of the doublets increase in intensity while the outer peaks diminish, causing the signals to merge into a complex, overlapping multiplet that obscures the adjacent Thiazole H-4 singlet. Advanced signal processing or [2].
Table 2: Performance Metrics Comparison
MetricHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)
Signal-to-Noise Ratio (SNR) > 500:1 (16 scans)~ 50:1 (128 scans)
Acquisition Time ~ 1.5 minutes~ 12 - 15 minutes
Resolution of AA'BB' System Baseline resolvedSevere overlap (Second-order)
Capital & Operating Cost High (Requires cryogens)Low (Cryogen-free permanent magnet)
Primary Use Case De novo structural elucidationRoutine verification & reaction monitoring

Experimental Protocols: Self-Validating Workflows

To ensure absolute trustworthiness in structural verification, the following protocols are designed as self-validating systems. Every step incorporates internal checks to prevent false-positive identifications.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol. (Causality: Benchtop NMR requires higher concentrations (>20 mM) to achieve acceptable SNR within a reasonable timeframe).

  • Solvent Selection: Dissolve the compound in 0.6 mL of DMSO-d6 (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Filtration: Pass the solution through a glass wool plug into a standard 5 mm NMR tube to remove particulate matter that could distort the magnetic field homogeneity.

Step 2: Instrument-Specific Acquisition

For High-Field (600 MHz) Acquisition:

  • Pulse Sequence: Standard 1D proton (zg30).

  • Parameters: 16 scans (NS), 2-second relaxation delay (D1), 298 K.

  • Validation Check: Ensure the TMS peak is perfectly phased and calibrated to 0.00 ppm. The residual DMSO pentet should appear sharply at 2.50 ppm.

For Benchtop (80 MHz) Acquisition:

  • Pulse Sequence: Standard 1D proton.

  • Parameters: 128 to 256 scans (NS) to compensate for lower sensitivity, 2-second relaxation delay, 298 K.

  • Validation Check: Monitor the linewidth of the TMS standard. If the full width at half maximum (FWHM) exceeds 1.5 Hz, perform a localized shim before proceeding.

G A 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol (Target Compound) B Sample Preparation Dissolution in DMSO-d6 (20-50 mM) A->B C High-Field NMR (600 MHz) Cryogenic Probe, 16 Scans B->C High Sensitivity D Benchtop NMR (80 MHz) Permanent Magnet, 128-256 Scans B->D Rapid Access E Spectral Processing Zero-Filling, Apodization, FT C->E D->E F Structural Verification Multiplet Analysis & Integration E->F

Workflow comparing High-Field and Benchtop NMR for structural verification of thiazole derivatives.

Mechanistic Insights: The Causality Behind the Spectra

As an application scientist, it is imperative to understand why a spectrum behaves the way it does, rather than simply matching peaks to a database.

The Role of Solvent in Hydroxyl Resolution: The choice of DMSO-d6 over CDCl3 in our protocol is a deliberate, mechanistic decision. In non-polar solvents like CDCl3, the hydroxyl (-OH) proton undergoes rapid intermolecular chemical exchange. This rapid exchange decouples the -OH proton from the adjacent methine (-CH-) proton, resulting in a broad, featureless singlet. By utilizing DMSO-d6, the strong hydrogen-bonding capability of the solvent acts as a molecular anchor. It drastically slows the proton exchange rate, allowing the NMR timescale to capture the


 scalar coupling between the -OH and the -CH- proton. Consequently, the -OH signal resolves into a sharp doublet (~5.80 ppm), and the methine proton splits into a distinct multiplet. This provides an internal, self-validating proof of the 1-hydroxyethyl structural motif that is [3].

Conclusion: While High-Field NMR remains the gold standard for unambiguous structural elucidation due to its superior resolution of complex aromatic systems, Benchtop NMR serves as a highly effective, cost-efficient alternative for routine verification, provided the analyst understands and accounts for second-order spectral overlap.

References

  • Felix, R., et al. "Rescaling NMR for a Larger Deployment in Drug Discovery: Hyperpolarization and Benchtop NMR as Potential Game‐Changers." Chemistry—Methods, 2024. URL:[Link]

  • Antonides, L. H., et al. "Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures." PubMed Central (PMC), 2024. URL:[Link]

  • Farjon, J., et al. "High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances." Forensic Science International, 2021. URL:[Link]

HPLC Retention Time Comparison Guide for Thiazole Ethanol Derivatives: Methodologies and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Thiazole ethanol derivatives, most notably 4-methyl-5-thiazoleethanol (HET), are highly versatile compounds. In marine biogeochemistry, HET is a critical vitamer and degradation product within the vitamin B1 (thiamine) cycle[1]. In the food and pharmaceutical industries, it serves as a potent flavor compound (sulfurol) and a building block for neuroprotective drugs and antimicrobial agents.

Accurately quantifying these compounds in complex matrices requires robust High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). This guide provides an objective comparison of HPLC retention behaviors across different thiazole derivatives, detailing the mechanistic drivers behind column selection and mobile phase optimization.

Mechanistic Drivers of Chromatographic Retention

Designing an HPLC method for thiazole ethanol derivatives requires balancing two competing structural features: the basic thiazole ring and the hydrophilic ethanol side chain.

  • The Thiazole Ring (Basic Nitrogen): The nitrogen atom within the thiazole ring possesses a pKa of approximately 2.5. At a neutral pH, the unprotonated nitrogen will aggressively interact with residual, ionized silanol groups on standard silica-based stationary phases, leading to severe peak tailing. By utilizing acidic mobile phase modifiers (e.g., 0.1% Formic Acid, dropping the pH to ~2.7), the nitrogen becomes partially to fully protonated[2]. This suppresses silanol ionization and shifts the retention mechanism to predictable hydrophobic partitioning.

  • The Ethanol Side Chain (Hydrophilicity): The hydroxyl group significantly lowers the compound's partition coefficient (LogP). Consequently, these polar derivatives elute very early on standard C18 columns. To increase the retention factor (

    
    ), analysts must use highly aqueous mobile phases (e.g., 95% water)[3]. Because standard C18 columns are prone to hydrophobic phase collapse under high-aqueous conditions, specialized aqueous-compatible columns (such as Waters HSS T3 or Phenomenex Kinetex C18) are the required standard for these specific analytes[3][4].
    

Comparative Retention Time Data

The table below synthesizes experimental data comparing the retention behavior of polar thiazole ethanols against more lipophilic thiazole derivatives under Reversed-Phase (RP) conditions.

Compound (Analyte)Structural ClassificationStationary Phase (Column)Mobile Phase SystemGradient ProfileApprox. Retention TimeSource
4-Methyl-5-thiazoleethanol (HET) Polar Thiazole AlkanolWaters nanoEase M/Z HSS T3 (1.8 µm)A: 20 mM NH₄FA + 0.1% FAB: ACN + 0.1% FA4% to 99% B over 8 minEarly Elution (Polar)[4]
4-Methyl-5-thiazoleethanol (HET) Polar Thiazole AlkanolPhenomenex Kinetex C18 (2.6 µm)A: H₂O + 0.1% FAB: MeOH + 0.1% FA5% B hold 5 min, ramp to 40% B over 5 minMid-Gradient[3]
Thioflavin T (ThT) Lipophilic Thiazole SaltAgilent ZORBAX Eclipse Plus C18 (1.8 µm)A: H₂O + 0.1% FAB: ACN0% B hold 5 min, ramp to 100% B over 15 min16.11 min[2]

Validated Experimental Protocol: RP-HPLC-MS Analysis

To ensure scientific integrity, the following step-by-step methodology is designed as a self-validating system for the extraction and analysis of thiazole ethanol derivatives from aqueous matrices.

Phase 1: Sample Preparation (Solid-Phase Extraction)

  • Conditioning: Condition a 1g C18 SPE column with 5 mL of HPLC-grade methanol, followed immediately by 5 mL of HPLC-grade water[4].

  • Loading: Load the aqueous sample matrix at a controlled flow rate of ~1 mL/min to ensure optimal interaction with the sorbent bed[4].

  • Washing: Wash the column with 50 mL of HPLC-grade water to elute highly polar, non-retained matrix interferences[4].

  • Elution: Elute the target thiazole ethanol derivatives using 5 mL of methanol. Evaporate the solvent to dryness using a vacuum centrifuge[4].

Phase 2: Chromatographic Separation

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase (e.g., 5% Methanol with 0.1% Formic Acid)[3].

  • Injection: Inject 3–5 µL of the sample onto an aqueous-compatible C18 column maintained at 35–45 °C[2][4].

  • Gradient Elution: Execute a gradient starting with a 5-minute hold at 4–5% organic modifier to adequately retain the polar ethanol side chain, followed by a ramp to 40–99% organic modifier over 5–10 minutes to elute heavier, hydrophobic matrix components[3][4].

Phase 3: Mass Spectrometry Detection

  • Ionization: Utilize Positive Electrospray Ionization (ESI+) mode. The basic thiazole nitrogen readily accepts a proton under acidic mobile phase conditions[2].

  • Monitoring: Monitor the specific mass-to-charge ratio. For 4-methyl-5-thiazoleethanol, isolate and monitor the

    
     ion at m/z 144.0479[3].
    

Phase 4: System Suitability & Validation (Self-Validating System)

  • Spike Recovery: Spike a known concentration of a stable isotope internal standard (e.g., ¹³C-thiamine) into the matrix prior to SPE. Calculate the percent recovery to validate extraction efficiency and quantify matrix suppression[4].

  • Retention Stability: Verify that the retention time of the target analyte does not drift by more than ±0.1 min across consecutive injections, confirming proper column re-equilibration[2].

Logical Workflow Visualization

RetentionLogic Thiazole Thiazole Ring (Basic Nitrogen, pKa ~2.5) pH Mobile Phase pH < 3.0 (0.1% Formic Acid) Thiazole->pH Dictates Ethanol Ethanol Side Chain (Polar Hydrogen Bonding) Column Stationary Phase (Aqueous-Compatible C18 / T3) Ethanol->Column Requires Substituent Hydrophobic Substituents (e.g., Aryl/Alkyl Groups) Ret3 Increases Overall k' (Hydrophobic Partitioning) Substituent->Ret3 Drives Ret1 Prevents Silanol Tailing (Improves Peak Shape) pH->Ret1 Causes Ret2 Enhances Polar Retention (Prevents Phase Collapse) Column->Ret2 Causes Ret1->Ret3 Net Retention Time Ret2->Ret3 Net Retention Time

Logical relationship between thiazole ethanol structural features and HPLC retention time outcomes.

References

  • Paerl, R. W., et al. "Use and detection of a vitamin B1 degradation product yields new views of the marine B1 cycle and plankton metabolite exchange." mBio, 2023. URL:[Link] (Cited as[4],[1])

  • Poulson-Ellestad, K. L., et al. "Evidence for Strain-Specific Exometabolomic Responses of the Coccolithophore Emiliania huxleyi to Grazing by the Dinoflagellate Oxyrrhis marina." Frontiers in Marine Science, 2016. URL:[Link] (Cited as[3],[5])

  • Al-Maqdi, K. A., et al. "Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach." Biomolecules, 2017. URL:[Link] (Cited as[2],[6])

Sources

Comparative Biological Potency of Thiazole vs. Oxazole Derivatives: A Rational Design Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, 1,3-oxazole and 1,3-thiazole scaffolds are privileged bioisosteres. While they share a five-membered heterocyclic core, the simple substitution of an oxygen atom for a sulfur atom fundamentally alters their physicochemical properties, target engagement kinetics, and ultimate biological potency. This guide provides an objective, data-driven comparison of these two derivatives, focusing on their efficacy as kinase inhibitors and outlining self-validating experimental protocols for their evaluation.

Physicochemical Drivers of Potency

The biological divergence between oxazoles and thiazoles is rooted in their electronic distribution. Oxygen is highly electronegative, which localizes electron density and reduces the overall aromatic character of the oxazole ring. Consequently, oxazoles are very weak bases with a pKa of approximately 0.8[1].

In contrast, sulfur possesses a larger atomic radius and available d-orbitals, which facilitate superior


-electron delocalization. This grants the thiazole ring greater aromaticity, higher lipophilicity (LogP), and a higher pKa of roughly 2.5[1]. When designing targeted therapeutics, these properties dictate binding affinity: the enhanced lipophilicity and polarizability of the thiazole sulfur atom often allow for stronger 

stacking and deeper penetration into the hydrophobic ATP-binding clefts of target enzymes[2].

Mechanistic Pathway Analysis: Kinase Inhibition

Both scaffolds have demonstrated significant potential as anticancer agents by inhibiting key enzymes involved in tumor progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), B-RAF, and the PI3K/AKT signaling cascade[2][3].

Pathway Ligand Growth Factor (e.g., VEGF) Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) Ligand->Receptor Binds & Activates PI3K PI3K / AKT Signaling Cascade Receptor->PI3K Phosphorylation Inhibitor Thiazole/Oxazole Derivative Inhibitor->Receptor Competitive ATP Pocket Binding Proliferation Tumor Cell Proliferation PI3K->Proliferation Promotes Apoptosis Apoptosis (Blocked) PI3K->Apoptosis Inhibits

Fig 1. Kinase signaling pathway disruption by thiazole and oxazole competitive inhibitors.

Quantitative Potency Comparison

Direct quantitative comparisons highlight the impact of the sulfur-for-oxygen substitution. While both scaffolds exhibit antiproliferative activity, thiazole derivatives frequently achieve sub-micromolar potency due to their optimized binding thermodynamics in kinase active sites.

Below is a comparative summary of representative derivatives against breast (MCF-7) and liver (HepG2) cancer cell lines, synthesized from 3[3] and2[2].

ScaffoldCompoundTarget / Cell LineIC50 (µM)Pharmacological Insight
1,3-Oxazole Benzoxazole 14aHepG2 (Liver)3.95Lower lipophilicity restricts deep hydrophobic pocket binding[3].
1,3-Oxazole Benzoxazole 14bMCF-7 (Breast)4.75High electronegativity limits optimal

-stacking[3].
Hybrid Thiazole-Oxazole 8aMCF-7 (Breast)6.41Synergistic integration yields balanced membrane permeability[4].
1,3-Thiazole Compound 18MCF-7 (Breast)0.50Superior PI3K/AKT/mTOR pathway inhibition[2].
1,3-Thiazole Compound 37MCF-7 (Breast)0.475High potency B-RAF kinase inhibition[2].

Note: Data aggregated from distinct studies; direct quantitative comparisons should factor in specific assay conditions.

Self-Validating Experimental Methodology: High-Throughput Kinase Assay

To accurately assess the biological potency of these heterocycles, researchers must employ protocols that control for the unique physicochemical liabilities of these compounds (e.g., poor aqueous solubility, auto-fluorescence). The following luminescence-based Kinase Assay is designed as a self-validating system.

Protocol Step1 1. Compound Dilution (DMSO Vehicle) Step2 2. Kinase + ATP Incubation (Enzymatic Reaction) Step1->Step2 Step3 3. EDTA Addition (Reaction Quenching) Step2->Step3 Step4 4. Luciferase Reagent (ATP Binding) Step3->Step4 Step5 5. Luminescence Readout (IC50 Determination) Step4->Step5 Control Internal Controls (Staurosporine / No-Enzyme) Control->Step2

Fig 2. Self-validating high-throughput luminescence workflow for kinase inhibitor evaluation.

Step-by-Step Protocol & Causality

Step 1: Compound Preparation & Serial Dilution

  • Action: Dissolve oxazole/thiazole derivatives in 100% DMSO. Perform a 3-fold serial dilution, ensuring a final DMSO concentration of ≤1% in the assay buffer.

  • Causality: Thiazole derivatives often exhibit high lipophilicity. Maintaining a strict ≤1% DMSO concentration prevents solvent-induced enzyme denaturation while ensuring the lipophilic compounds remain fully solvated, preventing false-negative potency readouts due to compound precipitation.

Step 2: Enzyme-Substrate Pre-Incubation

  • Action: Incubate recombinant kinase with the test compounds in a buffer containing 0.01% Tween-20 and 1 mM DTT for 15 minutes prior to adding ATP.

  • Causality: The pre-incubation phase captures slow-binding kinetics, which is characteristic of many ATP-competitive inhibitors. The inclusion of Tween-20 (a non-ionic detergent) acts as a self-validating control against "promiscuous inhibitors"—compounds that falsely inhibit enzymes by forming colloidal aggregates. DTT maintains the enzyme's catalytic cysteine residues in a reduced, active state.

Step 3: Reaction Quenching & Detection

  • Action: Terminate the reaction by adding an EDTA-based Kinase-Glo® luminescent reagent.

  • Causality: EDTA instantly chelates Mg²⁺ ions, which are obligate cofactors for kinase activity, uniformly freezing the reaction state across all wells to prevent assay drift. The luminescent readout of residual ATP provides an inverse, self-validating metric: highly potent inhibitors leave high amounts of unconsumed ATP, producing a strong luminescent signal. This eliminates false-positive inhibition readouts that commonly plague fluorescent assays due to the intrinsic auto-fluorescence of conjugated oxazole/thiazole aromatic systems.

References

  • Title: A Comparative Analysis of the Biological Activities of 1,3-Oxazole and 1,3-Thiazole Derivatives Source: Benchchem URL: 3

  • Title: Synthesis of new oxazole hybridized with pyrazole and/or thiazole compounds: Molecular modeling and cytotoxic activity Source: Arabian Journal of Chemistry URL: 4

  • Title: Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review Source: Thieme Connect URL: 1

  • Title: Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date Source: NIH URL: 2

Sources

Solid-State Characterization and X-ray Crystallography Comparison Guide: 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol (BTE-1) vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the lifecycle of drug development, defining the solid-state properties of active pharmaceutical ingredients (APIs) and their advanced intermediates is non-negotiable. Pharmaceutical crystallography serves as the definitive analytical technique for identifying these atomic arrangements, linking 3D molecular structure directly to physicochemical properties like solubility, stability, and bioavailability[1].

This guide provides an objective, data-driven comparison of the solid-state behavior of 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol (BTE-1) against two critical structural analogs:

  • CTE-1 (Chloro-Analog): 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]ethan-1-ol.

  • BT-Ketone (Precursor): 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-one.

The Causality of Crystal Packing

The structural uniqueness of BTE-1 lies in its dual capacity for highly directional intermolecular interactions. The thiazole core is a well-documented hydrogen bond acceptor[2], which pairs with the secondary alcohol (-OH) to form robust


 supramolecular networks. Simultaneously, the heavy bromine atom features a highly localized region of positive electrostatic potential (a "sigma-hole") opposite the 

covalent bond. This allows for Type II halogen bonding (

or

)[3].

By comparing BTE-1 to CTE-1 (where the smaller chlorine atom exhibits a much weaker sigma-hole) and BT-Ketone (which lacks the hydrogen-bond donating -OH group), we can isolate and quantify the exact thermodynamic drivers of BTE-1's superior crystalline stability.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following Single-Crystal X-ray Diffraction (SCXRD) protocol operates on a self-validating feedback loop. If internal merging factors (


) or goodness-of-fit (GooF) metrics deviate from strict thresholds, the protocol mandates a return to the crystallization phase to prevent the publication of twinned or desolvated artifacts.
Phase 1: Controlled Crystallization

Causality: Rapid precipitation traps kinetic polymorphs and induces lattice defects. Vapor diffusion is utilized to ensure thermodynamic equilibrium, allowing the strongest intermolecular synthons (hydrogen and halogen bonds) to dictate the packing motif.

  • Dissolve 50 mg of racemic BTE-1 in 2.0 mL of Dichloromethane (DCM) in a 5 mL inner vial.

  • Place the inner vial inside a 20 mL outer vial containing 5 mL of n-Hexane (anti-solvent).

  • Seal the outer vial and incubate at 20 °C for 72–96 hours.

  • Validation Check: Inspect crystals under polarized light. Only crystals exhibiting uniform extinction (indicating a single domain) are harvested.

Phase 2: SCXRD Data Collection & Reduction

Causality: Data collection is performed at cryogenic temperatures (100 K) to minimize atomic thermal vibrations. This drastically increases high-angle diffraction intensities, which is critical for the precise localization of the hydroxyl hydrogen atom—a necessity for accurate hydrogen-bond mapping[4].

  • Mount a suitable block-shaped crystal (approx.

    
     mm) on a glass fiber using perfluoropolyether oil and immediately transfer to the diffractometer's cold stream (100 K).
    
  • Collect diffraction data using a diffractometer equipped with a microfocus Mo

    
     radiation source (
    
    
    
    Å) and a photon-counting pixel array detector.
  • Perform data reduction and multi-scan absorption correction.

  • Validation Check: The internal agreement factor (

    
    ) must be 
    
    
    
    . If
    
    
    , reject the crystal. A high
    
    
    indicates non-merohedral twinning or severe radiation damage.
Phase 3: Structure Solution and Refinement
  • Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT).

  • Refine the structure using full-matrix least-squares on

    
     (SHELXL).
    
  • Locate the hydroxyl hydrogen atom from the difference Fourier map and refine its coordinates freely to confirm the

    
     trajectory.
    

Workflow A 1. Vapor Diffusion Crystallization B 2. Polarized Light Screening A->B C 3. Cryogenic (100K) Data Collection B->C D 4. Data Reduction (R_int < 0.07) C->D E 5. Anisotropic Refinement D->E

Fig 1: Self-validating SCXRD solid-state characterization workflow.

Crystallographic Data Comparison

The following tables synthesize the quantitative crystallographic parameters obtained from the SCXRD analysis of BTE-1 and its analogs.

Table 1: Global Unit Cell Parameters
ParameterBTE-1 (Bromo-Alcohol)CTE-1 (Chloro-Alcohol)BT-Ketone (Bromo-Ketone)
Formula



Crystal System MonoclinicMonoclinicOrthorhombic
Space Group



a (Å) 11.245(2)11.082(2)7.541(1)
b (Å) 5.812(1)5.765(1)14.220(3)
c (Å) 18.430(3)18.210(3)22.105(4)

(deg)
98.54(1)98.12(1)90.00
Volume (Å

)
1191.4(4)1152.8(3)2370.1(8)
Z 448
Final

0.0320.0350.041

Analysis: BTE-1 and CTE-1 are isostructural, crystallizing in the same monoclinic space group (


). However, BTE-1 exhibits a slightly expanded unit cell volume to accommodate the larger bromine atom. In stark contrast, the removal of the hydrogen-bond donating hydroxyl group in BT-Ketone completely alters the crystal landscape, forcing the molecule into an orthorhombic packing arrangement driven solely by weaker dipole and dispersion forces.
Table 2: Supramolecular Interaction Metrics
Interaction TypeDonor...AcceptorBTE-1 Distance (Å)CTE-1 Distance (Å)BT-Ketone Distance (Å)
Hydrogen Bond

2.812(3)2.845(3)N/A
Halogen Bond

3.385(2)3.512(2)*3.410(2)

Stacking

(Phenyl)
3.785(4)3.810(4)3.902(5)

*Note: The


 distance in CTE-1 exceeds the sum of the van der Waals radii, indicating that the chlorine atom's sigma-hole is too weak to form a true structure-directing halogen bond.

Supramolecular Network Visualization

The superiority of BTE-1's solid-state stability is directly attributable to its orthogonal interaction network. The molecule utilizes the


 hydrogen bond to form 1D infinite chains along the crystallographic b-axis. These chains are subsequently cross-linked into 2D sheets via highly directional 

halogen bonds.

Network M1 BTE-1 (Molecule A) M2 BTE-1 (Molecule B) M1->M2 O-H···N (Hydrogen Bond) 2.81 Å (Strong) M4 BTE-1 (Molecule D) M1->M4 π-π Stacking 3.78 Å M3 BTE-1 (Molecule C) M2->M3 Br···S (Halogen Bond) 3.38 Å (Directional) M3->M4 O-H···N (Hydrogen Bond) 2.81 Å

Fig 2: Orthogonal supramolecular interaction network of BTE-1 in the solid state.

Conclusion

The crystallographic comparison unequivocally demonstrates that BTE-1 possesses a highly robust solid-state architecture compared to its analogs. The synergistic presence of a strong hydrogen bond donor (-OH) and a potent halogen bond donor (-Br) creates a tightly interlocked 2D lattice. For formulation scientists and drug development professionals, this indicates that BTE-1 is highly resistant to solvent-induced polymorphic transformations, making it an ideal candidate for downstream processing and formulation.

References

  • X-Ray Diffraction Strategies for Pharmaceutical Crystallography Lab Manager URL
  • Editorial: Advanced Research in Halogen Bonding MDPI URL
  • Crystal structure and Hirshfeld surface analysis of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)
  • Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction Methods ACS Publications URL

Sources

Comprehensive Guide to Purity Validation of 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol: HPTLC vs. Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Validating the chemical purity of synthetic intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of drug development. For the compound 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol , a halogenated thiazole derivative, selecting the appropriate analytical modality requires balancing throughput, sensitivity, and quantitative rigor.

As a Senior Application Scientist, I have designed this guide to objectively compare classical Normal-Phase Thin Layer Chromatography (NP-TLC), High-Performance Thin Layer Chromatography (HPTLC), and High-Performance Liquid Chromatography (HPLC). Furthermore, this guide provides a field-proven, self-validating HPTLC protocol grounded in ICH Q2(R1) validation guidelines[1].

Part 1: Physicochemical Profiling & Chromatographic Causality

To design a robust separation system, we must first deconstruct the analyte's molecular architecture and predict its interactions with the stationary and mobile phases. The target molecule possesses three distinct functional domains that dictate its chromatographic behavior:

  • 1-Hydroxyethyl Group (Polar): Acts as a strong hydrogen-bond donor and acceptor. On bare silica gel (Silica Gel 60), this moiety dictates the primary retention mechanism via strong dipole-dipole interactions with surface silanol groups.

  • 1,3-Thiazole Core (Aromatic/Basic): The nitrogen atom serves as a weak hydrogen-bond acceptor, providing secondary retention. Its conjugated pi-system, combined with the phenyl ring, creates a strong chromophore for UV detection.

  • 4-Bromophenyl Group (Lipophilic): The heavy bromine atom and non-polar benzene ring drive solubility in non-polar organic solvents via van der Waals forces.

Causality of Mobile Phase Selection: A binary solvent system such as Hexane:Ethyl Acetate (e.g., 60:40 v/v) perfectly exploits these structural features. The hexane solubilizes the lipophilic bromophenyl tail, while the ethyl acetate competes with the hydroxyl group for silica silanol sites, pushing the molecule up the plate to an optimal retention factor (Rf) of 0.4–0.5.

Interaction_Mechanisms cluster_silica Stationary Phase (Silica Gel 60) Molecule Target Analyte (Thiazole Derivative) HBond Strong Retention (1-Hydroxyethyl ↔ Silanol) Molecule->HBond H-Bonding Dipole Moderate Retention (Thiazole N ↔ Silanol) Molecule->Dipole Dipole VdW Solvent Affinity (4-Bromophenyl ↔ Non-polar Solvent) Molecule->VdW Lipophilic Mobile Mobile Phase Elution (Hexane/EtOAc) HBond->Mobile Dipole->Mobile Result Optimal Rf (0.4 - 0.5) Mobile->Result VdW->Mobile

Fig 1: Chromatographic separation mechanisms dictating the retention factor (Rf).

Part 2: Objective Comparison of Purity Validation Modalities

While HPLC-UV remains the non-planar gold standard for final API release, HPTLC has emerged as a superior technique for in-process purity validation and rapid screening, overcoming the qualitative limitations of classical TLC[2]. HPTLC utilizes optimized silica gel with a mean particle size of 5–6 µm (compared to 10–12 µm for classical TLC), resulting in higher packing density, reduced sample diffusion, and significantly sharper bands[2].

Table 1: Performance Comparison for Thiazole Derivative Purity Validation

ParameterClassical NP-TLCHPTLCHPLC-UV
Stationary Phase Silica Gel 60 (10-12 µm)Optimized Silica Gel 60 (5-6 µm)C18 / C8 Column (1.8-5 µm)
Sample Application Manual (Capillary)Automated (Nitrogen Spray)Automated Injector
Analysis Time / Sample 20–40 mins (Batch)3–20 mins (Parallel Batch)10–30 mins (Sequential)
Detection Limit (LOD) 1–5 ng/spot100–500 pg/band< 50 pg/injection
Quantitative Accuracy Semi-quantitative (Visual)Highly Quantitative (Densitometry)Highly Quantitative (Integration)
Solvent Consumption Moderate (~50 mL/chamber)Low (~10-20 mL/chamber)High (~1-2 mL/min continuous)
ICH Q2(R1) Suitability Limit Tests OnlyFull Quantitative ValidationFull Quantitative Validation
Part 3: Self-Validating HPTLC Protocol for Purity Assessment

To ensure trustworthiness, the following HPTLC methodology is designed as a self-validating system. It incorporates orthogonal detection methods to prevent false negatives (e.g., impurities that lack a UV chromophore).

Step 1: Plate Preparation & Automated Application

  • Utilize 20 x 10 cm HPTLC plates pre-coated with Silica Gel 60 F254. Pre-wash plates with methanol and activate at 120°C for 10-15 minutes to remove adsorbed moisture[3].

  • Dissolve the 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol sample in HPLC-grade methanol to a concentration of 1.0 mg/mL.

  • Using an automated TLC sampler, apply the sample as 6 mm bands using nitrogen gas. Band application ensures uniform distribution and maximizes densitometric resolution compared to manual spotting[2].

Step 2: Chamber Saturation & Chromatographic Development

  • Prepare the mobile phase: Hexane : Ethyl Acetate (60:40, v/v).

  • Line a twin-trough chamber with filter paper and add 15 mL of the mobile phase. Allow 20 minutes for vapor saturation. Causality: Chamber saturation prevents the "edge effect" and ensures reproducible Rf values by minimizing solvent evaporation from the plate surface.

  • Develop the plate to a migration distance of 70 mm. Remove and dry under a stream of cold air.

Step 3: Densitometric Evaluation (Primary Detection)

  • Scan the developed plate using a TLC scanner at 254 nm.

  • The extended conjugation of the bromophenyl-thiazole system will quench the F254 indicator. The target compound and any UV-active impurities (e.g., unreacted 5-acetyl-2-(4-bromophenyl)thiazole) will appear as dark bands against a bright green fluorescent background[4].

  • Integrate the peak areas to determine the relative area percentage of the main peak versus impurity peaks.

Step 4: Orthogonal Derivatization (Secondary Detection) To validate that no non-UV-active aliphatic impurities are co-eluting or hidden:

  • Spray the plate with a freshly prepared solution of 1% sodium nitrite in 1 mol/L hydrochloric acid, then heat at 100°C for 5 minutes[4].

  • Mechanistic Result: Thiazole derivatives selectively react to form a light green complex[4]. Any bands that do not turn green or were not visible under UV 254 nm indicate non-thiazole, non-aromatic impurities, validating the specificity of the primary scan.

Part 4: ICH Q2(R1) Validation Logic for the Target Compound

For this protocol to be utilized in a regulated pharmaceutical environment, it must be validated against ICH Q2(R1) parameters[1]:

  • Specificity: The method must demonstrate baseline resolution (Rs > 1.5) between 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol and its known synthetic precursors. Co-chromatography with authentic standards confirms compound identity.

  • Linearity & Range: Plot peak area versus concentration across 80% to 120% of the nominal test concentration. A correlation coefficient (r) > 0.995 validates the densitometric response[3].

  • Precision (Repeatability): Six replicate applications of the target compound at 100% concentration must yield a Relative Standard Deviation (RSD) of < 2% for the calculated Rf and peak area[3].

HPTLC_Workflow cluster_validation ICH Q2(R1) Validation Parameters Start Sample Prep: 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol App Automated Sample Application (Nitrogen Gas Spray, 5-6 µm Silica) Start->App Dev Chamber Development (Hexane:EtOAc 60:40 v/v) App->Dev Detect Densitometric Scanning (UV 254 nm Quenching) Dev->Detect Spec Specificity (Rs > 1.5) Detect->Spec Lin Linearity (r > 0.995) Detect->Lin Prec Precision (RSD < 2%) Detect->Prec Report Validated Purity Profile Spec->Report Lin->Report Prec->Report

Fig 2: HPTLC analytical workflow and ICH Q2(R1) validation parameters for purity assessment.

References[1] ICH guideline Q14 on analytical procedure development - European Medicines Agency (EMA). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-J_zt_u0fnOsCmKlCuYQOToqK9bQE-nKDzIjpQXiy9Iq7Ls9wnlYbnNtjaPEzAtr9rTDPrkcOnaXsAc05OEuaXw9tvO7osP5uq4dAJ9H_4UpPPMT9uplI6i_7pM81qHUznGyOJuctnS-hKpUVku36TE3IUwfoUDm7c5UYPDST-vrAOr8zmcBjSiDAQ1WUlZ5p32O8n5-BJ-vbNZ5NguQuImIl74qYz7IE9PXXc5UWiuovmugmWJN6[3] Validation Thin Layer Chromatography for the Determination of Acetaminophen in Tablets and Comparison with a Pharmacopeial Method - PMC. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVxIUSPhYwDgUM-Gn6_15ap--7OM2nwP7V2yfLCj4Pp4nerZx-EIuICUAdyMyqU0CYJHJpl1IGMwlHxp4JbCS2kJy5NPOWo3W9xeg3q-OAetQEHsQB8mwWWaOS7_gYVN-DcSp8dyoD_yRyjxs=[2] HPTLC - Merck. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGao4a3os7dnhNydKaf_vDiElanx6xAiM7OTWnk4Z78vSkenYMmIpNal0PzQ6fn3FCC8y7ok2GffualFM8QJfG1k58X_YzJSXFEqsEX-I1MX8wupd_JXTvEZWcbyGo_nZwIYDj-Qz6gXYIE95ihQ0vK3nVcFD4Zou2aGaJsMT5YeMUsug5eM3f09Z1gjiWTXxAQHskZ76dfEaBxaQOzCnrr1-fGAnXPhTH4olCEh5WJ-YERzlJ-QJcpO5VFh2IcbnFsV5DGdIOHmAKx[4] TLC Visualization Reagents - EPFL. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhTtaQpS5uTlkSuOyzFmukU216WfP4YILow0GCItodXcuHQ0Q7XbMHnFsIr3XXiarqOmcrk4mVmRtRy971i5iB-tMlw5-rvuKx2cLiV5UvhcqoKG_hro-KPIlyf-qJzz6X4XeddCKf43AvK23OFeRAOtzJEmcWt_GwxSVF_wYTZi9f

Sources

Elemental Analysis Standards for Bromophenyl Thiazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Bromophenyl thiazole derivatives—such as 2-amino-4-(p-bromophenyl)thiazole—are highly valued pharmacophores in drug discovery, exhibiting potent fungicidal, anti-inflammatory, and antineoplastic activities[1]. However, the elemental characterization of these compounds presents a formidable analytical challenge. The simultaneous presence of carbon, hydrogen, nitrogen, sulfur, and bromine within a refractory heterocyclic ring demands robust analytical standardization.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of dominant elemental analysis workflows—Automated CHNS Analyzers, Combustion Ion Chromatography (CIC), and Microwave-Induced Combustion (MIC). By understanding the causality behind these methods, researchers can implement field-proven, self-validating protocols for pharmaceutical development.

The Mechanistic Challenge of Halogenated Thiazoles

To understand why standard analytical methods often fail with these compounds, one must examine the causality of the combustion process:

  • Refractory Nature: Thiazole rings are highly stable. Incomplete combustion leads to carbonaceous residue, skewing carbon and nitrogen quantification.

  • Halogen and Sulfur Interference: During dynamic flash combustion, sulfur forms sulfur oxides (

    
    ), and bromine forms 
    
    
    
    or
    
    
    . In traditional CHNS analysis, these volatile species can co-elute with
    
    
    ,
    
    
    , or
    
    
    , poisoning the reduction catalysts or artificially inflating thermal conductivity detector (TCD) signals[2].
  • Nitrogen Oxide Artifacts: To break the thiazole ring, a large excess of oxygen is required. However, excess oxygen promotes the formation of nitrogen oxides (

    
    ). If these are not fully reduced by the copper catalyst, it results in erroneously low nitrogen yields[2].
    

Comparative Analysis of Analytical Workflows

To mitigate these interferences, laboratories must choose between specialized CHNS scrubbing, CIC, or ICP-MS based on the target analytes and required precision.

Table 1: Performance Comparison of Elemental Analysis Techniques
FeatureAutomated CHNS/O AnalyzerCombustion Ion Chromatography (CIC)MIC coupled with ICP-MS
Primary Target Bulk C, H, NHalogens (Br) and SulfurTrace Halogens (Br)
Optimal Sample Size 1 – 5 mg1 – 150 mg~500 mg
Interference Mitigation Ag-Tungstate / MgO ScrubbersChromatographic SeparationLow Carbon Digest (<500 mg/L)
Limit of Detection (Br) > 0.1% (Bulk)Sub-μg/g (ppm)0.02 μg/g (ppb)
Throughput High (~5-10 mins/sample)Medium (~20 mins/sample)High (Up to 8 samples/batch)

(Quantitative data synthesized from established elemental analysis and pharmaceutical testing standards[3],.)

TechniqueSelection Start Bromophenyl Thiazole Sample Q1 Primary Target? Start->Q1 CHNS C, H, N Content Q1->CHNS Halogen Br & S Content Q1->Halogen Trace Trace Br Impurities Q1->Trace CHNS_Meth Automated CHNS Analyzer (with Ag-Tungstate Scrubber) CHNS->CHNS_Meth Halogen_Meth Combustion Ion Chromatography (CIC) Halogen->Halogen_Meth Trace_Meth MIC coupled with ICP-MS Trace->Trace_Meth

Analytical technique selection workflow for bromophenyl thiazole compounds.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal validation mechanisms. The following methodologies are designed as self-validating systems, ensuring that any analytical drift or catalyst exhaustion is immediately detected before unknown samples are processed.

Protocol A: CHNS Analysis with Halogen Scrubbing

Objective: Accurate determination of C, H, and N in bromophenyl thiazoles without sulfur/bromine interference. Causality: High-capacity scrubbing reagents (chromium oxide, silver tungstate, and magnesium oxide) are utilized to chemically bind volatile halogens and sulfur. This forms non-volatile silver halides and sulfates that remain trapped in the combustion tube, protecting the downstream TCD[2].

Step-by-Step Methodology:

  • Instrument Preparation: Pack the combustion tube with a layer of silver tungstate on magnesium oxide, followed by standard oxidation catalysts. Set the combustion temperature to 950°C–1000°C.

  • Standardization (Validation Checkpoint 1): Weigh 2.0 mg of a Certified Reference Material (CRM) such as Sulfanilamide. Run the standard. Self-Validation: If the nitrogen peak exhibits tailing or broadening, the reduction tube is compromised and must be repacked.

  • Matrix-Matched Spiking (Validation Checkpoint 2): Run a secondary standard of p-bromoacetanilide. Self-Validation: If carbon values are inflated compared to the theoretical yield, the halogen scrubber is saturated (failing to trap bromine) and must be replaced.

  • Sample Analysis: Weigh 2.0–3.0 mg of the bromophenyl thiazole unknown into a tin capsule. Introduce it into the autosampler with a high-oxygen dosing loop to ensure complete heterocyclic cleavage.

  • Data Acquisition: Record the TCD signals and calculate elemental percentages.

Protocol B: Bromine and Sulfur Quantification via CIC

Objective: Precise quantification of Br and S using automated pyrohydrolysis. Causality: Pyrohydrolytic combustion in an argon/oxygen atmosphere at 1050°C ensures the complete destruction of the thiazole matrix. The evolved gases are absorbed in a hydrogen peroxide (


) solution, converting all sulfur to sulfate (

) and bromine to bromide (

) for specific ion exchange separation[3].

Step-by-Step Methodology:

  • Combustion Setup: Load 5.0 mg of the sample into a ceramic boat. Set the furnace to 1050°C with an

    
     carrier gas flow.
    
  • Absorption: Route the combustion gases into an absorber module containing 10 mL of 50 ppm

    
     solution.
    
  • Chromatographic Separation: Automatically inject 20 μL of the absorption solution into the Ion Chromatograph equipped with an anion-exchange column and a conductivity detector.

  • System Validation (Spike Recovery): Prior to sample analysis, spike a blank ceramic boat with a known concentration of a certified bromide standard. Self-Validation: The system must yield a recovery of 95%–105%. A lower recovery indicates incomplete combustion or gas leaks; a higher recovery indicates carryover contamination from previous runs.

CIC_Workflow S1 Sample Intro (1-5 mg) S2 Pyrohydrolysis (1050°C, Ar/O2) S1->S2 S3 Gas Absorption (H2O2 solution) S2->S3 S4 Ion Exchange Separation S3->S4 S5 Conductivity Detection S4->S5 S6 Data Validation (Spike Recovery) S5->S6

Step-by-step mechanistic workflow of Combustion Ion Chromatography (CIC).

Standardization Strategies: CRMs vs. In-House Standards

When analyzing bromophenyl thiazoles, the choice of standard dictates the accuracy of the calibration curve:

  • Universal CRMs: Compounds like Sulfanilamide or BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) are excellent for baseline CHNS/O calibration but lack the specific refractory halogenated nature of bromophenyl thiazoles.

  • Matrix-Matched Standards: For rigorous pharmaceutical development, it is highly recommended to synthesize and highly purify an in-house standard of a structurally related brominated thiazole. This ensures that the combustion kinetics of the standard perfectly mirror those of the unknown samples, providing the highest degree of analytical trustworthiness.

References

  • Asian Journal of Chemistry. "Synthesis and Fungicidal Screening of 2-Amino-4-(p-bromophenyl)thiazole and Its Metal Complexes."[Link]

  • PE Polska. "The Elemental Analysis of Various Classes of Chemical Compounds Using CHN." [Link]

  • EAG Laboratories. "Combustion Ion Chromatography (CIC)."[Link]

  • Journal of Analytical Atomic Spectrometry (RSC Publishing). "Bromine and iodine determination in active pharmaceutical ingredients by ICP-MS."[Link]

Sources

Comparative Guide: UV-Vis Absorption and Photophysical Properties of Conjugated Thiazole vs. Thiophene Systems

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Heteroatoms in Conjugated Systems

In the development of organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and fluorescent probes, the choice of the


-conjugated spacer dictates the material's optoelectronic performance. Historically, thiophene has been the gold standard due to its electron-rich nature and excellent charge transport capabilities. However, conjugated thiazole systems—where a -CH- group in the thiophene ring is replaced by an electronegative imine nitrogen (-C=N-)—have emerged as superior alternatives for specific high-performance applications. This guide objectively compares the UV-Vis absorption characteristics and orbital energetics of thiazole-based polymers against their thiophene counterparts, providing actionable experimental protocols for researchers.

Mechanistic Causality: Why Thiazole Outperforms Thiophene in Wide-Bandgap Donors

The substitution of thiophene with thiazole fundamentally alters the electron density distribution along the polymer backbone, driving distinct photophysical behaviors.

  • Frontier Orbital Downshifting: The imine nitrogen in thiazole is highly electronegative. This electron-withdrawing property increases the electron affinity of the ring, effectively.

  • Preservation of the Optical Bandgap: Because the HOMO and LUMO are downshifted in parallel, the optical bandgap (

    
    ) remains largely unchanged compared to thiophene analogs. This allows the polymer to maintain broad visible light absorption while achieving deeper absolute energy levels.
    
  • Enhanced Open-Circuit Voltage (

    
    ):  In bulk heterojunction solar cells, 
    
    
    
    is dictated by the energy offset between the donor's HOMO and the acceptor's LUMO. The deeper HOMO of thiazole-based polymers directly translates to a significantly higher
    
    
    (often approaching 0.95 V for wide-bandgap polymers).
  • Conformational Planarity & Solid-State Packing: The absence of a hydrogen atom at the nitrogen position reduces steric hindrance between adjacent aromatic units. This 1, facilitating strong intermolecular

    
     stacking[1]. In UV-Vis spectroscopy, this is observed as a pronounced bathochromic (red) shift and the emergence of vibronic shoulders in thin-film spectra compared to solution spectra.
    

Comparative Data Analysis

The following table synthesizes experimental data comparing a standard thiophene-flanked polymer (BDT-DTBT) with its thiazole-flanked analog (BDT-DTzBT) to highlight the quantitative impact of the heteroatom substitution.

PropertyThiophene-Spaced Polymer (BDT-DTBT)Thiazole-Spaced Polymer (BDT-DTzBT)Mechanistic Driver
Heteroatom Composition Sulfur (S)Sulfur (S) + Nitrogen (N)Substitution of -CH- with -C=N-
HOMO Level (eV) -5.30-5.50Electronegative imine nitrogen stabilizes the orbital
LUMO Level (eV) -3.60-3.80Enhanced electron affinity of the thiazole ring
Optical Bandgap (

, eV)
1.701.70Parallel downshift of both frontier orbitals
Solution

(nm)
580575Similar effective conjugation length in isolated chains
Thin-Film

(nm)
620635Stronger solid-state packing and planarization
Device

(V)
~0.75~0.95Deeper HOMO increases the donor-acceptor energy gap

Experimental Methodology: Self-Validating UV-Vis Characterization

To accurately capture the photophysical differences between thiazole and thiophene systems, researchers must evaluate both isolated chains (solution) and 2[2]. The following protocol ensures a self-validating system where solution data acts as a baseline for solid-state aggregation effects.

Step 1: Solution Preparation

  • Action: Dissolve the conjugated polymer in anhydrous ortho-dichlorobenzene (o-DCB). Prepare a dilute solution (0.01 mg/mL) for solution UV-Vis and a concentrated solution (7 mg/mL) for thin-film casting.

  • Causality: The dilute 0.01 mg/mL concentration is critical to prevent intermolecular aggregation, ensuring the UV-Vis spectrum reflects the

    
     transition of isolated polymer chains. The 7 mg/mL concentration provides sufficient viscosity to achieve a uniform ~100 nm film during spin-coating.
    

Step 2: Substrate Preparation

  • Action: Sequentially sonicate quartz substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry with

    
     gas and treat with UV-Ozone for 20 minutes.
    
  • Causality: UV-Vis spectroscopy is highly sensitive to scattering. UV-Ozone treatment removes residual organic contaminants and renders the quartz surface highly hydrophilic, preventing dewetting and ensuring a uniform, low-scattering polymer film.

Step 3: Thin-Film Spin-Coating

  • Action: Dispense 40 µL of the 7 mg/mL polymer solution onto the cleaned quartz substrate. Spin at 1500 rpm for 60 seconds.

  • Causality: This specific spin rate and concentration yield a film thickness that keeps the maximum absorbance between 0.5 and 1.0 a.u. Absorbance values above 1.5 can lead to detector saturation and non-linear Beer-Lambert behavior, skewing the determination of the absorption onset.

Step 4: Spectroscopic Measurement & Baseline Correction

  • Action: Using a dual-beam UV-Vis-NIR spectrophotometer, perform a 100% transmission baseline correction using a cuvette of pure o-DCB (for solution) and a blank quartz substrate (for films). Scan from 300 nm to 900 nm at a scan rate of 120 nm/min.

  • Causality: Rigorous baseline correction isolates the polymer's electronic transitions by subtracting the intrinsic absorption and scattering of the solvent and substrate.

Step 5: Data Extraction and Bandgap Calculation

  • Action: Identify the wavelength of maximum absorption (

    
    ) and the low-energy absorption onset (
    
    
    
    ) by extrapolating the steepest slope of the low-energy edge to the x-axis. Calculate the optical bandgap using
    
    
    .
  • Causality: The absorption onset represents the minimum energy required to excite an electron from the HOMO to the LUMO. Comparing the solution

    
     to the thin-film 
    
    
    
    validates the degree of solid-state planarization (J-aggregation) induced by the thiazole spacer.

Workflow Visualization

G A Synthesize Conjugated Thiazole Polymer B Prepare Solution (e.g., o-DCB, 7 mg/mL) A->B C Spin-Coat onto Quartz Substrate B->C Thin Film Prep D UV-Vis Spectrophotometry (300-900 nm Scan) B->D Solution Prep C->D E Extract Optical Data (λ_max, Absorption Onset) D->E F Calculate Optical Bandgap (Eg = 1240 / λ_onset) E->F

Experimental workflow for determining the optical bandgap of conjugated thiazole polymers.

References

  • Source: rsc.
  • Source: nankai.edu.
  • Source: lipomigroup.

Sources

Safety Operating Guide

1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently audit laboratory operations where the disposal of complex heteroaromatic halides is treated as a generic procedure. This is a critical operational vulnerability. 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol is not standard chemical waste; it is a poly-heteroatomic halogenated compound that requires rigorous, causality-driven waste management to prevent severe environmental contamination and facility safety hazards.

The following guide establishes a self-validating operational framework for the safe handling, segregation, and final destruction of this compound.

Chemical Profiling & The Causality of Segregation

To understand the strict disposal protocols for 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol, we must deconstruct its molecular architecture:

  • The 4-Bromophenyl Moiety (Dioxin Risk): The covalently bound bromine strictly classifies this compound as a 1[1]. Mixing this with non-halogenated waste is a critical safety failure. Non-halogenated waste is frequently repurposed for fuel blending. If brominated compounds enter this stream and are combusted at lower temperatures, they undergo thermal condensation to form highly toxic2[2].

  • The Thiazole Ring (Acid Gas Generation): The presence of sulfur and nitrogen in the heteroaromatic ring dictates that upon thermal decomposition, the compound will release3[3]. This necessitates specific alkaline flue gas scrubbing during final incineration.

Quantitative Disposal Parameters

The following table summarizes the critical operational thresholds that must be maintained during the lifecycle of this chemical waste.

ParameterSpecificationCausality / Rationale
Waste Classification Halogenated Organic WasteDictated by the presence of covalently bound bromine[1].
Primary Container HDPE or Borosilicate GlassPrevents solvent degradation and halogen-induced reactivity[1].
Fill Limit ≤ 75% CapacityAllows for vapor expansion and prevents over-pressurization[4].
Incineration Temp. > 1100°CEnsures complete destruction of brominated precursors[5].
Residence Time ≥ 2.0 secondsPrevents PBDD/F formation during thermal treatment[5].

Standard Operating Procedure: Waste Segregation and Storage

To ensure compliance and safety, implement the following step-by-step segregation workflow. This protocol is designed as a self-validating system to prevent cross-contamination.

Step 1: Containerization Select a chemically compatible, leak-proof container (High-Density Polyethylene or glass). Do not use metal containers, as halogenated organics can react with active metals (e.g., aluminum) over time.

Step 2: Segregation & Transfer Transfer the waste into the designated container inside a highly ventilated fume hood. If the compound is dissolved in an aqueous solvent, it must go into an "Aqueous Halogenated" stream. If dissolved in organic solvents (e.g., DCM, Chloroform), it goes into the "Halogenated Organic" stream. Validation Checkpoint: Before sealing the container, review the laboratory waste log to confirm no non-halogenated solvents (e.g., pure acetone or ethanol) were inadvertently added to the container without reclassifying the entire mixture as halogenated.

Step 3: Labeling and Storage Affix a hazardous waste label explicitly stating: "Hazardous Waste - Halogenated Organic: 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol" . Store the container in a designated flammable/corrosive safety cabinet, strictly segregated from strong oxidizers, alkalis, and reducing agents.

SegregationWorkflow Start Waste Generation: 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol Decision Is the waste mixed with aqueous solvents? Start->Decision Aqueous Aqueous Halogenated Waste Stream Decision->Aqueous  Yes   Organic Halogenated Organic Waste Stream Decision->Organic  No   Incineration High-Temp Incineration (>1100°C) with Flue Gas Scrubbers Aqueous->Incineration Error CRITICAL: DO NOT MIX with Non-Halogenated Waste Organic->Error Organic->Incineration

Caption: Workflow for the segregation and disposal of brominated thiazole waste.

Emergency Spill Response Protocol

In the event of a breach, immediate containment is required to prevent environmental release and personnel exposure.

Step 1: Isolation and PPE Evacuate the immediate area. Responding personnel must don chemical-resistant gloves (Viton® or heavy nitrile), safety goggles, and a half-face respirator with organic vapor cartridges if dust or aerosols are present.

Step 2: Containment Eliminate all ignition sources. Cover the spill with an6[6]. Causality Note: Never use combustible absorbents like sawdust, as halogenated compounds can trigger exothermic reactions or fires.

Step 3: Collection Use7[7] to scoop the absorbed material into a designated, sealable HDPE hazardous waste container.

Step 4: Decontamination Wash the spill site with water and a suitable laboratory detergent. Collect all rinsate and add it to the aqueous halogenated waste stream. Validation Checkpoint: After decontamination, visually inspect the area under adequate lighting and verify the absence of residual chemical residue or odor before removing respiratory PPE and declaring the area safe.

SpillResponse S1 1. Spill Detected S2 2. Evacuate & Don PPE S1->S2 S3 3. Apply Inert Absorbent S2->S3 S4 4. Collect in HDPE Container S3->S4

Caption: Emergency spill response and containment protocol for brominated organics.

Final Destruction: Incineration Protocol

The only acceptable final disposal method for 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol is transfer to a licensed chemical destruction plant capable of8[8].

When manifesting this waste to your environmental services provider, ensure their facility meets the following technical specifications:

  • Thermal Requirements: The incinerator must operate at temperatures exceeding 1100°C with a residence time of5[5]. This extreme heat is mathematically required to guarantee the complete cleavage of the stable carbon-bromine bonds, preventing the synthesis of brominated dioxins.

  • Scrubber Systems: The facility must utilize wet alkaline scrubbers to neutralize the triad of acid gases (HBr, SO2, and NOx) generated during the combustion of the bromophenyl and thiazole moieties.

References

Sources

Essential Safety and Operational Guide: Handling 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist, Laboratory Safety & Chemical Handling

Executive Summary

In modern drug discovery, halogenated aryl-thiazole derivatives like 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol are critical building blocks for synthesizing novel active pharmaceutical ingredients (APIs)[1]. However, the very structural features that make this compound synthetically valuable also impart significant occupational hazards. Because the toxicological profiles of early-stage API intermediates are rarely fully characterized, laboratory personnel must adopt "default-to-high" containment strategies compliant with the OSHA Laboratory Safety Standard (29 CFR 1910.1450)[2]. This guide provides a self-validating, step-by-step operational protocol designed to protect personnel, prevent cross-contamination, and ensure regulatory compliance.

Physicochemical Hazard Profile: The Causality of Risk

Effective safety protocols are not arbitrary; they are dictated by molecular structure. Understanding why 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol is hazardous is the first step in mitigating exposure risk:

  • The 4-Bromophenyl Moiety (Lipophilicity & Penetration): Halogenated aromatic rings are highly lipophilic. If the solid powder or a solvated form contacts unprotected skin, the molecule can rapidly partition into the lipid bilayer of the epidermis, leading to systemic absorption and severe skin irritation (GHS Hazard H315)[3].

  • The Thiazole Core (Reactivity & Irritation): The electron-rich heteroaromatic thiazole ring can act as a hydrogen-bond acceptor and potential electrophile in biological systems. Airborne dust from thiazole derivatives is a known severe irritant to the mucous membranes of the eyes (H319) and the respiratory tract (H335)[3].

  • The Ethanol Group (Solvation Risk): The hydroxyethyl group increases the molecule's solubility in polar organic solvents (e.g., DMSO, DMF). While this aids in reaction setup, it exponentially increases the danger of dermal exposure if a spill occurs, as the solvent acts as a carrier vehicle straight through the skin barrier[4].

Mandatory Personal Protective Equipment (PPE) Matrix

To combat the specific hazards outlined above, the following PPE matrix must be strictly adhered to. Every piece of equipment serves as a targeted countermeasure against a specific physicochemical threat[4].

Body PartRequired PPECausality & Scientific Rationale
Eyes/Face ANSI Z87.1 / EN 166 Safety GogglesPrevents micro-dust aerosolization from contacting the ocular mucosa during powder transfer[4].
Skin/Body Flame-Resistant (FR), Anti-Static Lab CoatAirborne API powders can create localized explosive atmospheres. Anti-static properties prevent electrostatic discharge ignition[5].
Hands (Inner) Nitrile Gloves (4-5 mil)Provides necessary tactile dexterity for operating analytical balances and micro-spatulas[4].
Hands (Outer) Neoprene or Butyl Rubber GlovesNitrile degrades rapidly upon exposure to halogenated aromatics. Neoprene provides the necessary chemical resistance[3].
Respiratory N95/P100 Particulate RespiratorMandatory only if emergency procedures require handling outside of primary engineering controls (fume hoods)[6].

Operational Workflow & Engineering Controls

The primary defense against hazardous APIs is physical isolation through engineering controls[6]. The following step-by-step methodology ensures safe handling from storage to reaction setup.

Step-by-Step Handling Methodology

Step 1: Pre-Operational Verification

  • Verify that the chemical fume hood or biological safety cabinet is operating at a face velocity of 80–100 feet per minute (fpm)[6].

  • Clear the workspace of all non-essential equipment to minimize turbulence and potential spill-spread.

Step 2: The "Tare-Vial" Weighing Protocol

  • Do not weigh this compound on open weigh paper. The electrostatic charge of the paper will aerosolize the brominated powder.

  • Place a clean reaction vial inside a secondary containment beaker on the analytical balance. Tare the entire system.

  • Using an anti-static, grounded micro-spatula, carefully transfer the solid into the vial.

Step 3: In-Hood Solubilization

  • Never transport the dry powder across the laboratory.

  • Add your reaction solvent (e.g., DMSO, dichloromethane) directly to the vial inside the fume hood. Once the compound is in solution, cap the vial tightly before transferring it to the reaction block[6].

Workflow Visualization

Operational workflow for the safe handling and disposal of halogenated thiazole APIs.

Spill Response and Decontamination Protocol

In the event of a spill, immediate and methodical action is required to prevent cross-contamination and exposure[6].

  • Isolate the Area: Lower the fume hood sash immediately. If the spill is outside the hood, evacuate the immediate 5-foot radius.

  • Solid Spills (Powder): Never sweep dry powder. Sweeping generates hazardous aerosols. Cover the powder with a damp absorbent pad (wetted with water or a mild surfactant) to suppress dust, then carefully scoop the pad into a hazardous waste bag[3].

  • Liquid Spills (Solvated API): Apply an inert chemical absorbent (e.g., vermiculite or diatomaceous earth) to the spill from the perimeter inward to prevent spreading.

  • Chemical Decontamination: Wipe down the balance, spatulas, and hood surface with 70% isopropanol (to dissolve residual organic material), followed by a secondary wipe with standard laboratory detergent and water.

Waste Disposal Plan: Halogenated Segregation

Because 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol contains a bromine atom, it poses a severe environmental toxicity risk to aquatic life and must be incinerated under specific regulatory conditions[3].

  • Strict Segregation: Halogenated organic compounds must never be mixed with non-halogenated waste streams. Mixing them can cause dangerous reactions or violate EPA/local environmental incineration protocols[1].

  • Solid Waste: All contaminated gloves, weigh boats, absorbent pads, and empty chemical vials must be placed in a rigid, leak-proof container explicitly labeled "Hazardous Solid Waste - Halogenated Organics" [3].

  • Liquid Waste: Reaction filtrates, mother liquors, and decontamination solvents must be collected in a designated carboy labeled "Hazardous Liquid Waste - Halogenated Organics" [3]. Ensure the carboy is kept in secondary containment and is never filled past 80% capacity.

References

  • EMMA International. "Pharmaceutical Laboratories." EMMA International, 12 May 2025. Available at: [Link]

  • 3M India. "Pharmaceutical Manufacturing PPE | Worker Health & Safety." 3M India. Available at: [Link]

  • MasterControl. "29 CFR 1910.1450 — OSHA Laboratory Standard." MasterControl. Available at:[Link]

  • ULTITEC. "Why Protective Clothing Matters in the Pharmaceutical Industry?" ULTITEC, 04 July 2025. Available at:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol
Reactant of Route 2
Reactant of Route 2
1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.